molecular formula C27H36N6O10 B611309 Tetrazine-PEG5-NHS ester

Tetrazine-PEG5-NHS ester

Número de catálogo: B611309
Peso molecular: 604.6 g/mol
Clave InChI: DUPHIQYIPUTDJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tetrazine-PEG5-NHS ester has an N-hydroxysuccinimide (NHS) ester that can be reacted with primary amines and tetrazine, which is reactive to trans-cyclooctenes. Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines. The aqueous solubility of this reagent is substantially enhanced by a hydrophilic polyethylene glycol (PEG) spacer arm.>This compound is a PEG derivative containing a tetrazine group and an NHS ester. The hydrophilic PEG spacer increases water-solubility. It is one of the most reactive tetrazines commercially available. Hydrogen substituted tetrazines demonstrate exceptionally fast kinetics compared to methyl substituted tetrazines.

Propiedades

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O10/c34-23(28-19-21-1-3-22(4-2-21)27-31-29-20-30-32-27)7-9-38-11-13-40-15-17-42-18-16-41-14-12-39-10-8-26(37)43-33-24(35)5-6-25(33)36/h1-4,20H,5-19H2,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPHIQYIPUTDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrazine-PEG5-NHS Ester

Executive Summary

This compound is a bifunctional linker molecule at the forefront of bioconjugation and targeted therapeutic development. It integrates two powerful chemical functionalities: an N-hydroxysuccinimide (NHS) ester for stable amide bond formation with primary amines, and a tetrazine ring for exceptionally fast and specific bioorthogonal ligation with a trans-cyclooctene (TCO) partner.[1][2] The inclusion of a five-unit polyethylene glycol (PEG5) spacer enhances aqueous solubility, improves pharmacokinetics, and reduces steric hindrance, making this reagent a versatile tool for labeling proteins, antibodies, and other biomolecules.[1][3][4] This guide provides a comprehensive overview of its properties, reaction kinetics, detailed experimental protocols, and key applications in drug development and diagnostics.

Core Compound Properties and Specifications

This compound is characterized by its dual reactivity, enabling a two-step sequential or dual-conjugation strategy.[2] The NHS ester provides a reliable method for attaching the linker to biomolecules, while the tetrazine moiety serves as a handle for the subsequent bioorthogonal "click" reaction.

PropertySpecificationSource(s)
Chemical Formula C₂₇H₃₆N₆O₁₀[3]
Molecular Weight 604.61 g/mol [1][5]
Appearance Red amorphous solid to red oil[1][5]
Purity ≥ 95% (as determined by HPLC)[1][5]
Solubility Soluble in organic solvents such as DMSO, DMF, DCM, THF, and Chloroform[5]
Storage Conditions Store at -20°C, desiccated.[5] Equilibrate vial to room temperature before opening to prevent moisture condensation.[6][7][5][6][7]
Key Functional Groups NHS Ester: Amine-reactive for forming stable amide bonds.[2]Tetrazine: Reacts with trans-cyclooctene (TCO) via IEDDA.[1]PEG5 Spacer: Hydrophilic, enhances solubility and reduces steric hindrance.[1][2][1][2]

Mechanism of Action: A Two-Step Conjugation Strategy

The utility of this compound lies in its ability to facilitate a two-stage bioconjugation process.

Step 1: Amine Coupling via NHS Ester Reaction The N-hydroxysuccinimide ester is a highly efficient activating group for carboxylic acids, enabling them to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is highly pH-dependent, proceeding optimally at a pH of 8.3-8.5.[8] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the intended reaction.[6]

Step 2: Bioorthogonal Tetrazine-TCO Ligation The core of the bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the electron-deficient tetrazine ring and a strained, electron-rich dienophile, typically a trans-cyclooctene (TCO).[9][10] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases dinitrogen gas (N₂) as the sole byproduct, driving the reaction to completion.[9][11] This ligation is notable for its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without a catalyst.[10][11]

Visualizing the Dual Reactivity

G cluster_step1 Step 1: NHS Ester Amine Coupling cluster_step2 Step 2: Bioorthogonal Tetrazine-TCO Ligation Tet_PEG_NHS This compound Tet_PEG_Protein Tetrazine-Labeled Biomolecule Tet_PEG_NHS->Tet_PEG_Protein pH 8.3-8.5 Protein_NH2 Biomolecule (e.g., Protein-NH₂) Protein_NH2->Tet_PEG_Protein NHS_leaving NHS byproduct Tet_PEG_Protein->NHS_leaving releases Final_Conjugate Stable Dihydropyridazine Conjugate Tet_PEG_Protein->Final_Conjugate IEDDA Click Reaction TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Final_Conjugate N2_gas N₂ Gas Final_Conjugate->N2_gas releases

Caption: The two-stage conjugation mechanism of this compound.

Reaction Kinetics and Stability

The selection of a bioorthogonal pair is often a trade-off between reaction speed and stability.[12][13] Hydrogen-substituted tetrazines, like the one in this compound, exhibit kinetics that are generally at least 10-fold faster than their methyl-substituted counterparts.[4][5]

Comparative Reaction Kinetics

The rate of the tetrazine-TCO ligation is described by the second-order rate constant (k₂). Higher values indicate a faster reaction. The reactivity is highly dependent on the specific structures of both the tetrazine and the TCO derivative.[12]

Tetrazine TypeTCO PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsSource(s)
H-substituted TetrazineTCO (general)1,000 - 30,000Varies (typically aqueous buffer, RT)[13]
Lipophilic TetrazinePeptoBrush-TCO>25,000 (per TCO unit)Not specified[14]
2-pyridyl-substituted TzTCO-PEG469,400DPBS, 37°C[15]
General Tz-TCO RangeTCO1 - 1,000,000Varies[11]
Stability Considerations

While highly reactive, some tetrazines can exhibit reduced stability in physiological environments.[13][16]

MoietyConditionStability/Half-lifeSource(s)
Tetrazine Physiological (e.g., PBS, 37°C)Stability varies; some alkyl/pyridinyl tetrazines maintain >85% integrity over 10 hours.[16] Dimethyltetrazine has a half-life of ~14 hours in PBS.[16][16]
TCO-conjugate In vivo (conjugated to an antibody)~75% of TCO remains reactive after 24 hours.[13][17] The primary degradation pathway is isomerization to the less reactive cis-cyclooctene.[13][17][13][17]
NHS Ester Aqueous BufferThe NHS-ester moiety readily hydrolyzes. Solutions should be prepared immediately before use and not stored.[6][6]

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a detailed methodology for labeling an antibody (or other protein) with this compound, followed by conjugation to a TCO-modified molecule.

Step 1: Antibody Modification with this compound

This initial step attaches the tetrazine moiety to the antibody.

Materials:

  • Antibody of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns (e.g., 7K MWCO)

Procedure:

  • Protein Preparation: Dissolve or buffer-exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[18] Ensure the buffer is free from primary amines like Tris or glycine.[18]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[18] Allow the reagent vial to warm to room temperature before opening to prevent moisture condensation.[18]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[18] Mix gently and incubate for 30-60 minutes at room temperature.[6][7]

  • Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to quench any unreacted NHS ester.[18]

  • Purification: Remove excess this compound and quenching buffer using a desalting spin column appropriate for the molecular weight of your antibody.[18] Follow the manufacturer's instructions. The purified tetrazine-labeled antibody is now ready for the next step or for storage.

Step 2: Ligation with a TCO-functionalized Molecule

This step performs the bioorthogonal click reaction.

Materials:

  • Purified tetrazine-labeled antibody (from Step 1)

  • TCO-functionalized molecule (e.g., TCO-modified fluorophore, drug, or nanoparticle)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the tetrazine-labeled antibody with the TCO-functionalized molecule in a suitable reaction buffer. A 1:1 molar ratio is a common starting point, but ratios may be optimized depending on the application.[11]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.[11] The reaction progress can be monitored spectroscopically by following the disappearance of the tetrazine absorbance peak (typically 510-550 nm).[11][12]

  • Final Product: The final conjugate is now formed. Further purification (e.g., via size-exclusion chromatography) may be necessary to remove any unreacted TCO-molecule, depending on the downstream application.

Experimental Workflow Diagram

G start Start: Prepare Reagents prep_protein Prepare Antibody in Amine-Free Buffer (1-5 mg/mL, pH 7.4) start->prep_protein prep_tetrazine Prepare 10 mM Tetrazine-PEG5-NHS in anhydrous DMSO start->prep_tetrazine react_label Combine Antibody and Tetrazine-NHS (20x excess) Incubate 30-60 min @ RT prep_protein->react_label prep_tetrazine->react_label quench Quench Reaction with 1M Tris-HCl (50-100 mM final) Incubate 5-10 min react_label->quench purify_tet Purify Tetrazine-Antibody via Desalting Spin Column quench->purify_tet react_click Combine Tetrazine-Ab with TCO-Molecule Incubate 1 hr @ RT purify_tet->react_click end Final Conjugate react_click->end

Caption: Experimental workflow for antibody labeling and TCO ligation.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for a variety of advanced applications.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a tetrazine handle to a monoclonal antibody. In a pre-targeting strategy, the antibody is administered first to localize at a tumor site, followed by a TCO-linked cytotoxic drug that rapidly "clicks" to the antibody, minimizing systemic toxicity.[10][19]

  • Pre-targeted Imaging: Similar to ADCs, an antibody can be pre-targeted to a specific tissue, followed by administration of a TCO-linked imaging agent (e.g., a PET or SPECT radionuclide), dramatically improving the signal-to-noise ratio.[9][13]

  • Biomolecule Labeling and Tracking: Researchers can label proteins, peptides, or amine-modified oligonucleotides for subsequent fluorescent labeling or immobilization onto TCO-functionalized surfaces or nanoparticles.[1][4]

  • Drug Delivery Systems: The PEG component enhances the solubility and biocompatibility of drug delivery systems, while the dual-functional nature allows for the creation of complex, multi-component therapeutic assemblies.[1]

Conclusion

This compound is a high-performance chemical tool that bridges conventional amine-reactive chemistry with the speed and specificity of bioorthogonal tetrazine-TCO ligation. Its well-defined structure, enhanced solubility, and rapid kinetics provide researchers and drug developers with a reliable and versatile method for constructing complex bioconjugates. From pre-targeted cancer therapy and in vivo imaging to fundamental biological studies, this bifunctional linker offers a robust platform for innovation.

References

An In-depth Technical Guide to Tetrazine-PEG5-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tetrazine-PEG5-NHS ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation. Its unique properties enable the efficient and specific labeling of biomolecules, paving the way for advancements in targeted therapeutics, advanced imaging modalities, and diagnostic assays. This guide provides a comprehensive overview of the core principles, experimental protocols, and key applications of this compound, tailored for professionals in research and drug development.

The power of this compound lies in its two-step reaction mechanism. The N-hydroxysuccinimide (NHS) ester facilitates covalent bond formation with primary amines on biomolecules, such as lysine residues on proteins. The tetrazine moiety then participates in an exceptionally fast and selective bioorthogonal reaction with a trans-cyclooctene (TCO) group. This "click chemistry" reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for use in complex biological systems.[1][2] The inclusion of a five-unit polyethylene glycol (PEG5) spacer enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance, further facilitating efficient conjugation.[3][4]

Core Principles and Chemical Properties

This compound is a versatile reagent that combines amine reactivity with bioorthogonal ligation.[5] The key features include an NHS ester for coupling to primary amines and a tetrazine ring for a highly efficient click reaction with TCO. The PEG5 linker not only improves solubility but also provides flexibility, which can be crucial for the interaction of the conjugated molecules.[6]

Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C27H36N6O10[7]
Molecular Weight 604.6 g/mol [3][7]
Appearance Red solid or oil[3]
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffers up to 3.0 mM[3][5]
Storage Conditions -20°C, desiccated[3]

Mechanism of Action

The utility of this compound is rooted in a two-step conjugation strategy. The first step involves the reaction of the NHS ester with a primary amine on a biomolecule of interest, forming a stable amide bond. This is followed by the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the tetrazine and a trans-cyclooctene (TCO) derivative.

cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Bioorthogonal iEDDA Reaction Biomolecule Biomolecule (Protein, Antibody, etc.) with Primary Amine (-NH2) Tetrazine_Biomolecule Tetrazine-Modified Biomolecule Biomolecule->Tetrazine_Biomolecule Stable Amide Bond Formation Tetrazine_NHS This compound Tetrazine_NHS->Tetrazine_Biomolecule NHS_leaving NHS leaving group Tetrazine_Biomolecule->NHS_leaving Release of Final_Conjugate Final Bioconjugate Tetrazine_Biomolecule->Final_Conjugate [4+2] Cycloaddition TCO_Molecule TCO-Modified Molecule (Drug, Fluorophore, etc.) TCO_Molecule->Final_Conjugate Nitrogen_gas N2 Gas Final_Conjugate->Nitrogen_gas Release of

Figure 1: Two-step reaction mechanism of this compound.

Quantitative Data: Reaction Kinetics

The inverse-electron-demand Diels-Alder reaction between tetrazine and TCO is renowned for its exceptional speed. The second-order rate constants are among the fastest known for bioorthogonal reactions, allowing for efficient conjugation even at low concentrations.[8] The reaction rate is influenced by the specific structures of the tetrazine and TCO derivatives, as well as the reaction conditions.

Second-Order Rate Constants (k₂) for Tetrazine-TCO Reactions

Tetrazine DerivativeTCO Derivativek₂ (M⁻¹s⁻¹)ConditionsSource(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)~2,0009:1 Methanol/Water[9]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media[10]
2-pyridyl₂-tetrazine (2Pyr₂)TCO-PEG₄69,400DPBS, 37°C[10]
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C[10]
Water-soluble 3,6-dipyridyl-s-tetrazines-TCO3,300,000 ± 40,000Not specified[7]
General Tetrazine-TCO-1,000 - 1,000,000Varies[8]

Experimental Protocols

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine moiety using this compound.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or size-exclusion chromatography system for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[9]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[9] It is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[5][11]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[2] The optimal molar ratio may need to be determined empirically for each antibody.

    • Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[5]

    • Incubate for 5 minutes at room temperature or 15 minutes on ice to quench any unreacted NHS ester.[5]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting spin column or size-exclusion chromatography.[9]

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520 nm) and the antibody (280 nm), or by mass spectrometry.

start Start prep_ab Prepare Antibody (Buffer exchange, Adjust concentration) start->prep_ab prep_tz Prepare this compound (10 mM in anhydrous DMSO) start->prep_tz react Labeling Reaction (Add 10-20x molar excess of Tetrazine-NHS to Antibody, Incubate RT 30 min or 4°C 2h) prep_ab->react prep_tz->react quench Quench Reaction (Add Tris buffer) react->quench purify Purification (Desalting column or SEC) quench->purify characterize Characterization (Determine concentration and DOL) purify->characterize end End characterize->end

Figure 2: Experimental workflow for antibody labeling.

Applications in Research and Drug Development

The unique characteristics of this compound have led to its widespread adoption in various research and therapeutic applications.

In Vivo Pre-targeted Imaging

Pre-targeted imaging is a multi-step strategy that decouples the targeting of a biomarker from the delivery of the imaging agent.[12][13] This approach is particularly advantageous for radioimmunotherapy and PET imaging, as it allows for the use of short-lived radioisotopes with long-circulating antibodies.[12] In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a much smaller, radiolabeled tetrazine-containing molecule is injected, which rapidly binds to the TCO-modified antibody at the target site via the iEDDA reaction, leading to high-contrast images.[1][12]

cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging Inject_mAb_TCO Inject TCO-modified Antibody Accumulation Antibody accumulates at tumor site and clears from circulation Inject_mAb_TCO->Accumulation Inject_Tz_Probe Inject Radiolabeled Tetrazine Probe Accumulation->Inject_Tz_Probe Time Delay (24-72h) Click_Reaction Rapid in vivo iEDDA Click Reaction at tumor site Inject_Tz_Probe->Click_Reaction Imaging High-contrast PET/SPECT Imaging Click_Reaction->Imaging

Figure 3: Workflow for in vivo pre-targeted imaging.
Antibody-Drug Conjugates (ADCs)

Tetrazine-TCO chemistry provides a robust platform for the synthesis of site-specific ADCs.[9] By modifying an antibody with a tetrazine handle, a TCO-linked cytotoxic drug can be precisely attached. This approach offers greater control over the drug-to-antibody ratio (DAR) compared to traditional conjugation methods, leading to more homogeneous ADC populations with improved therapeutic windows.[9]

cluster_0 Part 1: Antibody Modification cluster_1 Part 2: Payload Functionalization cluster_2 Part 3: Final Conjugation mAb Monoclonal Antibody (mAb) mAb_Tz Tetrazine-modified mAb mAb->mAb_Tz Lysine Labeling Tz_NHS This compound Tz_NHS->mAb_Tz ADC Final Antibody-Drug Conjugate (ADC) mAb_Tz->ADC iEDDA Click Reaction Drug Cytotoxic Drug TCO_Payload TCO-functionalized Payload Drug->TCO_Payload Amide Coupling TCO_Linker TCO-Linker TCO_Linker->TCO_Payload TCO_Payload->ADC

Figure 4: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[6][14] PEG linkers are frequently used in PROTAC design to connect the two ligands and enhance solubility and pharmacokinetic properties.[6][15] Tetrazine-PEG linkers offer a modular approach to PROTAC synthesis, allowing for the efficient connection of a TCO-modified protein-of-interest (POI) ligand and a tetrazine-modified E3 ligase ligand, or vice versa.

cluster_0 Component 1: POI Ligand Modification cluster_1 Component 2: E3 Ligase Ligand Modification cluster_2 Final PROTAC Synthesis POI_Ligand Protein of Interest (POI) Ligand POI_Ligand_TCO TCO-modified POI Ligand POI_Ligand->POI_Ligand_TCO Amine Coupling TCO_NHS TCO-PEG-NHS Ester TCO_NHS->POI_Ligand_TCO PROTAC Final PROTAC Molecule POI_Ligand_TCO->PROTAC iEDDA Click Reaction E3_Ligand E3 Ligase Ligand E3_Ligand_Tz Tetrazine-modified E3 Ligase Ligand E3_Ligand->E3_Ligand_Tz Amine Coupling Tz_NHS Tetrazine-PEG-NHS Ester Tz_NHS->E3_Ligand_Tz E3_Ligand_Tz->PROTAC

References

An In-depth Technical Guide to Tetrazine-PEG5-NHS Ester: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, properties, and applications of Tetrazine-PEG5-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development.

Core Principles of this compound

This compound is a versatile molecule that facilitates the covalent linkage of biomolecules. Its structure comprises three key functional components: a tetrazine moiety, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][2] This unique combination enables a two-step conjugation strategy, providing researchers with precise control over the labeling of proteins, antibodies, and other amine-containing molecules.[1][3]

The functionality of this compound is rooted in two distinct and highly efficient chemical reactions:

  • NHS Ester Reaction: The N-hydroxysuccinimide ester is a well-established amine-reactive functional group.[4][5] It readily reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[5][6] This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-9.0).[4][5]

  • Tetrazine-TCO Click Chemistry: The tetrazine group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2][7] This bioorthogonal reaction is exceptionally fast and highly selective, proceeding rapidly under mild, physiological conditions without the need for a catalyst.[7][8][9] The reaction forms a stable dihydropyridazine linkage and is characterized by its high efficiency even at low concentrations of reactants.[7][9]

The PEG5 (pentaethylene glycol) linker serves multiple crucial functions. It enhances the aqueous solubility of the molecule, which is beneficial when working with biological samples.[2][10][11] The hydrophilic and flexible nature of the PEG spacer also reduces steric hindrance, allowing for more efficient conjugation to biomolecules.[1][12] Furthermore, PEGylation can help to reduce the aggregation of labeled proteins.[12]

Quantitative Data

The efficiency and stability of the reactions involving this compound are influenced by several factors, primarily pH and temperature.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 1682653-80-0[2][10][11][13][14]
Molecular Weight 604.61 g/mol [2][10][11][14]
Chemical Formula C27H36N6O10[13][14]
Appearance Red amorphous solid to red oil[2][10][11]
Purity >95% (HPLC)[2][10][11]
Solubility DMSO, DMF, DCM, THF, Chloroform[10][11]
Storage -20°C, desiccated[1][10]
Table 2: Stability of NHS Esters as a Function of pH
pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[15]
8.04~1 hour[15]
8.6410 minutes[15]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common bioconjugation applications. Optimization may be required for specific molecules and experimental conditions.

General Protocol for Protein Labeling with this compound

This protocol describes the labeling of a protein with this compound to introduce a tetrazine moiety for subsequent click chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.[16] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.[15][17]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[17] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[3][17]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution.[17] The optimal molar excess depends on the protein concentration and the number of available primary amines. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[17]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[17]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[15][17] Incubate for 15-30 minutes at room temperature.[15]

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.[15][17]

Protocol for TCO-Tetrazine Ligation

This protocol outlines the reaction between a tetrazine-labeled biomolecule (prepared as in 3.1) and a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled biomolecule in a suitable buffer (e.g., PBS)

  • TCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-7.5)

Procedure:

  • Prepare Reactants: Prepare solutions of the tetrazine-labeled biomolecule and the TCO-functionalized molecule in the reaction buffer.

  • Ligation Reaction: Mix the tetrazine and TCO-containing solutions. A slight molar excess (1.1 to 2.0-fold) of one reactant is often used to ensure complete consumption of the other.[17]

  • Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or for 30-120 minutes at 4°C.[17] The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[9]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using standard chromatography techniques.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows associated with this compound.

G cluster_0 Step 1: Amine-Reactive Labeling cluster_1 Step 2: Bioorthogonal Click Chemistry Protein Protein with Primary Amines (-NH2) Labeled_Protein Tetrazine-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction (pH 7.2-9.0) Tetrazine_PEG5_NHS This compound Tetrazine_PEG5_NHS->Labeled_Protein Final_Conjugate Final Bioconjugate Labeled_Protein->Final_Conjugate IEDDA Reaction (Bioorthogonal) TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Final_Conjugate

Caption: Two-step bioconjugation using this compound.

G start Start: Purified Protein prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) start->prep_protein reaction Add Molar Excess of NHS Ester to Protein Solution prep_protein->reaction prep_reagent Dissolve Tetrazine-PEG5-NHS in Anhydrous DMSO/DMF prep_reagent->reaction incubation Incubate at RT (30-60 min) or 4°C (2 hours) reaction->incubation quenching Quench Reaction with Tris Buffer incubation->quenching purification Purify Labeled Protein (Desalting/Dialysis) quenching->purification end End: Tetrazine-Labeled Protein purification->end

Caption: Experimental workflow for protein labeling.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): The precise and efficient conjugation chemistry is well-suited for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody for targeted delivery to cancer cells.[2]

  • Fluorescent Labeling and Imaging: Biomolecules can be labeled with fluorescent probes for various imaging applications, including in vitro and in vivo studies.[2][18]

  • Biomaterial Surface Modification: Surfaces can be functionalized to enhance biocompatibility, reduce non-specific binding, or introduce specific ligands for cell targeting.[3]

  • Development of Probes and Diagnostics: The creation of multifunctional probes for use in diagnostic assays and as research tools.[1][2]

  • Drug Delivery: The PEGylated nature of the linker can be advantageous in the formulation of drug delivery systems.[2][19]

References

understanding Tetrazine-PEG5-NHS ester mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Tetrazine-PEG5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation, enabling the precise and efficient labeling of biomolecules for applications in drug delivery, molecular imaging, and diagnostics.[1][2] This guide provides a comprehensive overview of its mechanism of action, detailing the roles of its constituent parts, experimental protocols for its use, and a quantitative summary of its performance.

The molecule consists of three key components:

  • An N-hydroxysuccinimide (NHS) ester , which provides reactivity towards primary amines.

  • A polyethylene glycol (PEG) linker (with 5 repeating units), which enhances solubility and provides a spacer arm.[3][4]

  • A tetrazine moiety, which enables rapid and specific bioorthogonal "click" reactions.[4][5]

Core Mechanism of Action: A Two-Step Process

The utility of this compound lies in a two-step conjugation strategy.[2] First, a biomolecule of interest (e.g., a protein, antibody, or amine-modified oligonucleotide) is "tagged" with the tetrazine group via the NHS ester.[2][4] Subsequently, this tetrazine-modified biomolecule can be rapidly and specifically linked to a second molecule bearing a strained alkene, most commonly a trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) reaction.[2][5][6]

Step 1: Amine Modification via NHS Ester Coupling

The first step of the mechanism involves the covalent attachment of the this compound to a biomolecule containing primary amines, such as the side chains of lysine residues in proteins.[2]

The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by a primary amine.[2][7] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][7]

Several factors are critical for a successful NHS ester coupling reaction:

  • pH: The reaction is most efficient in the pH range of 7-9.[8] At a lower pH, the primary amines are protonated and less nucleophilic, which hinders the reaction.[2] Conversely, at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing labeling efficiency.[2]

  • Buffer Choice: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[2][8] Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers are suitable choices.[2][8]

  • Concentration: The acylation reaction is favored with concentrated protein solutions.[8]

.dot

Caption: Reaction of this compound with a primary amine on a biomolecule.

The Role of the PEG5 Linker

The polyethylene glycol (PEG) spacer plays a crucial, albeit passive, role in the functionality of the overall molecule. PEG linkers are well-known for their beneficial properties in bioconjugation:[1][3][9]

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the solubility of the reagent and the resulting bioconjugate in aqueous solutions.[3][9][10]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and prolong its circulation half-life in vivo.[3]

  • Reduced Immunogenicity: The PEG linker can "shield" the attached biomolecule, masking immunogenic epitopes and reducing the likelihood of an adverse immune response.[3][9]

  • Flexibility: The PEG chain provides a flexible spacer, which can minimize steric hindrance between the biomolecule and its binding partner after conjugation.[9]

Step 2: Bioorthogonal Ligation via IEDDA

Once the biomolecule is functionalized with the tetrazine moiety, it is ready for the second step: the bioorthogonal "click" reaction. This reaction occurs between the electron-deficient tetrazine and an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO).[11][12]

The key features of the inverse-electron-demand Diels-Alder (IEDDA) reaction are:

  • Extraordinary Kinetics: This is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 2000 M⁻¹s⁻¹.[2][5][11] This allows for efficient ligation even at low reactant concentrations.[2]

  • High Specificity: Tetrazines and TCOs are highly selective for each other and do not cross-react with other functional groups found in biological systems.[2][5][6]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (neutral pH, aqueous environment, room temperature) and does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[2][5][6][13]

The reaction proceeds via a [4+2] cycloaddition between the tetrazine (the diene) and the TCO (the dienophile), followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.[11]

.dot

Experimental_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Bioorthogonal Ligation A Prepare Protein in Amine-Free Buffer (pH 7.4) C Add NHS Ester to Protein Solution (10-50x molar excess) A->C B Dissolve this compound in DMSO/DMF B->C D Incubate (30 min RT or 2h on ice) C->D E Quench Reaction with Tris Buffer D->E F Purify Tetrazine-Labeled Protein E->F G Prepare Tetrazine-Labeled Protein in Reaction Buffer F->G Proceed to Ligation H Add TCO-Modified Molecule (1.1-2.0x molar excess) G->H I Incubate (10-60 min RT or 30-120 min at 4°C) H->I J Purify Final Conjugate (if necessary) I->J

References

The Strategic Role of the PEG5 Spacer in Tetrazine-NHS Ester Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the precise engineering of linker molecules is paramount to the efficacy and safety of targeted therapeutics and diagnostic agents. Among the diverse chemistries employed, the combination of tetrazine bioorthogonal chemistry with N-hydroxysuccinimide (NHS) ester conjugation has emerged as a powerful strategy. This guide provides a comprehensive technical overview of the pivotal role of the polyethylene glycol (PEG) spacer, specifically the PEG5 unit, within Tetrazine-NHS ester linkers.

Core Principles: The Function of PEG Spacers in Bioconjugation

Polyethylene glycol is a hydrophilic and biocompatible polymer that, when incorporated as a spacer in a linker, imparts several beneficial properties to the resulting bioconjugate.[1][2] These advantages are critical for overcoming challenges associated with the inherent properties of many therapeutic payloads and biomolecules, such as poor solubility and immunogenicity.[2][3]

Key benefits conferred by PEG spacers include:

  • Enhanced Hydrophilicity and Solubility : A primary function of PEG spacers is to increase the aqueous solubility of the linker and the final conjugate.[4][5] This is particularly crucial when working with hydrophobic payloads, as it mitigates the risk of aggregation, which can lead to reduced efficacy and rapid clearance from circulation.[3][6] The repeating ether units of PEG are highly hydrophilic, creating a hydration shell around the molecule.[3][7]

  • Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a bioconjugate, which can shield it from renal clearance and the reticuloendothelial system.[3][7] This leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic or diagnostic agent.[7][8]

  • Reduced Immunogenicity : The PEG spacer can effectively mask the surface epitopes of a biomolecule from the host's immune system, a phenomenon often referred to as the "stealth" effect.[2] This can significantly reduce the potential for an immunogenic response to the conjugate.[2][9]

  • Minimized Steric Hindrance : The flexible and linear nature of the PEG chain provides spatial separation between the conjugated molecules.[1] This is vital for ensuring that the biological activity of the targeting moiety (e.g., an antibody) and the function of the payload (e.g., a cytotoxic drug) are not compromised upon conjugation.[9]

The length of the PEG spacer is a critical design parameter that allows for the fine-tuning of these properties.[6][8] A PEG5 spacer, consisting of five ethylene glycol units, represents a short-to-intermediate length that offers a balance between these beneficial attributes without adding excessive molecular weight.[1]

Tetrazine-NHS Ester Linkers: A Dual-Action System

Tetrazine-NHS ester linkers are heterobifunctional reagents that enable a two-step bioconjugation strategy.[10][11]

  • NHS Ester Reaction : The N-hydroxysuccinimide ester is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.[10] This reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5).[2][10]

  • Tetrazine Bioorthogonal "Click" Chemistry : The tetrazine moiety is the bioorthogonal component of the linker. It undergoes an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[5][10] This "click" reaction is biocompatible, proceeding efficiently in complex biological media without interfering with native cellular processes.[5][12]

The PEG5 spacer in these linkers serves to physically and chemically separate the amine-reactive NHS ester from the bioorthogonal tetrazine group, ensuring the independent and efficient reactivity of both ends.

The PEG5 Advantage in Tetrazine-NHS Ester Linkers

The incorporation of a PEG5 spacer into a Tetrazine-NHS ester linker provides a synergistic combination of benefits. The hydrophilic PEG5 chain significantly enhances the aqueous solubility of the otherwise hydrophobic tetrazine moiety, facilitating the initial labeling of biomolecules in aqueous buffers.[4] This is a notable advantage over non-PEGylated tetrazine reagents, which may exhibit poor solubility in aqueous environments.[13]

While direct comparative data for PEG5 against a full spectrum of PEG lengths in the context of Tetrazine-NHS esters is not extensively published, we can extrapolate its performance based on established trends for short-to-intermediate PEG chains. Shorter PEG spacers, like PEG5, are often associated with high in vitro potency of the final conjugate.[8] They can also enable more efficient conjugation, leading to an optimal drug-to-antibody ratio (DAR).[8][14]

Data Presentation: Quantitative Impact of PEGylation

The following tables summarize the general trends observed with varying PEG spacer lengths, with interpolated data for PEG5 based on available research.

PEG Spacer LengthLogD (Hydrophilicity)Rationale
Non-PEGylatedHigher (more hydrophobic)The absence of a hydrophilic spacer leads to lower aqueous solubility.
Short-Chain PEG (e.g., PEG2, PEG4)LowerThe hydrophilic nature of the PEG spacer improves solubility.[8]
PEG5 (interpolated) ~ -2.1 Offers a significant increase in hydrophilicity compared to non-PEGylated linkers.[1]
Longer-Chain PEG (e.g., PEG8, PEG12)Lowest (most hydrophilic)Longer chains provide a greater hydrophilic contribution.[6]
Data adapted from studies on PEGylated molecules, with PEG5 values interpolated based on observed trends.[1]
PropertyImpact of Short-to-Intermediate PEG Spacers (including PEG5)
Drug-to-Antibody Ratio (DAR) Generally allows for higher and more consistent DAR by improving payload solubility and reducing aggregation.[8]
In Vitro Potency Often associated with high in vitro potency.[8]
Pharmacokinetics (PK) Can lead to slower clearance compared to non-PEGylated linkers, though less pronounced than with very long PEG chains.[1][6]
Aggregation Effectively reduces aggregation, especially with hydrophobic payloads.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Tetrazine-PEG5-NHS ester linkers.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the modification of a protein (e.g., an antibody) with a tetrazine moiety using a this compound.

Materials:

  • Protein of interest (e.g., antibody)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[10]

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate buffer, pH 7.2-8.5.[2][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[10]

  • Desalting spin columns or size-exclusion chromatography system for purification[10]

Procedure:

  • Protein Preparation : Prepare the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[10] Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation : Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction : Add a 5-20 molar excess of the dissolved this compound to the protein solution. The optimal molar excess should be empirically determined.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching : Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification : Remove the excess, unreacted linker and byproducts by desalting spin columns or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization : Determine the degree of labeling (DOL) of the tetrazine-modified protein using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Bioorthogonal "Click" Reaction with a TCO-Modified Molecule

This protocol outlines the reaction between the tetrazine-functionalized protein and a trans-cyclooctene (TCO)-containing molecule (e.g., a fluorescent dye or a cytotoxic drug).

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: PBS or other non-amine-containing buffer, pH 6.0-9.0[10]

Procedure:

  • Reactant Preparation : Prepare the tetrazine-modified protein in the Reaction Buffer. Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Click Reaction : Add a 1.5-5 molar excess of the TCO-functionalized molecule to the tetrazine-modified protein.

  • Incubation : Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.

  • Purification (if necessary) : If unreacted TCO-molecule needs to be removed, perform purification using size-exclusion chromatography or dialysis.

  • Analysis : Analyze the final conjugate using appropriate methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm successful conjugation.

Mandatory Visualizations

Caption: Structure of a this compound linker.

G Bioconjugation Workflow with this compound cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein with Primary Amines (e.g., Antibody) Tz_Protein Tetrazine-Modified Protein Protein->Tz_Protein NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Tz_Protein Final_Conjugate Final Bioconjugate Tz_Protein->Final_Conjugate iEDDA 'Click' Reaction TCO_Molecule TCO-Functionalized Molecule (e.g., Drug, Dye) TCO_Molecule->Final_Conjugate

Caption: Two-step bioconjugation using a this compound.

G Impact of PEG5 Spacer on ADC Properties cluster_properties Resulting ADC Properties ADC_Core Antibody-Drug Conjugate (ADC) No_PEG Hydrophobic Linker (No PEG) PEG5 Tetrazine-PEG5-NHS Linker Aggregation Aggregation Increased Clearance No_PEG->Aggregation Leads to Solubility Enhanced Solubility Improved PK PEG5->Solubility Promotes

Caption: The PEG5 spacer enhances ADC solubility and pharmacokinetics.

Conclusion

The PEG5 spacer within a Tetrazine-NHS ester linker is a critical component that imparts favorable physicochemical properties essential for the development of robust and effective bioconjugates. It provides a strategic balance of hydrophilicity to overcome solubility challenges, spatial separation to maintain biological activity, and biocompatibility to improve in vivo performance.[2][7] While the optimal PEG length must be empirically determined for each specific application, the PEG5 spacer offers a compelling combination of benefits that make it a versatile and valuable tool for researchers, scientists, and drug development professionals in the field of bioconjugation.[8]

References

An In-Depth Technical Guide to Tetrazine-PEG5-NHS Ester: Structure, Functionality, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, functional groups, and applications of Tetrazine-PEG5-NHS ester, a key heterobifunctional linker in the field of bioconjugation. Its unique properties enable the efficient and specific labeling of biomolecules, a critical process in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools.

Core Structure and Functional Groups

This compound is a versatile molecule composed of three key functional moieties: a reactive tetrazine ring, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functionalities allows for a two-step conjugation strategy, making it an invaluable tool for creating complex biomolecular architectures.

The central component of this linker is the 1,2,4,5-tetrazine ring, an electron-deficient diene. This moiety is highly reactive towards strained alkenes, most notably trans-cyclooctene (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This bioorthogonal reaction is exceptionally fast and proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for use in biological systems.[3][4] The reaction is highly specific, as the tetrazine and TCO groups do not interact with other functional groups typically found in biomolecules.[2][3]

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily couples with primary amines (-NH2) to form stable amide bonds.[5][6] This functionality allows for the straightforward attachment of the linker to proteins, peptides, amine-modified oligonucleotides, and other biomolecules containing accessible amine groups.[7][8]

A five-unit polyethylene glycol (PEG5) chain serves as a hydrophilic spacer, separating the tetrazine and NHS ester functionalities.[5][7] This PEG spacer enhances the aqueous solubility of the molecule and its conjugates, which is crucial for biological applications.[7][8] Furthermore, the spacer reduces steric hindrance, allowing for more efficient conjugation at both ends of the linker.[5]

Caption: Chemical structure of this compound.

Physicochemical and Reactivity Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C27H36N6O10[9]
Molecular Weight 604.61 g/mol [9]
CAS Number 1682653-80-0[9]
Appearance Red amorphous solid to red oil[8][10]
Purity >95% (HPLC)[8][9]
Solubility Soluble in DMSO, DMF, DCM, THF, and Chloroform[8]
Storage Conditions -20°C, desiccated[9]
Tetrazine-TCO Reaction Kinetics (Second-Order Rate Constant) Up to 10^6 M⁻¹s⁻¹[2][11]
NHS Ester-Amine Reaction Conditions Optimal pH 8.0-8.5[12]
Stability Tetrazine moiety is stable in aqueous solution and biological media. The resulting dihydropyridazine linkage from the TCO ligation is highly stable.[11][13]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound: labeling of a protein with the NHS ester and the subsequent bioorthogonal ligation with a TCO-containing molecule.

Protein Labeling with this compound

This protocol outlines the general steps for conjugating this compound to a protein of interest (POI) via its primary amine groups.

Materials:

  • Protein of Interest (POI)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 1 M Sodium Bicarbonate (NaHCO3) solution

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the POI in an amine-free buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the NHS ester reaction.[14]

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1 M NaHCO3.[12]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[12]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Gently mix and incubate for 1 hour at room temperature, protected from light.[14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting column or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage: Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the tetrazine (around 520 nm). Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[12]

Protein_Labeling_Workflow cluster_workflow Protein Labeling Workflow Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer Adjust pH to 8.0-8.5 Adjust pH to 8.0-8.5 Protein in\nAmine-Free Buffer->Adjust pH to 8.0-8.5 Add NaHCO3 Add Tetrazine-PEG5-NHS\nEster in DMSO/DMF Add Tetrazine-PEG5-NHS Ester in DMSO/DMF Adjust pH to 8.0-8.5->Add Tetrazine-PEG5-NHS\nEster in DMSO/DMF 10-20x molar excess Incubate 1h at RT Incubate 1h at RT Add Tetrazine-PEG5-NHS\nEster in DMSO/DMF->Incubate 1h at RT Amine-reactive conjugation Quench Reaction Quench Reaction Incubate 1h at RT->Quench Reaction Add Tris buffer Purify Labeled Protein Purify Labeled Protein Quench Reaction->Purify Labeled Protein Desalting/Dialysis Characterize and Store Characterize and Store Purify Labeled Protein->Characterize and Store UV-Vis, -20°C

Caption: Experimental workflow for protein labeling.

Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the reaction of the tetrazine-labeled protein with a trans-cyclooctene (TCO)-functionalized molecule.

Materials:

  • Tetrazine-labeled protein

  • TCO-functionalized molecule (e.g., TCO-modified small molecule, peptide, or another protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer to the desired concentrations.

  • Ligation Reaction: Mix the tetrazine-labeled protein and the TCO-functionalized molecule in a 1:1 to 1:1.5 molar ratio (tetrazine:TCO). The reaction is typically rapid and can be carried out at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak around 520 nm.[2]

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. For very dilute samples, the incubation time may need to be extended.

  • Purification (Optional): If necessary, purify the resulting conjugate from any unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate purification methods.

  • Analysis: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm the successful ligation.

Tetrazine_TCO_Ligation cluster_ligation Tetrazine-TCO Ligation Pathway Tetrazine-Labeled Protein Tetrazine-Labeled Protein Reaction Mixture Reaction Mixture Tetrazine-Labeled Protein->Reaction Mixture TCO-Functionalized Molecule TCO-Functionalized Molecule TCO-Functionalized Molecule->Reaction Mixture Stable Bioconjugate Stable Bioconjugate Reaction Mixture->Stable Bioconjugate Inverse Electron Demand Diels-Alder Cycloaddition Nitrogen Gas (N2) Nitrogen Gas (N2) Stable Bioconjugate->Nitrogen Gas (N2) Byproduct

Caption: Signaling pathway for Tetrazine-TCO ligation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has become an indispensable tool in bioconjugation chemistry. Its unique combination of a highly reactive and specific tetrazine moiety for bioorthogonal ligation and an efficient amine-reactive NHS ester, connected by a solubility-enhancing PEG spacer, provides researchers with a robust method for creating well-defined and stable biomolecular conjugates. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this technology in a wide range of research and development endeavors, from fundamental biological studies to the design of next-generation therapeutics and diagnostics.

References

The Strategic Advantage of PEGylated Tetrazine Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the realm of targeted drug delivery and bioconjugation, the choice of a chemical linker is a critical determinant of success. Among the innovative tools available, PEGylated tetrazine linkers have emerged as a superior platform, offering a powerful combination of bioorthogonality, enhanced pharmacokinetics, and improved stability. This technical guide provides a comprehensive overview of the benefits of utilizing PEGylated tetrazine linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

The Core Benefits: Enhancing Efficacy and Safety

The integration of a polyethylene glycol (PEG) spacer with a tetrazine moiety for bioorthogonal chemistry offers a synergistic effect, amplifying the therapeutic potential of bioconjugates. The primary advantages can be categorized as follows:

  • Improved Pharmacokinetics and Bioavailability: PEGylation, the process of attaching PEG chains, significantly increases the hydrodynamic volume of the conjugated molecule. This steric shielding reduces renal clearance and protects the bioconjugate from enzymatic degradation, leading to a prolonged circulation half-life and increased overall drug exposure (Area Under the Curve - AUC).[1][2] This sustained presence in the bloodstream enhances the probability of reaching the target site.

  • Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, limiting their formulation and in vivo applicability. The hydrophilic nature of the PEG chain improves the aqueous solubility of the entire conjugate, preventing aggregation and improving stability in biological fluids.[3][4] Furthermore, the PEG shield can protect the linker and the payload from degradation in the bloodstream.[1]

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on therapeutic proteins or antibodies, minimizing the risk of an immune response and the formation of anti-drug antibodies (ADAs).[1] This is particularly crucial for multi-dosing regimens in chronic diseases.

  • Rapid and Bioorthogonal Reactivity: Tetrazine linkers participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) partner. This "click chemistry" is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without the need for a catalyst.[3][4] This bioorthogonality ensures that the conjugation reaction occurs only between the intended partners, avoiding off-target reactions with biological molecules.

Quantitative Data Presentation

The advantages of PEGylated linkers are not merely theoretical. The following tables summarize quantitative data from various studies, highlighting the impact of PEGylation on key performance parameters of bioconjugates.

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Bioconjugates

ParameterPEGylated LinkersNon-PEGylated LinkersKey Findings
Circulation Half-life (t½) Generally increased.[1][2]Generally shorter.[1]PEGylation extends circulation time by reducing renal clearance. The length of the PEG chain is a critical factor, with longer chains typically leading to longer half-lives.[1][5]
Area Under the Curve (AUC) Increased.[1]Lower.[1]A higher AUC for PEGylated conjugates indicates greater overall drug exposure.[1]
In Vivo Stability Generally enhanced.Can be susceptible to degradation.The PEG shield protects the linker and payload from enzymatic degradation.[1]
Tumor Accumulation Can be enhanced.May be lower due to faster clearance.Prolonged circulation of PEGylated conjugates can lead to greater accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[1]

Table 2: Impact of PEGylation on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)

Linker TypeIC50 Value (nM) in SK-BR-3 Cells (High HER2 Expression)IC50 Value (nM) in MDA-MB-468 Cells (Low HER2 Expression)
Non-PEGylated Linker1.5>1000
ADC with PEG4 Linker3.2>1000
ADC with PEG8 Linker5.8>1000
ADC with PEG12 Linker8.1>1000

Note: The data in Table 2 is representative and illustrates a common trend where increasing PEG chain length can lead to a slight decrease in in vitro potency, potentially due to steric hindrance. However, this is often offset by significantly improved in vivo efficacy due to enhanced pharmacokinetics.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC (JQ1-PEG-Tetrazine-Pomalidomide) POI->PROTAC Binds to JQ1 moiety Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds to Pomalidomide moiety E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Pretargeted_RIT_Workflow Pre-targeted Radioimmunotherapy (RIT) Workflow cluster_step1 Step 1: Targeting Moiety Administration cluster_step2 Step 2: Radiotracer Administration & Ligation cluster_step3 Step 3: Imaging and Therapy Administer_Antibody Administer TCO-modified monoclonal antibody (mAb-TCO) Accumulation mAb-TCO accumulates at tumor site Administer_Antibody->Accumulation Clearance Unbound mAb-TCO clears from circulation Accumulation->Clearance Administer_Tetrazine Administer radiolabeled PEGylated tetrazine Clearance->Administer_Tetrazine After sufficient clearance Ligation Rapid in vivo bioorthogonal reaction at tumor site Administer_Tetrazine->Ligation Imaging PET/SPECT Imaging Ligation->Imaging Therapy Therapeutic effect of radionuclide Ligation->Therapy

Pre-targeted Radioimmunotherapy Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research. The following sections provide methodologies for key experiments involving PEGylated tetrazine linkers.

Protocol 1: Synthesis of a Methyltetrazine-PEG-NHS Ester

This protocol describes a general method for synthesizing a methyltetrazine-PEG-NHS ester, a common reagent for labeling biomolecules with a tetrazine moiety.

Materials:

  • 3-cyano-6-methyl-1,2,4,5-tetrazine

  • Hydrazine hydrate

  • Sodium nitrite (NaNO₂)

  • Amine-PEG-acid (with desired PEG length)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-amino-6-methyl-1,2,4,5-tetrazine:

    • Dissolve 3-cyano-6-methyl-1,2,4,5-tetrazine in ethanol.

    • Add hydrazine hydrate and reflux the mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the dihydrotetrazine intermediate.

    • Oxidize the intermediate using sodium nitrite in an acidic aqueous solution to yield 3-amino-6-methyl-1,2,4,5-tetrazine. Purify by recrystallization or column chromatography.

  • Coupling of Amine-PEG-acid to the Tetrazine Core:

    • Dissolve 3-amino-6-methyl-1,2,4,5-tetrazine and Amine-PEG-acid in anhydrous DMF.

    • Add a coupling agent such as HATU and a base like DIPEA.

    • Stir the reaction at room temperature until completion as monitored by LC-MS.

    • Purify the resulting Methyltetrazine-PEG-acid by reverse-phase HPLC.

  • Activation of the Carboxylic Acid with NHS:

    • Dissolve the purified Methyltetrazine-PEG-acid in anhydrous DCM.

    • Add DCC and NHS and stir the reaction at room temperature.

    • Monitor the formation of the NHS ester by TLC.

    • Filter the reaction to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and purify the crude product by silica gel column chromatography to obtain the final Methyltetrazine-PEG-NHS ester.

Protocol 2: Antibody Conjugation with a PEGylated Tetrazine-NHS Ester

This protocol outlines the labeling of an antibody with a pre-synthesized PEGylated tetrazine-NHS ester.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Methyltetrazine-PEG-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Spin desalting columns

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of any amine-containing buffers (like Tris) or stabilizers (like BSA) by performing a buffer exchange into PBS using a spin desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of Methyltetrazine-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the Methyltetrazine-PEG-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling (DOL).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the unreacted NHS ester and byproducts by purifying the antibody-tetrazine conjugate using a spin desalting column, exchanging the buffer to a suitable storage buffer.

  • Characterization:

    • Determine the DOL by UV-Vis spectroscopy (if the tetrazine has a distinct absorbance) or by mass spectrometry (MALDI-TOF or LC-ESI-MS).

Protocol 3: In Vivo Stability and Biodistribution Assessment of an ADC

This protocol provides a general framework for evaluating the in vivo stability and biodistribution of an antibody-drug conjugate prepared using a PEGylated tetrazine linker.[6]

Materials:

  • Antibody-drug conjugate (ADC)

  • Tumor-bearing animal model (e.g., xenograft mice)

  • Sterile dosing vehicle (e.g., PBS)

  • Blood collection supplies

  • Tissue homogenization equipment

  • Analytical method for quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Administer the ADC to a cohort of tumor-bearing mice via an appropriate route (typically intravenous injection).

  • Sample Collection:

    • At predetermined time points (e.g., 1, 6, 24, 48, 96, and 168 hours post-injection), collect blood samples.

    • At the final time point, euthanize the animals and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.).

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize the harvested tissues and tumors to create lysates.

  • Quantitative Analysis:

    • Quantify the concentration of the total antibody, intact ADC, and/or free payload in the plasma and tissue lysates using a validated analytical method such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Plot the plasma concentration of the ADC over time to determine pharmacokinetic parameters like half-life and clearance.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to assess biodistribution and tumor targeting efficiency.

Protocol 4: In Vitro Cytotoxicity (MTT) Assay

This protocol describes the use of an MTT assay to determine the in vitro cytotoxicity of an ADC.[7][8]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • Antibody-drug conjugate (ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 48-96 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Conclusion

PEGylated tetrazine linkers represent a significant advancement in the field of bioconjugation, offering a robust and versatile platform for the development of next-generation targeted therapeutics and diagnostics. Their ability to improve pharmacokinetic profiles, enhance stability and solubility, and provide a bioorthogonal handle for precise conjugation makes them an invaluable tool for researchers. By understanding the core benefits and employing the detailed methodologies outlined in this guide, scientists and drug development professionals can harness the full potential of PEGylated tetrazine linkers to create more effective and safer therapies.

References

A Technical Guide to Tetrazine-PEG5-NHS Ester: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental properties, experimental protocols, and applications of Tetrazine-PEG5-NHS ester, a key reagent in modern bioconjugation and drug development.

Core Properties of this compound

This compound is a bifunctional linker that combines the highly efficient reactivity of a tetrazine moiety with an amine-reactive N-hydroxysuccinimide (NHS) ester. A flexible polyethylene glycol (PEG) spacer enhances its solubility and reduces steric hindrance.[1]

Physicochemical Characteristics

The core properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₂₇H₃₆N₆O₁₀[2][3][4]
Molecular Weight 604.61 g/mol [2][4][5]
Appearance Red amorphous solid to red oil[6][7]
Purity ≥95% (HPLC)[2][4][5][6]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[6]
Storage Store at -20°C, desiccated[1][2][4][5]
Reactivity and Stability

This compound possesses two reactive functionalities, enabling sequential or orthogonal conjugation strategies.

  • NHS Ester Reactivity: The NHS ester reacts with primary amines (e.g., on lysine residues of proteins) under mild alkaline conditions (pH 7.2-9) to form stable amide bonds.[8][9][10] This reaction is susceptible to hydrolysis, particularly at higher pH, which competes with the desired aminolysis.[11][12]

  • Tetrazine Reactivity: The tetrazine group undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (TCO) dienophile.[1][2][13][14] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes.[13][15] Hydrogen-substituted tetrazines, like the one in this reagent, exhibit exceptionally fast kinetics.[2][6][16]

The stability of the NHS ester is pH-dependent, as detailed in the table below.

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004-5 hours[11]
8.6410 minutes[8][11]

Key Chemical Reactions and Pathways

The dual reactivity of this compound allows for two primary conjugation pathways.

Tz_PEG_NHS This compound Conjugate1 Tetrazine-PEG5-Amide Conjugate Tz_PEG_NHS->Conjugate1 NHS Ester Reaction (pH 7.2-9) AmineMolecule Amine-Containing Molecule (e.g., Protein) AmineMolecule->Conjugate1 TCO_Molecule TCO-Modified Molecule FinalConjugate Final Bioconjugate TCO_Molecule->FinalConjugate Conjugate1->FinalConjugate Tetrazine-TCO Ligation (Click Chemistry)

Sequential conjugation pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

General Protocol for Protein Labeling via NHS Ester Chemistry

This protocol describes the labeling of a protein with this compound.

Materials:

  • Protein of interest (POI)

  • This compound

  • Amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the POI in the amine-free buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Allow the vial to warm to room temperature before opening to prevent moisture condensation.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess depends on the protein concentration; for concentrations < 5 mg/mL, a 20- to 50-fold excess is recommended.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[11]

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis.[11]

Start Start: Protein of Interest (POI) Step1 1. Dissolve POI in Amine-Free Buffer (pH 7.2-8.5) Start->Step1 Step3 3. Add 10-50x molar excess of NHS ester to POI Step1->Step3 Step2 2. Prepare fresh stock solution of This compound in DMSO/DMF Step2->Step3 Step4 4. Incubate at RT (30-60 min) or 4°C (2 hours) Step3->Step4 Step5 5. Quench reaction with Tris or Glycine buffer Step4->Step5 Step6 6. Purify conjugate via size-exclusion chromatography Step5->Step6 End End: Purified Tetrazine-Labeled Protein Step6->End

Workflow for protein labeling with this compound.
General Protocol for Tetrazine-TCO Ligation

This protocol describes the "click" reaction between a tetrazine-labeled molecule and a TCO-modified molecule.

Materials:

  • Tetrazine-labeled molecule

  • TCO-modified molecule

  • Reaction buffer (e.g., PBS, pH 6-9)[15]

Procedure:

  • Preparation: Prepare the tetrazine- and TCO-containing molecules in the reaction buffer.

  • Reaction: Mix the two components. A 1.1- to 2.0-fold molar excess of the more abundant reagent is recommended.

  • Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or 30-120 minutes at 4°C. The reaction progress can often be monitored by the disappearance of the pink color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified by size-exclusion chromatography.

Applications in Research and Development

The unique properties of this compound make it a versatile tool for a wide range of applications.

  • Bioconjugation: It is widely used to link proteins, peptides, oligonucleotides, and other biomolecules.[1][7]

  • Antibody-Drug Conjugates (ADCs): The specific and rapid nature of the tetrazine-TCO ligation is advantageous for the construction of ADCs, enabling precise drug-to-antibody ratios.

  • Probe Development: It is used to create multifunctional probes for diagnostic and imaging applications, such as fluorescence imaging and PET.[1][7]

  • Material Science: This linker can be used to functionalize nanoparticles and other materials with biomolecules.[1]

Conclusion

This compound is a powerful and versatile reagent that facilitates the efficient and specific conjugation of biomolecules. Its dual reactivity, combined with the favorable properties of the PEG spacer, provides researchers and drug developers with a robust tool for creating complex bioconjugates for a variety of applications, from fundamental research to the development of novel therapeutics and diagnostics.

References

The Lynchpin of Bioorthogonal Ligation: A Technical Guide to Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, precision, efficiency, and biocompatibility are paramount. The advent of bioorthogonal chemistry has revolutionized the ability to selectively modify biomolecules in complex biological environments. At the forefront of this innovation is the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctene (TCO). This technical guide provides an in-depth exploration of a key reagent in this field: Tetrazine-PEG5-NHS ester. This versatile molecule serves as a critical bridge, enabling the facile and specific labeling of proteins, antibodies, and other amine-containing biomolecules for a wide array of applications, from therapeutic development to advanced imaging.

Core Properties and Advantages

This compound is a heterobifunctional linker designed for two-step bioconjugation strategies.[1] It features a highly reactive tetrazine moiety for bioorthogonal ligation with a TCO-functionalized molecule and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules.[1][2] The inclusion of a five-unit polyethylene glycol (PEG5) spacer enhances aqueous solubility, improves stability, and reduces steric hindrance, thereby optimizing conjugation efficiency in diverse applications.[3]

The hydrogen-substituted tetrazine core of this reagent exhibits exceptionally fast reaction kinetics with TCO, significantly faster than its methyl-substituted counterparts.[4] This rapid, catalyst-free "click" reaction can proceed efficiently under mild, physiological conditions, making it ideal for use in living systems.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its reaction with TCO, providing a comparative overview for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂₇H₃₆N₆O₁₀[2]
Molecular Weight 604.6 g/mol [2]
Purity ≥95%[2][7]
Appearance Red amorphous solid to red oil[7][8]
Storage Conditions -20°C, desiccated[1][2][8]
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform[8][9]
Aqueous Solubility Up to 3.0 mM in aqueous buffers[9]

Table 2: Kinetic and Reaction Parameters for Tetrazine-TCO Ligation

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) Up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[10][11]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO[11]
Reaction pH 6-9 (Optimal for TCO-NHS ester reaction with amines: 7-9)PBS buffer[9][11]
Reaction Temperature Room Temperature (can be performed at 4°C, 25°C, or 37°C)Dependent on application[9][11]
Reaction Time 10 - 120 minutesDependent on concentration and temperature[9][12]

Experimental Protocols

Detailed methodologies for the use of this compound in bioconjugation are provided below. These protocols outline a two-step labeling strategy, which is a common application for this reagent.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the modification of a protein with the tetrazine moiety via its primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[12]

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[9]

  • Spin desalting columns or size-exclusion chromatography (SEC) system for purification.[12]

Methodology:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.[12]

  • This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[9]

  • Labeling Reaction:

    • For protein concentrations ≥ 5 mg/mL, add a 10-fold molar excess of the this compound solution to the protein solution.[9]

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[9]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5 minutes at room temperature or 15 minutes on ice.[9]

  • Purification: Remove the excess, unreacted this compound using a spin desalting column or SEC.[9][12]

Protocol 2: Conjugation of a Tetrazine-Labeled Protein with a TCO-Modified Molecule

This protocol details the bioorthogonal ligation of the tetrazine-labeled protein with a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Purified tetrazine-labeled protein (from Protocol 1).

  • TCO-functionalized molecule of interest.

  • Reaction buffer (e.g., PBS, pH 7.4).[12]

Methodology:

  • Reactant Preparation: Ensure both the tetrazine-labeled protein and the TCO-functionalized molecule are in a compatible reaction buffer.

  • Ligation Reaction: Mix the tetrazine-labeled protein with the TCO-functionalized molecule. It is recommended to use a 1.1 to 2.0 molar excess of the more abundant reagent.[9]

  • Incubation:

    • Incubate the reaction for 10-60 minutes at room temperature.[9]

    • For reactions at 4°C, extend the incubation time to 30-120 minutes.[9]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by measuring the decrease in absorbance around 520-540 nm.[12]

  • Purification: If necessary, purify the final conjugate to remove any unreacted components using SEC or another appropriate chromatographic method.[9]

Visualizing the Chemistry and Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical transformation and the experimental workflow for a typical bioconjugation application.

G Tetrazine_PEG5_NHS This compound Tetrazine PEG5 Linker NHS Ester Tetrazine_Protein Tetrazine-Labeled Protein Tetrazine PEG5 Linker Amide Bond Tetrazine_PEG5_NHS->Tetrazine_Protein Protein Protein (with primary amines, e.g., Lysine) Protein->Tetrazine_Protein Amine-NHS Ester Reaction (pH 7-9) Conjugate Final Bioconjugate Tetrazine_Protein->Conjugate Inverse Electron Demand Diels-Alder Cycloaddition TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Conjugate

Caption: Reaction scheme for two-step bioconjugation.

G start Start protein_prep Protein Preparation (Buffer Exchange) start->protein_prep labeling Labeling Reaction (Protein + Tetrazine-PEG5-NHS) protein_prep->labeling reagent_prep Prepare Tetrazine-PEG5-NHS Ester Stock Solution reagent_prep->labeling incubation1 Incubation (RT or on ice) labeling->incubation1 quenching Quench Reaction (e.g., with Tris buffer) incubation1->quenching purification1 Purification (Desalting Column or SEC) quenching->purification1 ligation Bioorthogonal Ligation (Tetrazine-Protein + TCO-Molecule) purification1->ligation incubation2 Incubation (RT or 4°C) ligation->incubation2 purification2 Final Purification (Optional) incubation2->purification2 end End purification2->end

References

Methodological & Application

Application Notes for Protein Labeling with Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG5-NHS ester is a heterobifunctional linker designed for the efficient labeling of proteins and other biomolecules.[1][2][3][4] This reagent is particularly valuable in bioconjugation, targeted drug delivery, and cellular imaging.[5][6] It features two key functional groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (such as the side chains of lysine residues and the N-terminus of proteins) to form stable amide bonds, and a tetrazine moiety that participates in rapid and specific bioorthogonal "click" reactions with strained alkenes like trans-cyclooctene (TCO).[1][7][8] The inclusion of a hydrophilic 5-unit polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can minimize immunogenicity.[2][4]

The reaction between the NHS ester and primary amines is highly dependent on pH, with an optimal range of 7.2 to 8.5.[7][9][10] Below this range, the amine groups are protonated and less reactive, while at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction.[9][10] Following the initial labeling of the protein with the tetrazine moiety, the bioorthogonal reaction with a TCO-containing molecule can proceed, enabling the attachment of a wide range of payloads such as fluorescent dyes, cytotoxic drugs, or imaging agents. This two-step approach provides a high degree of control over the conjugation process.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the protein labeling protocol with this compound. These values represent typical starting points and may require optimization for specific proteins and applications.

Table 1: Reaction Conditions for NHS Ester Labeling

ParameterRecommended Value/RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency. A concentration of at least 2 mg/mL is recommended.[11][12]
Molar Excess of this compound 10 to 20-foldThis is a common starting point and can be adjusted to control the degree of labeling (DOL).[5][8]
Reaction pH 7.2 - 8.5The optimal pH is typically between 8.3 and 8.5 for efficient conjugation while minimizing hydrolysis of the NHS ester.[9][10][11]
Reaction Temperature Room temperature or 4°C (on ice)Lower temperatures can be used to slow down the reaction and reduce the rate of NHS ester hydrolysis.[11]
Reaction Time 30-60 minutes at room temperature; 2 hours on iceThe incubation time can be adjusted to control the degree of labeling.[5][11]
Quenching Reagent 1 M Tris-HCl or GlycineUsed to stop the reaction by consuming any unreacted NHS ester.[5]
Final Quenching Concentration 50-100 mM

Table 2: Troubleshooting Common Issues in Protein Labeling

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Inactive NHS ester due to moisture.- Presence of primary amines in the buffer (e.g., Tris, glycine).- Insufficient molar excess of the reagent.- Allow the NHS ester vial to warm to room temperature before opening to prevent condensation. Use fresh, anhydrous DMSO or DMF for stock solutions.[9]- Perform buffer exchange into an amine-free buffer like PBS.[9][13][14]- Increase the molar excess of the this compound.[5]
Protein Aggregation/Precipitation - High degree of labeling altering the protein's surface charge.- Unfavorable buffer conditions.- Reduce the molar excess of the labeling reagent or decrease the reaction time.- Optimize the buffer pH and ionic strength.
Lack of Reactivity - Primary amines on the protein are not accessible (sterically hindered).- Assess the accessibility of lysine residues if the protein's structure is known.- Consider alternative labeling chemistries that target different functional groups.[14]

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

Materials
  • Protein of interest (in an amine-free buffer)

  • This compound

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography desalting column)

  • Storage Buffer (e.g., PBS)

Procedure
  • Protein Preparation:

    • Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[11]

    • Ensure the buffer is free of primary amines such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[9][13][14] If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of the this compound in anhydrous DMSO or DMF.[5] Do not store the stock solution for extended periods as the NHS ester is moisture-sensitive.[9]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10- to 20-fold) over the protein.[5][8]

    • Add the calculated volume of the stock solution to the protein solution while gently mixing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5][11]

  • Quenching the Reaction:

    • To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[5]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is quenched.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired Storage Buffer.[8][11]

    • Collect the fractions containing the labeled protein. The protein concentration can be determined using a standard protein assay.

  • Storage:

    • Store the purified, tetrazine-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage. For long-term storage, it is advisable to aliquot the protein to avoid multiple freeze-thaw cycles.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein Protein in Amine-Free Buffer (e.g., PBS, pH 8.3-8.5) Mix Add NHS Ester Stock to Protein Solution (10-20x molar excess) Protein->Mix Reagent This compound Reagent->Mix Solvent Anhydrous DMSO/DMF Solvent->Reagent Dissolve to make 10 mM stock solution Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Labeling Quench Add Quenching Buffer (e.g., 1M Tris-HCl) Incubate->Quench Stop Reaction Purify Purify via Size-Exclusion Chromatography Quench->Purify Store Store Labeled Protein (4°C or -80°C) Purify->Store

Caption: Experimental workflow for protein labeling with this compound.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (e.g., Trastuzumab-TCO + Tetrazine-Drug) HER2 HER2 Receptor ADC->HER2 Binding PI3K PI3K RAS RAS HER2->PI3K Dimerization & Activation HER2->RAS Endosome Endosome HER2->Endosome Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Payload->Apoptosis Induces

Caption: HER2 signaling pathway and the mechanism of action for a targeted ADC.

References

Application Notes & Protocols for Antibody-Drug Conjugate (ADC) Development using Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. The linker connecting the antibody to the drug is a critical component influencing the ADC's stability, efficacy, and therapeutic window. This document provides detailed protocols for the use of Tetrazine-PEG5-NHS ester, a hetero-bifunctional linker, in the generation of ADCs through a two-step bioorthogonal conjugation strategy.

This method utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO), a cornerstone of bioorthogonal "click chemistry".[1] This reaction is exceptionally fast, highly specific, and proceeds under mild, biocompatible conditions without the need for a cytotoxic copper catalyst.[2][3]

The overall workflow involves two primary stages:

  • Antibody Modification: The N-Hydroxysuccinimide (NHS) ester moiety of the Tetrazine-PEG5-NHS linker reacts with primary amines (e.g., the ε-amine of lysine residues) on the antibody surface, creating a stable amide bond and functionalizing the antibody with tetrazine groups.[4]

  • ADC Conjugation: The tetrazine-modified antibody is then reacted with a drug payload that has been pre-functionalized with a TCO group. The rapid and highly specific iEDDA cycloaddition forms a stable covalent bond, yielding the final ADC.[2][5]

The inclusion of a hydrophilic polyethylene glycol (PEG5) spacer enhances the aqueous solubility of the reagent and can improve the pharmacokinetic properties of the resulting ADC.[4]

Principle of Reaction

The conjugation process is a two-step chemical reaction. First, the NHS ester reacts with lysine residues on the antibody. Second, the introduced tetrazine group undergoes an iEDDA reaction with a TCO-modified payload.

cluster_step1 cluster_step2 Ab Antibody (mAb) with Lysine Residues Tz_mAb Tetrazine-Modified mAb (mAb-Tz) Ab->Tz_mAb mid1 + Tz_Linker This compound Tz_Linker->Tz_mAb ADC Antibody-Drug Conjugate (ADC) Tz_mAb->ADC mid2 + TCO_Drug TCO-Modified Drug (Payload) TCO_Drug->ADC step1_label Step 1: Amine Labeling step2_label Step 2: Bioorthogonal Ligation (iEDDA Reaction) mid1->Tz_mAb pH 7.5-8.5 Room Temp mid2->ADC Aqueous Buffer Room Temp

Caption: Chemical reaction workflow for ADC synthesis.

Materials and Reagents

  • Antibody (mAb): Purified monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4). Antibody concentration should be ≥ 2 mg/mL.

  • This compound: (MW: 604.61 g/mol )

  • TCO-functionalized Payload: Trans-cyclooctene modified cytotoxic drug.

  • Reaction Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Sodium Bicarbonate Buffer (100 mM, pH 8.3-8.5).

  • Quenching Buffer: Tris-HCl (1 M, pH 8.0).

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO).

  • Purification:

    • Zeba™ Spin Desalting Columns (e.g., 7K MWCO).[6]

    • Size Exclusion Chromatography (SEC) system.

    • Hydrophobic Interaction Chromatography (HIC) system.

Experimental Protocols

The overall process can be visualized as a multi-step workflow from the initial antibody to the final, purified ADC.

start Start: Purified Antibody prep_ab 1. Antibody Buffer Exchange (into Amine-Free Buffer) start->prep_ab conjugation1 3. Antibody Labeling Reaction (mAb + Tz-Linker) prep_ab->conjugation1 prep_reagent 2. Prepare Tetrazine-PEG5-NHS Stock Solution in DMSO prep_reagent->conjugation1 purification1 4. Purification of mAb-Tz (e.g., Desalting Column) conjugation1->purification1 characterization1 5. Characterization (Optional) (Degree of Labeling) purification1->characterization1 conjugation2 6. ADC Ligation Reaction (mAb-Tz + TCO-Payload) purification1->conjugation2 Proceed directly characterization1->conjugation2 purification2 7. Final ADC Purification (e.g., SEC or HIC) conjugation2->purification2 characterization2 8. ADC Characterization (DAR, Purity, etc.) purification2->characterization2 end End: Purified ADC characterization2->end

Caption: Experimental workflow for ADC production.

Protocol 1: Antibody Modification with this compound

This protocol describes the labeling of an antibody with tetrazine moieties.

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), they must be removed.[7]

    • Perform a buffer exchange into an amine-free buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3) using a desalting column or dialysis.

    • Adjust the final antibody concentration to 2-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the this compound solution. A molar excess of 5-20 equivalents of the linker per antibody is recommended as a starting point. The optimal ratio should be determined empirically.

    • Add the calculated volume of the linker solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 60 minutes at room temperature, protected from light.[7]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubating for 15 minutes.[7] This step removes any unreacted NHS ester.

    • Remove excess, unreacted linker from the tetrazine-modified antibody (mAb-Tz) using a desalting column equilibrated with PBS (pH 7.4).[6]

  • Characterization (Degree of Labeling - DOL):

    • The DOL (average number of tetrazine molecules per antibody) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~520 nm (for tetrazine).[5][8] The progress of subsequent reactions can also be monitored by the disappearance of the tetrazine's pink color.[2]

Protocol 2: ADC Conjugation via iEDDA Click Chemistry

This protocol describes the ligation of the tetrazine-modified antibody to a TCO-functionalized payload.

  • Reagent Preparation:

    • Prepare the TCO-linker-payload in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • To the purified mAb-Tz solution, add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution.[2]

    • Ensure the final concentration of organic solvent (e.g., DMSO) in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.[2]

    • Incubate the reaction at room temperature for 1-4 hours.[2] The iEDDA reaction is extremely fast, with second-order rate constants up to 10⁶ M⁻¹s⁻¹.[1][5] The reaction progress can often be visually monitored by the disappearance of the pink/red color characteristic of the tetrazine.[2]

  • Purification of the ADC:

    • Purify the final ADC from unreacted payload and other impurities. Size Exclusion Chromatography (SEC) is commonly used to separate the high molecular weight ADC from smaller molecules.

    • Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADC species with different drug-to-antibody ratios (DAR).

  • Final ADC Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Purity and Aggregation: Analyze the final product for purity and the presence of aggregates using SEC.

    • In Vitro Potency: Assess the cytotoxicity of the ADC on target cell lines using cell viability assays.

Quantitative Data Summary

The efficiency of the two-step conjugation process is influenced by reaction parameters. The following tables provide representative data.

Table 1: Reaction Kinetics and Stability
ParameterValue / ConditionSignificanceReference(s)
Reaction Type Inverse-Electron-Demand Diels-Alder (iEDDA)Bioorthogonal, catalyst-free "click chemistry"[2],[1]
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹Exceptionally fast kinetics allow for efficient conjugation at low concentrations.[1],[5],[3]
Reaction Conditions Aqueous buffers (e.g., PBS), pH 6-9, Room TempBiocompatible conditions that preserve protein structure and function.[1],[5]
Tetrazine Stability Dependent on substituents and pHElectron-withdrawing groups can decrease stability in aqueous media. Stability should be considered for in vivo applications.[8],[9]
Table 2: Example Conjugation Parameters and Outcomes

This table presents hypothetical but realistic data based on typical experimental outcomes for lysine-based conjugation.

Molar Excess of Tz-Linker (Linker:mAb)Molar Excess of TCO-Payload (Payload:Tz)Average Degree of Labeling (DOL)Final Drug-to-Antibody Ratio (DAR)ADC Purity (SEC)
5:11.5:12.8~2.5>98%
10:11.5:14.5~4.0>98%
20:11.5:17.1~6.2>95%

Note: DOL and DAR are averages, as lysine conjugation produces a heterogeneous mixture. The final DAR is typically slightly lower than the DOL due to reaction inefficiencies or steric hindrance.

Mechanism of Action Pathway

Once the ADC is constructed, it follows a general mechanism to deliver its payload to the target cell.

adc_circ 1. ADC in Circulation binding 2. ADC Binds to Target Antigen on Cell adc_circ->binding internalization 3. Receptor-Mediated Internalization (Endocytosis) binding->internalization endosome 4. Trafficking to Endosome and Lysosome internalization->endosome release 5. Linker Cleavage & Payload Release endosome->release apoptosis 6. Payload Induces Cell Death (Apoptosis) release->apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

The use of this compound provides a robust and efficient method for producing antibody-drug conjugates. The bioorthogonal nature of the tetrazine-TCO ligation ensures high specificity and rapid conjugation under mild conditions, addressing many challenges associated with traditional ADC manufacturing.[2] By carefully controlling reaction parameters, researchers can generate ADCs with desired drug-to-antibody ratios for preclinical and clinical development.

References

Application Notes and Protocols for In Vivo Imaging with Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrazine-PEG5-NHS Ester in Pre-targeted In Vivo Imaging

This compound is a key reagent in the rapidly advancing field of bioorthogonal chemistry, enabling powerful in vivo imaging and drug delivery strategies. This heterobifunctional linker molecule incorporates three essential components: a highly reactive tetrazine moiety, a hydrophilic 5-unit polyethylene glycol (PEG5) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of features facilitates a two-step, pre-targeting approach for in vivo applications that significantly enhances imaging contrast and reduces background signal compared to conventional methods.

The underlying principle of this technology is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between the tetrazine and a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2] This reaction is exceptionally fast and highly specific, proceeding efficiently under physiological conditions without interfering with native biological processes.[1][2][3] The PEG5 spacer improves the solubility and biocompatibility of the molecule, while the NHS ester allows for the straightforward conjugation of the tetrazine to primary amines on targeting biomolecules, such as antibodies, peptides, or other proteins.[4][5]

The pre-targeting strategy involves two sequential administrations. First, a biomolecule conjugated to TCO is administered and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation. Subsequently, a small, tetrazine-labeled imaging agent (e.g., a fluorescent dye or a radiolabeled molecule) is injected. This imaging agent rapidly "clicks" to the TCO-modified biomolecule at the target, enabling high-contrast imaging.[6][7] This approach is particularly advantageous for imaging with short-lived radionuclides, as it separates the long biological half-life of the targeting molecule from the short physical half-life of the imaging isotope, thereby reducing the overall radiation dose to the subject.[6][7]

Core Signaling Pathway and Experimental Workflow

The chemical basis for the utility of this compound in pre-targeted imaging is the bioorthogonal reaction between tetrazine and trans-cyclooctene (TCO). The experimental workflow begins with the conjugation of the NHS ester to a primary amine on a targeting antibody, followed by the in vivo pre-targeting and imaging steps.

cluster_0 Antibody Conjugation Antibody Antibody Conjugation Amine Reaction (pH 7-9) Antibody->Conjugation Tetrazine_PEG5_NHS This compound Tetrazine_PEG5_NHS->Conjugation Tetrazine_Antibody Tetrazine-Antibody Conjugate Conjugation->Tetrazine_Antibody Purification Purification Tetrazine_Antibody->Purification Purified_Conjugate Purified Tetrazine-Antibody Purification->Purified_Conjugate

Workflow for the conjugation of this compound to a targeting antibody.

cluster_1 In Vivo Pre-targeting and Imaging Inject_TCO_Antibody 1. Inject TCO-Antibody Accumulation 2. Accumulation at Target & Clearance of Unbound Inject_TCO_Antibody->Accumulation 24-72 hours Inject_Tetrazine_Probe 3. Inject Tetrazine- Labeled Imaging Probe Accumulation->Inject_Tetrazine_Probe Bioorthogonal_Reaction 4. In Vivo 'Click' Reaction at Target Inject_Tetrazine_Probe->Bioorthogonal_Reaction Rapid Imaging 5. In Vivo Imaging (PET, SPECT, Fluorescence) Bioorthogonal_Reaction->Imaging 1-24 hours post- tetrazine injection

Generalized workflow for a pre-targeted in vivo imaging experiment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound and related compounds in in vivo imaging applications, compiled from various sources.

ParameterValueApplication Context
Antibody Conjugation
Molar Excess of NHS Ester10-fold (for protein conc. ≥ 5 mg/mL) 20- to 50-fold (for protein conc. < 5 mg/mL)Labeling of primary amines on proteins/antibodies.[8]
Reaction pH7-9Favors acylation over hydrolysis of the NHS ester.[8]
Reaction Time30 minutes at room temperature or 2 hours on ice.[8]For conjugation of the NHS ester to the protein.[8]
Quenching50-100 mM Tris bufferTo stop the reaction by consuming unreacted NHS ester.[8]
In Vivo Pre-targeting
TCO-to-Antibody Ratio6:1 to 27:1Affects in vivo labeling efficiency and tumor accumulation.
Pre-targeting Interval24-72 hoursTime between injection of TCO-antibody and tetrazine probe.
In Vivo Imaging
Imaging Time Points (Post-Tetrazine)1, 4, 8, 24, and 48 hoursFor monitoring biodistribution and target uptake.
Radiolabeling
Molar Activity ([68Ga]6)0.02–0.73 GBq/µmolFor a 68Ga-labeled tetrazine tracer.[9]
Radiochemical Purity>95%A common requirement for in vivo imaging agents.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Targeting Antibody

This protocol describes the labeling of a targeting antibody with this compound via reaction with primary amines (e.g., lysine residues).

Materials:

  • Targeting antibody (1-5 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS: 20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), it must be purified first.

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL using a desalting spin column or dialysis.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the appropriate molar excess of the this compound stock solution to the antibody solution.

      • For antibody concentrations ≥ 5 mg/mL, use a 10-fold molar excess.[8]

      • For antibody concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[8]

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice with gentle mixing.[8]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 5-15 minutes at room temperature.[8]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and quenching buffer by purifying the conjugate using a desalting spin column or by dialysis against PBS, pH 7.4.

  • Characterization and Storage:

    • Determine the concentration of the purified tetrazine-antibody conjugate.

    • The degree of labeling can be determined by methods such as mass spectrometry.

    • Store the conjugate according to the antibody manufacturer's recommendations.

Protocol 2: Pre-targeted In Vivo Imaging

This protocol provides a general workflow for a pre-targeted in vivo imaging experiment using a TCO-conjugated antibody and a tetrazine-labeled imaging probe. This example assumes a fluorescence imaging modality, but the principle is adaptable for PET or SPECT by using a radiolabeled tetrazine.

Materials:

  • TCO-conjugated antibody (prepared separately)

  • Tetrazine-labeled fluorescent probe

  • Tumor-bearing animal model (e.g., mice with subcutaneous xenografts)

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system

Procedure:

  • Administration of TCO-Antibody:

    • Administer a predetermined dose of the TCO-antibody conjugate (typically 1-5 mg/kg, but should be optimized for each antibody) to the tumor-bearing animals via intravenous (e.g., tail vein) injection.

    • Allow the TCO-antibody to circulate and accumulate at the target site for a pre-determined "pre-targeting interval," typically ranging from 24 to 72 hours.[7] This allows for the clearance of unbound antibody from the bloodstream, reducing background signal.

  • Administration of Tetrazine-Labeled Imaging Probe:

    • After the pre-targeting interval, administer the tetrazine-labeled fluorescent probe via intravenous injection. The dose should be optimized but is typically in the range of 1-5 mg/kg.

  • In Vivo Fluorescence Imaging:

    • At various time points after the injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours), anesthetize the animals.

    • Place the animal in the in vivo imaging system and acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a background area (e.g., muscle) to quantify the fluorescence signal.

    • Calculate the tumor-to-background ratio at each time point to assess the effectiveness of the pre-targeting strategy.

  • Biodistribution Studies (Optional):

    • At the final imaging time point, animals can be euthanized, and major organs and the tumor can be dissected.

    • The fluorescence in each organ can be measured ex vivo to determine the detailed biodistribution of the imaging probe.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their particular antibody, imaging probe, and animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols: A Step-by-Step Guide for Tetrazine-PEG5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of Tetrazine-PEG5-NHS ester to primary amine-containing biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides. The protocol leverages the amine-reactive N-hydroxysuccinimide (NHS) ester to form a stable amide bond, introducing a tetrazine moiety for subsequent bioorthogonal click chemistry reactions.

Introduction

This compound is a heterobifunctional linker that combines the specific reactivity of an NHS ester towards primary amines with the bioorthogonal reactivity of a tetrazine group.[1][2][3] The NHS ester reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) at a physiological to slightly alkaline pH to form a stable amide bond.[4][5] The tetrazine group enables rapid and highly specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with a trans-cyclooctene (TCO) partner, a cornerstone of "click chemistry".[6][7]

The inclusion of a hydrophilic 5-unit polyethylene glycol (PEG5) spacer enhances the aqueous solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize potential immunogenicity.[1][3] This methodology is widely employed in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.[8][9]

Experimental Protocols

This section details the necessary steps for preparing reagents and performing the conjugation of this compound to a protein.

Required Materials and Reagents
  • This compound: (e.g., BroadPharm BP-22681, Vector Labs CCT-1143)[2][10]

  • Protein/Biomolecule: Containing primary amines (e.g., antibody, purified protein)

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5. Recommended options include:

    • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[11][12]

    • 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.4[10]

    • 50-100 mM HEPES, pH 7.2-8.5[12]

    • 50 mM Borate Buffer, pH 8.0-8.5[10][12]

  • Anhydrous Organic Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[10][13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4][10]

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200) or Spin Desalting Columns (e.g., Zeba Spin Desalting Columns)[8][9]

  • UV-Vis Spectrophotometer

Important: Avoid buffers containing primary amines, such as Tris or glycine, in the conjugation step as they will compete with the target biomolecule for reaction with the NHS ester.[4][12]

Step-by-Step Conjugation Protocol

Step 1: Preparation of the Biomolecule

  • If your protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the chosen amine-free Reaction Buffer.[8][14] This can be done using a desalting column or dialysis.

  • Adjust the concentration of the protein to between 1-10 mg/mL in the Reaction Buffer.[9][13] Higher protein concentrations generally lead to more efficient conjugation.[4]

Step 2: Preparation of this compound Stock Solution

  • Note: The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[5][10] Prepare this solution immediately before use. Do not store the solution for later use.[5]

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][10]

  • Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[8][10]

Step 3: Conjugation Reaction

  • Calculate the required volume of the 10 mM this compound stock solution to add to your protein solution. The molar ratio will depend on the protein concentration and the desired degree of labeling (DOL). Refer to Table 1 for recommended starting molar excess values.

  • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[11]

  • Incubate the reaction. The incubation time and temperature can be adjusted:

    • 30-60 minutes at room temperature.[5][10]

    • 2 hours to overnight at 4°C (on ice).[10][15]

Step 4: Quenching the Reaction

  • Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[10][14]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed or has reacted with the quenching agent.[10][15]

Step 5: Purification of the Conjugate

  • Remove the unreacted this compound, hydrolyzed reagent, and quenching agent from the conjugated protein.

  • For most proteins, Size-Exclusion Chromatography (SEC) is the most effective method.[8][9] Alternatively, for smaller sample volumes, spin desalting columns or dialysis can be used.[9][10]

  • The purified Tetrazine-PEGylated protein can be stored under the same conditions that are optimal for the non-pegylated protein.[5]

Data Presentation

The following table summarizes the key quantitative parameters for the this compound conjugation reaction.

ParameterRecommended Range/ValueNotesCitations
Reaction pH 7.2 - 8.5Optimal efficiency is typically observed at pH 8.3-8.5.[4][11][12]
Molar Excess of NHS Ester
Protein Conc. ≥ 5 mg/mL10- to 20-foldA higher protein concentration improves reaction kinetics.[8][10]
Protein Conc. < 5 mg/mL20- to 50-foldA higher molar excess is needed to compensate for lower protein concentration and hydrolysis.[10]
Reaction Temperature Room Temperature or 4°CLower temperatures can be used for sensitive proteins, but require longer incubation times.[5][10]
Reaction Time
At Room Temperature30 - 60 minutes[5][10]
At 4°C (on ice)2 hours - overnight[10][15]
Quenching Agent Conc. 50 - 100 mM (final)Use Tris or Glycine to quench the reaction.[10][14]
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare fresh immediately before use.[10][13]

Characterization: Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of tetrazine molecules conjugated per protein. It can be determined using UV-Vis spectroscopy.[16]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the tetrazine chromophore (typically ~520-540 nm for some tetrazines, but it's crucial to check the specific absorbance spectrum of your reagent).[9]

  • Calculate the DOL using the following formula:

    DOL = (Amax × εprotein) / [(A280 - (Amax × CF)) × εlabel][15][17]

    • Amax : Absorbance of the conjugate at the λmax of the tetrazine.

    • A280 : Absorbance of the conjugate at 280 nm.

    • εprotein : Molar extinction coefficient of the protein at 280 nm.

    • εlabel : Molar extinction coefficient of the tetrazine at its λmax.

    • CF : Correction Factor (A280 of the label / Amax of the label).[17]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the this compound conjugation process.

Tetrazine_Conjugation_Workflow start Start prep_protein 1. Prepare Protein (Buffer Exchange to pH 7.2-8.5) start->prep_protein prep_nhs 2. Prepare Tetrazine-PEG5-NHS (10 mM in anhydrous DMSO) start->prep_nhs end_node End conjugation 3. Conjugation Reaction (Add NHS to Protein, Incubate RT or 4°C) prep_protein->conjugation prep_nhs->conjugation quench 4. Quench Reaction (Add 1M Tris-HCl) conjugation->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 6. Characterize (UV-Vis for DOL calculation) purify->characterize final_product Purified & Characterized Tetrazine-Protein Conjugate characterize->final_product final_product->end_node

Caption: Workflow for protein conjugation with this compound.

References

Revolutionizing Proteomics: Applications and Protocols for Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The burgeoning field of chemical proteomics is being propelled forward by innovative bioorthogonal chemistry tools. Among these, Tetrazine-PEG5-NHS ester has emerged as a powerful reagent for the precise and efficient labeling of proteins. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound in proteomics, enabling advancements in target identification, drug development, and the study of protein-protein interactions.

This compound is an amine-reactive compound that leverages the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2][3] The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][4] The incorporated tetrazine moiety can then specifically and rapidly react with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative, in a bioorthogonal manner.[5][6][7] This "click chemistry" approach allows for the attachment of various reporter molecules, such as biotin or fluorophores, to proteins for downstream analysis. The polyethylene glycol (PEG5) linker enhances the solubility and biocompatibility of the reagent.[5][8]

Key Applications in Proteomics:

  • Target Identification and Validation: By functionalizing small molecule drugs with a dienophile, researchers can use a tetrazine-biotin probe to capture drug-protein complexes from cell lysates for identification via mass spectrometry.[1]

  • Protein-Protein Interaction Studies: Labeling interacting proteins with a tetrazine and a dienophile allows for the detection and quantification of their proximity within a cellular context.[1]

  • Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes with probes containing a dienophile enables the subsequent attachment of a tetrazine-reporter tag for the identification and quantification of active enzymes in complex biological samples.[1]

  • Antibody-Drug Conjugates (ADCs): The precise control over conjugation offered by this reagent is valuable in the development of targeted therapeutics like ADCs.[5]

  • Fluorescent Labeling and Imaging: The ability to attach fluorescent probes to proteins facilitates their visualization and tracking in real-time within biological systems.[5]

Quantitative Data Summary

For successful and reproducible protein labeling, careful optimization of reaction conditions is crucial. The following table summarizes key quantitative parameters for labeling proteins with this compound.

ParameterRecommended ValueNotes
Protein Concentration 1-5 mg/mLHigher concentrations are generally preferred.[1]
Molar Excess of this compound
Protein ≥ 5 mg/mL10-fold
Protein < 5 mg/mL20 to 50-fold[1]
Incubation Time 30-60 minutes at room temperatureAlternatively, 2 hours on ice.[1]
Quenching Buffer Concentration 50-100 mMe.g., Tris-HCl.[1]
Quenching Time 5 minutes at room temperature[1]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes the fundamental steps for labeling a purified protein with this compound.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)[1]

  • This compound[1]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column[1]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[1] It is crucial to allow the reagent vial to warm to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive.[9]

  • Labeling Reaction: Add the appropriate molar excess of the this compound stock solution to the protein solution (refer to the table above). For a protein concentration of ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[1]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[1]

  • Purification: Remove the unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.[1]

  • Confirmation of Labeling: Successful labeling can be confirmed by mass spectrometry (observing a mass shift corresponding to the addition of the Tetrazine-PEG5 moiety) or by reacting the labeled protein with a TCO-functionalized fluorescent dye and analyzing the results by SDS-PAGE and fluorescence imaging.[1]

Protocol 2: Two-Step Labeling for Proteomics Analysis (TCO-Modification followed by Tetrazine Ligation)

This protocol outlines a two-step approach where a protein is first modified with a TCO-containing reagent and then labeled with a tetrazine-functionalized probe.

Materials:

  • Protein of interest

  • TCO-NHS ester

  • Tetrazine-PEG5-reporter (e.g., Tetrazine-PEG5-Biotin)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMF or DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

Step 1: TCO Modification of the Protein

  • Protein Preparation: Dissolve the protein in an amine-free buffer at 1-5 mg/mL.

  • TCO-NHS Ester Preparation: Prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.

  • Incubation: Incubate for 1 hour at room temperature.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess TCO-NHS ester using a desalting column.

Step 2: Tetrazine Ligation

  • Prepare Tetrazine-Reporter Solution: Prepare the Tetrazine-PEG5-reporter molecule in a suitable reaction buffer.

  • Ligation Reaction: Add the TCO-modified protein to the tetrazine-reporter solution. A 1.1 to 2.0 molar excess of the more abundant reagent is recommended.[9]

  • Incubation: Incubate the reaction for 10-60 minutes at room temperature or 30-120 minutes at 4°C.[9]

  • Analysis: The labeled protein is now ready for downstream applications such as affinity purification (if using a biotin reporter) followed by mass spectrometry analysis.

Visualizing the Workflow and Chemistry

To further clarify the processes involved, the following diagrams illustrate the chemical reaction and experimental workflows.

G cluster_reaction Chemical Reaction: NHS Ester Amine Coupling Protein Protein with Primary Amine (-NH2) Labeled_Protein Tetrazine-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + this compound Tetrazine_NHS This compound G cluster_workflow General Protein Labeling Workflow start Start: Purified Protein prep_reagent Prepare 10 mM This compound in DMSO/DMF start->prep_reagent labeling Labeling Reaction: Add molar excess of reagent to protein solution prep_reagent->labeling incubation Incubate: 30-60 min at RT or 2h on ice labeling->incubation quenching Quench Reaction: Add Tris buffer incubation->quenching purification Purification: Desalting column quenching->purification end End: Purified Tetrazine-Labeled Protein purification->end G cluster_iedda Bioorthogonal Ligation: iEDDA Reaction Tetrazine_Protein Tetrazine-Labeled Protein Labeled_Complex Labeled Protein-Reporter Complex Tetrazine_Protein->Labeled_Complex + TCO-Reporter TCO_Reporter TCO-Reporter (e.g., TCO-Biotin)

References

Application Notes and Protocols for Labeling Oligonucleotides with Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with Tetrazine-PEG5-NHS ester. This procedure is critical for researchers developing advanced molecular tools for applications in bioorthogonal chemistry, particularly in the fields of targeted drug delivery, in vivo imaging, and diagnostics. The inclusion of a hydrophilic PEG5 spacer enhances solubility and reduces steric hindrance, making the resulting tetrazine-labeled oligonucleotide highly effective for subsequent ligation reactions with trans-cyclooctene (TCO) tagged molecules.

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry.[1] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed efficiently in complex biological environments without interfering with native biochemical processes.[2] this compound is a heterobifunctional linker designed to introduce a tetrazine moiety onto a biomolecule containing a primary amine.[3] The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines to form a stable amide bond, while the tetrazine group is then available for rapid conjugation to a TCO-modified molecule.[2]

This protocol details the materials, reagents, and step-by-step procedures for labeling an amino-modified oligonucleotide with this compound, followed by purification and characterization of the conjugate.

Quantitative Data Summary

The efficiency and kinetics of the labeling and subsequent bioorthogonal reactions are critical for successful experimental outcomes. The following tables summarize key quantitative data related to the labeling process and the performance of tetrazine-labeled oligonucleotides.

Table 1: Specifications of this compound

PropertyValue
Molecular Weight604.61 g/mol [3]
Reactive GroupN-Hydroxysuccinimide (NHS) Ester
Bioorthogonal GroupTetrazine
SpacerPEG5 (Polyethylene glycol, 5 units)
Purity>95% (HPLC)[3]
SolubilitySoluble in DMSO, DMF, DCM, THF[3]
Storage Conditions-20°C, Desiccated[3]

Table 2: Typical Yields for NHS Ester-Based Oligonucleotide Modification

Oligonucleotide Synthesis ScaleApproximate Final Yield of Labeled Oligonucleotide
50 nmol~2 nmol[4]
200 nmol~5 nmol[4]
1 µmol~16 nmol[4]
Note: Yields are approximate and can vary depending on the oligonucleotide sequence, purification method, and reaction conditions.

Table 3: Reaction Kinetics of Tetrazine-TCO Ligation

Reaction PartnersSecond-Order Rate Constant (k₂)Reference
Tetrazine and trans-cyclooctene (TCO)Up to 1 x 10⁶ M⁻¹s⁻¹[5]
Methyltetrazine and TCO~1000 M⁻¹s⁻¹[5]
Tetrazine and cyclopropene0.37 ± 0.05 M⁻¹s⁻¹[6]
Note: The reaction between the tetrazine-labeled oligonucleotide and a TCO-modified molecule is exceptionally fast, enabling efficient ligation even at low concentrations.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of an amino-modified oligonucleotide with this compound.

Diagram: Experimental Workflow for Oligonucleotide Labeling

experimental_workflow Experimental Workflow for Oligonucleotide Labeling reagent_prep Reagent Preparation - Dissolve Amino-Oligo in Buffer - Dissolve Tetrazine-PEG5-NHS in DMSO labeling_reaction Labeling Reaction - Mix Oligo and NHS Ester Solutions - Incubate at Room Temperature reagent_prep->labeling_reaction Add NHS Ester to Oligo purification Purification - Ethanol Precipitation or - HPLC Purification labeling_reaction->purification Stop Reaction & Purify characterization Characterization - UV-Vis Spectroscopy - LC-MS Analysis purification->characterization Analyze Purity & Identity storage Storage - Lyophilize and Store at -20°C characterization->storage Store Purified Product

Caption: A flowchart outlining the key steps in the labeling protocol.

Materials and Reagents
  • Amino-modified oligonucleotide: 5'- or 3'-amino-modified DNA or RNA oligonucleotide.

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or 0.1 M phosphate buffer (pH 8.3-8.5). Crucially, the buffer must be free of primary amines (e.g., Tris).

  • Nuclease-free water

  • 3 M Sodium Acetate (NaOAc), pH 5.2

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • HPLC system with a C18 column (for purification and analysis)

  • LC-MS system (for characterization)

  • UV-Vis spectrophotometer

Protocol

2.1. Reagent Preparation

  • Amino-modified Oligonucleotide Solution:

    • Dissolve the amino-modified oligonucleotide in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.

    • If the oligonucleotide is stored in a buffer containing amines (e.g., Tris), it must be desalted or buffer-exchanged into the reaction buffer prior to use.

  • This compound Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical concentration is 10 mg/mL.

    • Note: NHS esters are moisture-sensitive. Use anhydrous solvent and keep the vial tightly capped.

2.2. Labeling Reaction

  • To the amino-modified oligonucleotide solution, add a 10- to 20-fold molar excess of the this compound stock solution.

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light, as tetrazines can be light-sensitive.

2.3. Purification of the Labeled Oligonucleotide

The unreacted this compound and its hydrolysis byproducts must be removed. Two common methods are ethanol precipitation and HPLC purification.

Method 1: Ethanol Precipitation (for desalting and removal of excess reagent)

  • Add 0.1 volumes of 3 M NaOAc (pH 5.2) to the reaction mixture.

  • Add 2.5-3 volumes of ice-cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at ≥16,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at ≥16,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and briefly air-dry the pellet. Do not over-dry.

  • Resuspend the pellet in nuclease-free water or a suitable buffer.

  • For higher purity, this process can be repeated.

Method 2: High-Performance Liquid Chromatography (HPLC) Purification

  • For applications requiring high purity, reversed-phase HPLC (RP-HPLC) is the recommended purification method.[7]

  • Column: C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

  • Detection: Monitor the elution at 260 nm (for the oligonucleotide) and at the characteristic absorbance wavelength of the tetrazine (typically around 305 nm or 520 nm, depending on the specific tetrazine structure).

  • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled oligonucleotide.

  • Lyophilize the collected fractions to obtain the purified product.

Characterization of the Labeled Oligonucleotide

3.1. UV-Vis Spectroscopy

  • Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the absorbance maximum of the tetrazine.

  • The ratio of the absorbances can be used to estimate the degree of labeling (DOL), which is the average number of tetrazine molecules per oligonucleotide.

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC-MS is the most definitive method for confirming the successful conjugation and determining the purity of the labeled oligonucleotide.[8][9]

  • The mass spectrum should show a peak corresponding to the expected molecular weight of the tetrazine-labeled oligonucleotide.[10]

Storage
  • The purified, lyophilized Tetrazine-PEG5-labeled oligonucleotide should be stored at -20°C or lower, protected from light.

  • For short-term storage, a solution in nuclease-free water or buffer can be kept at -20°C.

Application in Drug Development: Pre-targeting Workflow

Tetrazine-labeled oligonucleotides are powerful tools for pre-targeted drug delivery. In this strategy, a TCO-modified targeting moiety (e.g., an antibody) is administered first, allowed to accumulate at the target site (e.g., a tumor), and clear from circulation. Subsequently, the tetrazine-labeled oligonucleotide carrying a therapeutic payload is administered. The rapid and specific bioorthogonal reaction ensures that the payload is delivered specifically to the target site, minimizing off-target toxicity.[1][11]

Diagram: Pre-targeting Drug Delivery Workflow

pretargeting_workflow Pre-targeting Drug Delivery Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: Bioorthogonal Ligation administer_tco_antibody Administer TCO-Modified Targeting Antibody accumulation Antibody Accumulates at Target Site (e.g., Tumor) administer_tco_antibody->accumulation clearance Unbound Antibody Clears from Circulation accumulation->clearance administer_tz_oligo Administer Tetrazine-Labeled Oligonucleotide-Drug Conjugate clearance->administer_tz_oligo Time Delay click_reaction Rapid in vivo 'Click' Reaction (Tetrazine + TCO) administer_tz_oligo->click_reaction Drug Circulates drug_release Drug is Concentrated at the Target Site click_reaction->drug_release

Caption: A schematic of the two-step pre-targeting strategy for drug delivery.

References

Application Notes and Protocols for Creating Fluorescent Probes with Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioorthogonal chemistry has revolutionized the study of biological processes in living systems. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO).[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[1][2]

Tetrazine-PEG5-NHS ester is a versatile heterobifunctional linker that leverages this powerful "click chemistry" for the creation of fluorescent probes.[3] It comprises three key components:

  • A Tetrazine Moiety: This enables rapid and specific covalent bond formation with a TCO-modified molecule.

  • A Polyethylene Glycol (PEG5) Spacer: This hydrophilic spacer enhances the solubility of the conjugate in aqueous buffers and minimizes steric hindrance.[1][3]

  • An N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the tetrazine linker to a primary amine on a molecule of interest, such as a fluorescent dye, antibody, or other protein.[4][5][6]

These application notes provide detailed protocols for utilizing this compound to create fluorescent probes for various research applications, including antibody labeling and live-cell imaging.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₂₇H₃₆N₆O₁₀
Molecular Weight 604.6 g/mol
Purity ≥95%[7]
Appearance Red solid to red oil[3]
Storage Conditions -20°C, desiccated[8]
Solubility Soluble in DMSO, DMF, THF, DCM[3][9]

Key Applications

The unique properties of this compound make it a valuable tool for a range of applications in biological research and drug development:

  • Fluorescent Probe Synthesis: Covalently attaching a fluorescent dye to the NHS ester allows for the creation of a tetrazine-functionalized fluorescent probe.

  • Antibody and Protein Labeling: Antibodies and other proteins can be readily labeled with the tetrazine moiety for subsequent detection or targeting.[4][5]

  • Live-Cell Imaging: The bioorthogonal nature of the tetrazine-TCO ligation enables the imaging of dynamic processes in living cells with high specificity and minimal background.[10][11][12] Many tetrazine-fluorophore probes are "fluorogenic," meaning their fluorescence is quenched until they react with a TCO, leading to a significant increase in signal and reduced background noise.[1][10][11]

  • Pretargeted Imaging: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent is introduced, which reacts specifically with the pre-localized antibody, enhancing the target-to-background signal ratio.[2][13][14]

  • Drug Delivery and Theranostics: The tetrazine ligation can be used to trigger the release of a therapeutic agent at a specific site or to combine diagnostic imaging and therapy.[15]

Experimental Protocols

Protocol 1: Labeling an Amine-Containing Fluorescent Dye with this compound

This protocol describes the general procedure for conjugating this compound to a fluorescent dye that contains a primary amine.

Materials:

  • This compound

  • Amine-containing fluorescent dye

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[4][5] Amine-free buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4 can also be used.[6][9]

  • Purification column (e.g., gel filtration or HPLC)

Procedure:

  • Prepare Dye Solution: Dissolve the amine-containing fluorescent dye in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.[5][9]

  • Reaction: Add a 1.5 to 3-fold molar excess of the dissolved this compound to the dye solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

  • Purification: Purify the resulting tetrazine-labeled fluorescent probe from the unreacted components using a suitable chromatography method, such as gel filtration or reverse-phase HPLC.

  • Characterization and Storage: Characterize the purified probe by mass spectrometry and/or UV-Vis spectroscopy. Store the final product at -20°C, desiccated and protected from light.

Protocol 2: Labeling an Antibody with a Tetrazine-Functionalized Fluorescent Probe

This protocol outlines the steps for labeling an antibody with a pre-made tetrazine-functionalized fluorescent probe that has an NHS ester group.

Materials:

  • Antibody (IgG) to be labeled (must be free of amine-containing stabilizers like BSA or Tris)[5]

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[4]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.[5]

  • Purification column (e.g., Sephadex G-25 gel filtration column)[4]

  • Storage Buffer: Phosphate-buffered saline (PBS) with a stabilizing protein like BSA (if desired) and a preservative like sodium azide.[5]

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in the labeling buffer to a concentration of 2.5 mg/mL.[5] If the antibody is in a different buffer, exchange it into the labeling buffer.

  • Prepare this compound Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.[5]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[9] The optimal ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature in the dark.[4]

  • Purification: Separate the labeled antibody from the unreacted this compound using a gel filtration column pre-equilibrated with PBS.[4][5]

  • Determine Degree of Labeling (DOL) (Optional): The DOL, or the average number of tetrazine molecules per antibody, can be determined by measuring the absorbance of the antibody (at 280 nm) and the tetrazine (at its specific absorbance maximum).

  • Storage: Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage.[6]

Protocol 3: Live-Cell Imaging using a Pre-Targeting Approach

This protocol describes a two-step "pre-targeting" strategy for live-cell imaging. First, cells are treated with a TCO-modified targeting molecule (e.g., an antibody against a cell surface receptor). Then, a tetrazine-labeled fluorescent probe is added, which specifically reacts with the TCO-modified molecule.

Materials:

  • Cells expressing the target of interest

  • TCO-modified targeting molecule (e.g., antibody-TCO conjugate)

  • Tetrazine-labeled fluorescent probe

  • Cell culture medium

  • Imaging buffer (e.g., PBS or HBSS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Pre-targeting: Incubate the cells with the TCO-modified targeting molecule in cell culture medium for a specific duration (e.g., 1 hour) at 37°C to allow for binding to the target.

  • Washing: Wash the cells three times with fresh, warm cell culture medium or imaging buffer to remove any unbound TCO-modified targeting molecule.

  • Labeling: Add the tetrazine-labeled fluorescent probe to the cells at a suitable concentration (typically in the nanomolar to low micromolar range) in the imaging buffer.

  • Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C, protected from light.[9]

  • Washing (Optional but Recommended): Wash the cells again to remove any unbound tetrazine-labeled probe, which can help to reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

cluster_reagents Reactants cluster_product Product Tetrazine_PEG5_NHS This compound Tetrazine_Conjugate Tetrazine-PEG5-Molecule (Fluorescent Probe) Tetrazine_PEG5_NHS->Tetrazine_Conjugate + Amine_Molecule Amine-Containing Molecule (e.g., Dye) Amine_Molecule->Tetrazine_Conjugate pH 8.3-8.5 Room Temp

Figure 1: Reaction of this compound with an amine.

A Prepare Antibody Solution (pH 8.3) C Mix and Incubate (1 hr, Room Temp) A->C B Dissolve Tetrazine-PEG5-NHS Ester in DMSO B->C D Purify Labeled Antibody (Gel Filtration) C->D E Characterize and Store (-20°C) D->E

Figure 2: Workflow for labeling an antibody.

A Incubate Cells with TCO-Antibody B Wash to Remove Unbound Antibody A->B C Add Tetrazine-Fluorophore Probe B->C D Incubate and Wash C->D E Fluorescence Imaging D->E

References

Application Notes and Protocols for Cell Surface Modification using Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tetrazine-PEG5-NHS ester in cell surface modification techniques. This bioorthogonal labeling reagent is a powerful tool for a variety of applications, including antibody-drug conjugation, cell imaging, and proteomic studies.

Introduction

This compound is a heterobifunctional linker that enables a two-step cell surface modification strategy.[1][2] The N-Hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as those found on lysine residues of antibodies, to form a stable amide bond.[][4] The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) derivative.[5] This "click chemistry" reaction is exceptionally fast, highly specific, and biocompatible, allowing for efficient labeling of live cells.[6] The polyethylene glycol (PEG5) spacer enhances the hydrophilicity of the molecule, improving solubility and reducing steric hindrance during conjugation.[7]

Key Features and Applications

  • High Reactivity and Specificity: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions, proceeding rapidly under physiological conditions without the need for a catalyst.[5][8] This ensures minimal disruption to cellular processes.

  • Biocompatibility: The reaction components are well-tolerated by living cells, making this technique suitable for live-cell imaging and in vivo studies.

  • Two-Step Labeling Strategy: This approach allows for the pre-functionalization of a targeting molecule (e.g., an antibody) with tetrazine, followed by the introduction of a TCO-labeled probe. This is particularly useful for applications requiring signal amplification or the use of sensitive probes.

  • Versatility: This chemistry can be used to conjugate a wide range of molecules to the cell surface, including fluorophores, biotin, and drug molecules.[]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters for the components of the this compound cell surface modification system.

ParameterValueNotes
Reaction Kinetics
Tetrazine-TCO Reaction RateUp to 10^6 M⁻¹s⁻¹The reaction rate is dependent on the specific tetrazine and TCO derivatives used.[8]
NHS Ester-Amine Reaction Time30 minutes - 2 hours at room temperatureThe reaction time can be influenced by pH, temperature, and the concentration of reactants.[9]
Stability
This compound (Solid)Stable for >1 year at -20°CStore desiccated and protected from light.[1]
This compound (in DMSO)Stable for several days at -20°CPrepare fresh for optimal reactivity. Avoid repeated freeze-thaw cycles.
Tetrazine moiety (in PBS, pH 7.4)Half-life of ~9.6 hours for dipyridyl-tetrazineStability is dependent on the substituents on the tetrazine ring. Electron-donating groups generally increase stability.[10]
NHS Ester moiety (in aqueous buffer)Half-life of 4-5 hours at pH 7, 4°CHydrolysis increases with increasing pH and temperature.[9]
Labeling Efficiency
Degree of Labeling (DOL)Typically 2-8 tetrazines per antibodyThe DOL can be controlled by adjusting the molar ratio of this compound to the antibody.[11][12] An optimal DOL balances signal intensity with maintaining antibody function.
Cell Viability
Post-labeling Viability>95%Cell viability is generally high following the two-step labeling procedure. However, it is recommended to perform a cell viability assay for each specific cell line and experimental condition.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary antibody.

Materials:

  • Primary antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., from Tris buffer or glycine), perform a buffer exchange into an amine-free buffer using a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and quenching buffer using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) of the tetrazine-conjugated antibody using UV-Vis spectrophotometry. The tetrazine moiety has a characteristic absorbance around 520-540 nm.

Protocol 2: Cell Surface Labeling via Tetrazine-TCO Ligation

This protocol describes the labeling of cell surface proteins using a tetrazine-conjugated antibody and a TCO-functionalized probe.

Materials:

  • Cells expressing the target surface protein

  • Tetrazine-conjugated antibody (from Protocol 1)

  • TCO-functionalized probe (e.g., TCO-fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with PBS.

    • Resuspend the cells in cold PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Antibody Incubation:

    • Add the tetrazine-conjugated antibody to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30-60 minutes at 4°C with gentle agitation.

  • Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between each wash.

  • Tetrazine-TCO Ligation:

    • Resuspend the washed cells in cell culture medium.

    • Add the TCO-functionalized probe to the cell suspension at a final concentration of 5-20 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Final Washing: Wash the cells three times with PBS to remove unreacted TCO probe.

  • Analysis: The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess cell viability after the labeling procedure.

Materials:

  • Labeled and control (unlabeled) cells

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed labeled and control cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability of the labeled cells relative to the control cells.

Visualizations

G cluster_0 Step 1: Antibody Conjugation cluster_1 Step 2: Cell Surface Labeling Antibody Antibody with Primary Amines Conjugation Amine-Reactive Coupling (pH 7.2-8.0) Antibody->Conjugation Tetrazine_NHS This compound Tetrazine_NHS->Conjugation Tetrazine_Ab Tetrazine-Conjugated Antibody Antibody_Binding Antibody Binding Tetrazine_Ab->Antibody_Binding Conjugation->Tetrazine_Ab Cell Cell with Surface Antigen Cell->Antibody_Binding TCO_Probe TCO-Functionalized Probe Tetrazine_TCO_Ligation Bioorthogonal Ligation (iEDDA) TCO_Probe->Tetrazine_TCO_Ligation Labeled_Cell Labeled Cell Antibody_Binding->Tetrazine_TCO_Ligation Tetrazine-labeled cell Tetrazine_TCO_Ligation->Labeled_Cell

Caption: Experimental workflow for two-step cell surface modification.

G cluster_0 This compound Structure Tetrazine Tetrazine PEG5 PEG5 Spacer Tetrazine->PEG5 Bioorthogonal Reaction Site NHS_Ester NHS Ester PEG5->NHS_Ester Amine-Reactive Site

Caption: Functional components of this compound.

G Start Start Prepare_Ab Prepare Antibody (Amine-free buffer) Start->Prepare_Ab Prepare_Tetrazine Prepare Tetrazine-PEG5-NHS (Freshly in DMSO) Start->Prepare_Tetrazine Conjugate Conjugate Antibody (1-2h at RT) Prepare_Ab->Conjugate Prepare_Tetrazine->Conjugate Quench Quench Reaction (Tris buffer) Conjugate->Quench Purify_Ab Purify Tetrazine-Ab (Desalting column) Quench->Purify_Ab Incubate_Cells_Ab Incubate Cells with Tetrazine-Ab (30-60 min, 4°C) Purify_Ab->Incubate_Cells_Ab Wash_1 Wash Cells (3x) Incubate_Cells_Ab->Wash_1 Incubate_Cells_TCO Incubate Cells with TCO-Probe (30-60 min, 37°C) Wash_1->Incubate_Cells_TCO Wash_2 Wash Cells (3x) Incubate_Cells_TCO->Wash_2 Analyze Analyze Cells (e.g., Flow Cytometry) Wash_2->Analyze

Caption: Detailed experimental workflow from conjugation to analysis.

References

Application Notes and Protocols for Targeted Therapeutics Development using Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted therapeutics represents a paradigm shift in medicine, moving from broad-spectrum treatments to precision therapies that selectively act on diseased cells while sparing healthy tissues. A key technology enabling this advancement is bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between tetrazine and a strained dienophile, such as trans-cyclooctene (TCO).[1][3] This reaction is exceptionally fast, highly specific, and proceeds under physiological conditions without the need for a catalyst.[3][4][5]

Tetrazine-PEG5-NHS ester is a heterobifunctional linker that leverages this powerful chemistry for the development of targeted therapeutics.[6][7] It comprises three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently and specifically with primary amines (e.g., on lysine residues of antibodies or other proteins) to form stable amide bonds.[8][9]

  • Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG linker enhances the solubility and biocompatibility of the conjugate, reduces steric hindrance, and can prolong its circulation half-life in vivo.[6][10][11]

  • Tetrazine Moiety: This group serves as the bioorthogonal handle for rapid and specific reaction with a TCO-modified molecule.[4][12]

This combination of features makes this compound an invaluable tool for a variety of applications in targeted drug delivery, in vivo imaging, and the construction of complex bioconjugates.[6][7]

Principle of Action

The utility of this compound in targeted therapeutics is centered on a two-step strategy. First, a targeting moiety, such as a monoclonal antibody (mAb) specific to a tumor antigen, is conjugated with this compound via the reaction between the NHS ester and primary amines on the antibody.[13] This creates a "tetrazine-modified" antibody.

In a subsequent step, a therapeutic agent or imaging probe, which has been separately functionalized with TCO, is introduced. The tetrazine on the antibody and the TCO on the payload undergo a rapid and specific bioorthogonal "click" reaction, covalently linking the payload to the targeting moiety.[3] This modular approach allows for the independent optimization of the targeting and therapeutic components. A prominent application of this is the "pre-targeting" strategy in in vivo imaging and therapy.[14][15]

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to tumor-targeting antibodies, creating ADCs with a defined drug-to-antibody ratio (DAR).[13]

  • Pre-targeted Radioimmunotherapy and Imaging: A tetrazine-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor) while unbound antibody clears from circulation. Subsequently, a TCO-modified radiolabeled molecule is administered, which rapidly localizes to the tumor by reacting with the pre-targeted antibody, thereby improving the target-to-background signal ratio and reducing off-target toxicity.[14][15][16]

  • Development of Multifunctional Probes: The dual reactivity of this compound allows for the construction of complex probes for diagnostics and imaging.[7]

  • Targeted Delivery of Nanoparticles: The surface of drug-loaded nanoparticles can be functionalized with targeting ligands using this linker, enhancing their delivery to specific cell types.[11]

Data Presentation

Table 1: Key Reaction Parameters for Bioconjugation
ParameterNHS Ester-Amine CouplingTetrazine-TCO Ligation
pH Range 7.2 - 9.0 (Optimal: 8.3-8.5)[8][17]6.0 - 9.0[13][18]
Reaction Time 30 min - 2 hours at room temperature; 2-4 hours at 4°C[18][19]10 - 60 minutes at room temperature; 30-120 minutes at 4°C[13][18]
Molar Excess of Reagent 10- to 50-fold molar excess of NHS ester to protein[13][18]1.1- to 2.0-fold molar excess of the more abundant reagent[13][18]
Compatible Buffers Phosphate, Bicarbonate, HEPES, Borate[9][19]PBS and other non-amine containing buffers[13][18]
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)[9][19]N/A
Solvent for Stock Solution Anhydrous DMSO or DMF[17][18]Anhydrous DMSO or DMF[18]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C27H36N6O10[5][12]
Molecular Weight 604.61 g/mol [5][12]
Purity >95%[5][12]
Storage Conditions -20°C, protected from moisture and light[7][12]
Solubility Soluble in DMSO and DMF; aqueous buffers up to ~3.0 mM[7][18]

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the conjugation of this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[18]

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)[14]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the Reaction Buffer using a spin desalting column.[20]

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[17]

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[18]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[18][21]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[13] For lower protein concentrations (< 5 mg/mL), a higher molar excess (20- to 50-fold) may be required.[18]

    • Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[18][21]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted NHS ester.[18][20]

    • Incubate for 15 minutes on ice.[18][20]

  • Purification of the Tetrazine-Modified Antibody:

    • Remove excess, unreacted this compound and quenching buffer components using a spin desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).[14][18]

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL) can be determined using spectrophotometric methods, if the tetrazine has a distinct absorbance, or by mass spectrometry.

Protocol 2: Bioorthogonal Ligation of a TCO-Modified Payload to a Tetrazine-Modified Antibody

This protocol describes the "click" reaction between the tetrazine-modified antibody and a TCO-functionalized molecule (e.g., a fluorescent dye or drug).

Materials:

  • Tetrazine-modified antibody (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer: PBS or other non-amine-containing buffer, pH 6.0-9.0[13][18]

Procedure:

  • Prepare Reactants:

    • Prepare the tetrazine-modified antibody in the Reaction Buffer.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Ligation Reaction:

    • Add the TCO-functionalized molecule to the solution of the tetrazine-modified antibody. A 1.1 to 2.0 molar excess of the more abundant reagent is recommended.[13][18]

    • Incubate the reaction at room temperature for 10-60 minutes or at 4°C for 30-120 minutes.[13][18] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[3]

  • Purification (if necessary):

    • If removal of unreacted TCO-molecule is required, purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or a spin desalting column.[18]

Protocol 3: In Vitro Cell-Based Targeting Assay

This protocol outlines a general procedure to evaluate the targeting specificity of a therapeutic conjugate.

Materials:

  • Target cells (expressing the antigen of interest) and control cells (antigen-negative)

  • Complete cell culture medium

  • Therapeutic conjugate (e.g., antibody-fluorophore conjugate)

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed target and control cells in appropriate culture vessels (e.g., 96-well plates or chamber slides) and allow them to adhere overnight.

  • Incubation with Conjugate:

    • Prepare serial dilutions of the therapeutic conjugate in complete cell culture medium.

    • Remove the medium from the cells and add the diluted conjugate solutions.

    • Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Washing:

    • Remove the conjugate-containing medium and wash the cells three times with cold PBS to remove unbound conjugate.

  • Analysis:

    • For flow cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity.

    • For fluorescence microscopy: Fix the cells if necessary, and visualize the cellular localization of the conjugate.

  • Data Interpretation:

    • Compare the fluorescence signal from the target cells to the control cells. A significantly higher signal in the target cells indicates specific binding of the conjugate.

Protocol 4: In Vivo Pre-targeted Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for pre-targeted in vivo imaging.

Materials:

  • Tumor-bearing xenograft mouse model[14]

  • Tetrazine-modified mAb (from Protocol 1)

  • TCO-modified imaging probe (e.g., TCO-PEG-fluorophore or TCO-radiolabel)

  • Sterile PBS for injection

  • In vivo imaging system (e.g., fluorescence imaging system or PET scanner)

Procedure:

  • Antibody Administration (Day 1):

    • Administer the tetrazine-modified mAb to the tumor-bearing mice via intravenous (e.g., tail vein) injection. The optimal dose will depend on the antibody and tumor model.[14]

    • Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. This period allows for the clearance of unbound antibody from the bloodstream, which helps to reduce background signal.[14]

  • Imaging Probe Administration (Day 2-4):

    • Administer the TCO-modified imaging probe via intravenous injection. A molar excess relative to the estimated amount of antibody at the tumor is often used.[14]

  • In Vivo Imaging:

    • At various time points after probe administration (e.g., 1, 4, 24 hours), perform in vivo imaging using the appropriate imaging modality.

  • Data Analysis:

    • Quantify the signal intensity in the tumor region and compare it to other tissues to determine the tumor-to-background ratio.

Visualizations

G Workflow for Antibody-Drug Conjugate (ADC) Synthesis cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Bioorthogonal Ligation mAb Monoclonal Antibody (mAb) reaction1 NHS Ester-Amine Coupling (pH 8.3-8.5) mAb->reaction1 reagent This compound reagent->reaction1 mAb_Tz Tetrazine-Modified mAb reaction1->mAb_Tz reaction2 Tetrazine-TCO Ligation (Click Reaction) mAb_Tz->reaction2 payload TCO-Modified Drug payload->reaction2 ADC Antibody-Drug Conjugate (ADC) reaction2->ADC

Caption: Workflow for ADC synthesis using this compound.

G Pre-targeting Strategy for In Vivo Imaging cluster_0 Phase 1: Targeting cluster_1 Phase 2: Imaging injection1 Inject Tetrazine-Modified Antibody circulation1 Antibody Circulates and Accumulates at Tumor injection1->circulation1 clearance Unbound Antibody Clears from Bloodstream (24-72h) circulation1->clearance injection2 Inject TCO-Modified Imaging Probe clearance->injection2 circulation2 Probe Circulates and Reacts with Antibody at Tumor injection2->circulation2 imaging In Vivo Imaging (High Tumor-to-Background Ratio) circulation2->imaging

Caption: Pre-targeting strategy for enhanced in vivo imaging.

G Chemical Reactions cluster_0 NHS Ester-Amine Coupling cluster_1 Tetrazine-TCO Ligation Antibody-NH2 Antibody-NH₂ Amide_Bond Stable Amide Bond Antibody-NH2->Amide_Bond + Tetrazine-PEG5-NHS Tetrazine-PEG5-NHS Tetrazine-PEG5-NHS->Amide_Bond pH 8.3-8.5 Tetrazine Tetrazine Diels_Alder Stable Covalent Bond Tetrazine->Diels_Alder + TCO TCO TCO->Diels_Alder Bioorthogonal

Caption: Key chemical reactions involved in the conjugation process.

References

Troubleshooting & Optimization

Tetrazine-PEG5-NHS ester reaction condition optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for reactions involving Tetrazine-PEG5-NHS ester. It is designed for researchers, scientists, and drug development professionals to help ensure successful conjugation to primary amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a bifunctional linker molecule used in bioconjugation, often referred to as "click chemistry".[1][2] It contains two key reactive groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like those on proteins or amine-modified oligonucleotides) to form stable amide bonds.[2][3]

  • A tetrazine group , which reacts with a trans-cyclooctene (TCO) group in a rapid and highly specific bioorthogonal reaction known as inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[4][5]

The PEG5 (polyethylene glycol) spacer enhances the molecule's solubility in aqueous solutions and reduces steric hindrance.[1][2] This makes it a versatile tool for creating antibody-drug conjugates, developing imaging probes, and constructing complex biomolecular assemblies.[6]

Q2: How should I store and handle this compound?

A: Proper storage and handling are critical as NHS esters are highly sensitive to moisture.[2][7]

  • Storage: Store the reagent at -20°C in a sealed container, protected from light and moisture.[1][2]

  • Handling: Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation.[7] It is recommended to work with the compound under an inert atmosphere if possible.[7] Prepare stock solutions immediately before use, as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[7]

Q3: What solvent should I use to dissolve the this compound?

A: Dissolve the this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][8] Ensure the DMF is amine-free.[8] This stock solution can then be added to your aqueous reaction buffer.[7] While stock solutions in anhydrous solvents can be stored for a few days if frozen, fresh preparation is always recommended for best results.[7]

Q4: What are the optimal reaction buffer conditions?

A: The reaction between the NHS ester and a primary amine is pH-dependent.[8]

  • pH: The optimal pH range is between 7 and 9, with many protocols recommending a pH of 8.3-8.5 for efficient conjugation.[7][8] At lower pH, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[8][9]

  • Buffer Type: Use non-amine-containing buffers.[7] Recommended buffers include PBS (phosphate-buffered saline), HEPES, carbonate/bicarbonate, or borate buffers.[7]

  • Buffers to Avoid: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[7][8]

Reaction Condition Optimization

Achieving high conjugation efficiency requires careful optimization of several parameters. The following table summarizes the key reaction conditions.

ParameterRecommended ConditionRationale & Notes
pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.[7][8] Low pH protonates the amine, while high pH accelerates hydrolysis.[8]
Buffer PBS, HEPES, Borate, BicarbonateMust be free of primary amines to avoid competing reactions.[7][8]
Solvent Anhydrous DMSO or DMFUsed to prepare the initial stock solution of the NHS ester due to its moisture sensitivity.[3][7]
Molar Excess 10-fold (for protein ≥ 5 mg/mL)20 to 50-fold (for protein < 5 mg/mL)A molar excess of the ester is needed to drive the reaction to completion and overcome hydrolysis.[3][7]
Temperature Room Temperature or 4°C / On IceSlower incubation at 4°C can help minimize degradation of sensitive proteins and reduce the rate of NHS ester hydrolysis.[7][9]
Reaction Time 30-60 min (Room Temp)2-4 hours or overnight (4°C / On Ice)Longer incubation is needed at lower temperatures.[7][8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture.[7][9]2. Incorrect Buffer: Buffer contains primary amines (e.g., Tris, glycine).[7]3. Incorrect pH: pH is too low (< 7.0), causing protonation of the amine.[8]4. Insufficient Molar Excess: Not enough NHS ester was added to compensate for hydrolysis.[7]1. Use a fresh vial of the reagent. Always allow the vial to reach room temperature before opening.[7] Use anhydrous solvents for stock solutions.[10]2. Perform a buffer exchange into a recommended buffer like PBS or Borate buffer.[7]3. Check the pH of your reaction buffer and adjust to 8.3-8.5.[8]4. Increase the molar excess of the this compound.[7]
Reaction Fails to Quench 1. Insufficient Quenching Reagent: Not enough Tris or other amine-containing buffer was added.Increase the final concentration of the quenching buffer (e.g., 1M Tris) to 50-100 mM.[7]
Poor Reproducibility 1. Inconsistent Reagent Preparation: Stock solutions prepared and stored differently.2. Variable Reaction Times/Temps: Inconsistent incubation conditions.3. pH Drift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a weakly buffered solution.[3]1. Prepare fresh stock solutions of the NHS ester for each experiment immediately before use.[7]2. Strictly control incubation time and temperature for all experiments.3. Use a more concentrated buffer (e.g., 0.1 M) and monitor the pH during large-scale reactions.[8]

Experimental Protocols

Protocol 1: General Protein Labeling

This protocol details the steps for conjugating this compound to a primary amine on a protein.

  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4 (PBS) or 0.1 M sodium bicarbonate, pH 8.3.[7][8]

  • Protein Preparation: Dissolve your protein or other amine-containing molecule in the reaction buffer to the desired concentration (e.g., 5-10 mg/mL).[7] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a spin desalting column.

  • NHS Ester Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[7]

  • Reaction Setup:

    • Calculate the required volume of the NHS ester stock solution. For a protein concentration ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[7]

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes OR on ice for 2 hours.[7]

    • For sensitive proteins, the lower temperature is recommended to minimize degradation.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[7] This will consume any unreacted NHS ester. Incubate for 5 minutes at room temperature or 15 minutes on ice.[7]

  • Purification: Remove excess, unreacted labeling reagent and byproducts by using a spin desalting column or through dialysis. The resulting tetrazine-labeled protein is now ready for the subsequent click reaction with a TCO-modified molecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup prep_reagent Prepare 10 mM This compound in anhydrous DMSO reaction Add NHS Ester to Protein (10-50x molar excess) prep_reagent->reaction prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) prep_protein->reaction incubation Incubate: 30-60 min @ RT or 2 hours @ 4°C reaction->incubation quench Quench Reaction with 50-100 mM Tris incubation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify product Final Tetrazine-Labeled Product purify->product

Caption: Experimental workflow for labeling proteins with this compound.

troubleshooting_guide start Low / No Reaction Yield? check_reagent Was reagent handled properly (kept dry, fresh stock)? start->check_reagent check_buffer Is buffer amine-free (e.g., PBS, Borate)? check_reagent->check_buffer Yes sol_reagent Solution: Use fresh reagent and anhydrous solvent. check_reagent->sol_reagent No check_ph Is pH optimal (7.0 - 9.0)? check_buffer->check_ph Yes sol_buffer Solution: Exchange into an amine-free buffer. check_buffer->sol_buffer No check_excess Was molar excess sufficient (10-50x)? check_ph->check_excess Yes sol_ph Solution: Adjust pH to 8.3-8.5. check_ph->sol_ph No sol_excess Solution: Increase molar excess of ester. check_excess->sol_excess No success Problem Solved check_excess->success Yes sol_reagent->success sol_buffer->success sol_ph->success sol_excess->success

Caption: Troubleshooting logic for low-yield this compound reactions.

References

Technical Support Center: Tetrazine-PEG5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG5-NHS ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound conjugation?

A1: The conjugation process is a two-step bioconjugation strategy.[1] First, the N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[2][3] This reaction is a nucleophilic acyl substitution.[4] The tetrazine moiety is then available for a subsequent, rapid, and highly specific bioorthogonal reaction with a trans-cyclooctene (TCO)-tagged molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][5]

Q2: What are the most common causes of low conjugation efficiency?

A2: Low conjugation yield is a frequent issue and can be attributed to several factors:

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can be hydrolyzed by water, rendering it inactive.[4][6] This is a primary cause of low efficiency.[6]

  • Suboptimal pH: The reaction is highly pH-dependent.[7] An ideal pH balances the nucleophilicity of the primary amines with the stability of the NHS ester.[6]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester.[6][8]

  • Poor solubility of the reagent: this compound may have limited solubility in aqueous buffers.[9][10]

  • Steric hindrance: If the target amine on the biomolecule is in a sterically hindered location, the reaction rate can be significantly reduced.[6]

  • Dilute protein solutions: In dilute solutions, the concentration of water is much higher than that of the primary amines, favoring hydrolysis of the NHS ester.[4]

Q3: How should I properly store and handle this compound?

A3: Proper storage and handling are critical to maintain the reactivity of the reagent.

  • Storage: Store the reagent at -20°C in a sealed container, protected from light and moisture.[11][12] It is often recommended to store it with a desiccant.[8]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][9] When preparing stock solutions, use anhydrous (dry) solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][11] Stock solutions should be prepared fresh before use.[9]

Q4: What are the potential side reactions I should be aware of?

A4: Besides the desired reaction with primary amines, NHS esters can undergo side reactions:

  • Hydrolysis: Reaction with water, which inactivates the NHS ester.[6] The rate of hydrolysis increases with pH.[10]

  • Reaction with other nucleophilic residues: Under certain conditions, NHS esters can react with other residues on a protein, such as serine, threonine, and tyrosine.[6][13]

  • Reaction with buffer components: Buffers containing primary amines (e.g., Tris, glycine) will react with the NHS ester.[6]

Q5: Why is my protein precipitating after adding the this compound?

A5: Protein precipitation can occur for a few reasons:

  • Change in protein charge: The reaction of the NHS ester with primary amines neutralizes the positive charge of the amine. This alteration of the protein's isoelectric point can sometimes lead to aggregation and precipitation.[6]

  • High degree of crosslinking: Excessive conjugation can lead to the formation of large, insoluble aggregates.[4]

  • Protein instability: The protein itself might be unstable under the chosen reaction conditions (e.g., pH, temperature).[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your conjugation experiments.

Issue 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Store the reagent at -20°C under dry conditions and allow it to warm to room temperature before opening to prevent moisture condensation.[4][9] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[9]
Suboptimal Reaction pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[4][6] A pH of 8.3-8.5 is often recommended.[3][7]
Inappropriate Buffer Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer.[3][9] Avoid buffers like Tris and glycine.[6][8]
Insufficient Molar Excess of Reagent Increase the molar excess of the this compound. A 10- to 50-fold molar excess is a common starting point.[9] For dilute protein solutions, a higher excess may be required.[9]
Dilute Protein Solution Increase the concentration of your protein or antibody to favor the conjugation reaction over hydrolysis.[4]
Poor Reagent Solubility Dissolve the this compound in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[9][10]
Short Incubation Time Increase the reaction time. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[8][9]
Issue 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High Degree of Labeling Reduce the molar excess of the this compound or shorten the reaction time to decrease the number of conjugated molecules per protein.[4]
Change in Protein Charge Try performing the reaction at a lower protein concentration to minimize aggregation.[6]
Protein Instability Ensure the chosen buffer, pH, and temperature are compatible with your protein's stability.[6]
Solvent Effects If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing the protein.[4]
Issue 3: High Background or Non-Specific Signal in Downstream Applications
Possible Cause Recommended Solution
Unreacted this compound After the conjugation reaction, add a quenching buffer to consume any unreacted NHS ester. A common quenching agent is Tris buffer at a final concentration of 50-100 mM.[3][9]
Ineffective Purification Remove excess, unreacted reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][9]
Non-specific Binding of the Conjugate In applications like cell labeling or imaging, ensure adequate washing steps are included after incubation with the conjugate to remove any non-specifically bound molecules.[14]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for conjugating this compound to a protein or antibody.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0.[8][15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[3]

  • Desalting spin columns or size-exclusion chromatography system for purification.[3]

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of primary amines.[3][8]

  • This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[3][9]

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[9] The optimal molar ratio may need to be determined empirically for your specific protein.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.[8][9]

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[3][9] Incubate for 5-15 minutes at room temperature.[3][9]

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting spin column or size-exclusion chromatography according to the manufacturer's instructions.[3]

Protocol 2: Bioorthogonal Ligation with a TCO-Functionalized Molecule

This protocol describes the "click" reaction between the tetrazine-functionalized protein and a TCO-containing molecule.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-fluorophore)

  • Reaction Buffer: PBS or other non-amine-containing buffer, pH 6.0-9.0.[3][9]

Procedure:

  • Prepare Reactants: Prepare the tetrazine-modified protein in the Reaction Buffer. Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the Reaction Buffer).

  • Ligation Reaction: Add the TCO-functionalized molecule to the tetrazine-modified protein solution. A slight molar excess (1.1 to 2.0-fold) of the more abundant reagent is often recommended.[9]

  • Incubation: Incubate the reaction for 10-60 minutes at room temperature or 30-120 minutes at 4°C.[9]

  • Purification (if necessary): If required, purify the final conjugate to remove any unreacted TCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Visual Guides

experimental_workflow Experimental Workflow for this compound Conjugation cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation protein Protein with Primary Amines (e.g., Lysine, N-terminus) incubation1 Incubate (RT or 4°C) protein->incubation1 nhs_ester This compound (in anhydrous DMSO/DMF) nhs_ester->incubation1 reaction_buffer Amine-Free Buffer (pH 7.2 - 8.5) reaction_buffer->incubation1 quenching Quench Reaction (e.g., Tris Buffer) incubation1->quenching purification1 Purification (e.g., Desalting Column) quenching->purification1 tetrazine_protein Tetrazine-Labeled Protein purification1->tetrazine_protein incubation2 Incubate (RT or 4°C) tetrazine_protein->incubation2 iEDDA Click Reaction tco_molecule TCO-Functionalized Molecule (e.g., Fluorophore, Drug) tco_molecule->incubation2 purification2 Purification (Optional) incubation2->purification2 final_conjugate Final Bioconjugate purification2->final_conjugate

Caption: Workflow for two-step this compound conjugation.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_reagent Is the NHS ester active? start->check_reagent check_ph Is the reaction pH optimal (7.2-8.5)? check_reagent->check_ph Yes solution_reagent Use fresh, properly stored reagent. Prepare stock in anhydrous solvent. check_reagent->solution_reagent No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH of the reaction buffer. check_ph->solution_ph No check_concentration Are reactant concentrations adequate? check_buffer->check_concentration Yes solution_buffer Use PBS, HEPES, or Borate buffer. check_buffer->solution_buffer No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes solution_concentration Increase protein concentration and/or molar excess of NHS ester. check_concentration->solution_concentration No solution_incubation Increase incubation time. check_incubation->solution_incubation No success Improved Yield check_incubation->success Yes solution_reagent->success solution_ph->success solution_buffer->success solution_concentration->success solution_incubation->success

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield Tetrazine-PEG5-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG5-NHS ester labeling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[1][2][3] At a lower pH, the primary amines on your protein will be protonated, rendering them less nucleophilic and thus less reactive with the NHS ester.[4][5] Conversely, at a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired labeling reaction and can lead to lower yields.[3][4][5]

Q2: Which buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester, a process known as quenching.[3][6]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4[6]

  • Sodium Bicarbonate Buffer, 0.1 M, pH 8.3-8.5[4][6]

  • Borate Buffer, 50 mM, pH 8.5[6]

  • HEPES Buffer, pH 7.2-8.5[6]

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)[3][6]

  • Glycine[1]

Q3: My this compound is not dissolving in my aqueous buffer. What should I do?

Many NHS esters, particularly those without a sulfo-group for enhanced water solubility, have poor solubility in aqueous solutions.[6] The standard procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][6][7] This concentrated stock solution is then added to your protein solution in the appropriate aqueous buffer. It is critical to use anhydrous (dry) and high-purity solvents to prevent hydrolysis of the NHS ester before it has a chance to react with your protein.[6]

Q4: How should I store and handle the this compound?

Proper storage and handling are critical to maintaining the reactivity of the reagent.

  • Storage: Store at -20°C in a sealed container, protected from light and moisture.[7][8]

  • Handling: this compound is moisture-sensitive.[9] Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming inside the vial.[10] It is highly recommended to prepare fresh solutions of the NHS ester immediately before use and to avoid storing it in aqueous solutions.[11]

Q5: Why is quenching the reaction important and what should I use?

Quenching is a critical step to terminate the labeling reaction.[1] This is achieved by adding a small molecule containing a primary amine in large molar excess to consume any unreacted NHS ester.[1] This prevents unwanted side reactions or further modification of your target molecule, ensuring a more homogenous product.[1]

Quenching AgentRecommended ConcentrationIncubation TimeNotes
Tris20-100 mM15-30 minutesHighly effective and commonly used.[1]
Glycine20-100 mM15-30 minutesA simple and effective amino acid quenching agent.[1]
Ethanolamine20-50 mM15-30 minutesAn alternative primary amine for quenching.[1]
Hydroxylamine10-50 mM15-30 minutesCan be used to quench the reaction.[1]

Troubleshooting Guide for Low Labeling Yield

This guide addresses common issues that can lead to low labeling efficiency.

Caption: A troubleshooting workflow for identifying and resolving common causes of low yield in this compound labeling reactions.

Experimental Protocols

Protocol 1: General Labeling of a Protein with this compound

This protocol describes a general method for labeling a protein with primary amines.

Materials:

  • Protein of interest (at a recommended concentration of 2-10 mg/mL)[2][12]

  • This compound

  • Anhydrous, amine-free DMSO or DMF[4][6]

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.2-7.5, or 0.1 M sodium bicarbonate, pH 8.3.[5][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Purification column (e.g., size-exclusion chromatography desalting column)[1]

Procedure:

  • Protein Preparation: Ensure your protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9]

  • Calculate Reagent Amount: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess. A starting point is often a 10- to 20-fold molar excess of the NHS ester to the protein.[2][11]

  • Labeling Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[11]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[2] If the tetrazine moiety is light-sensitive, protect the reaction from light.[2]

  • Quenching: Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[1]

  • Purification: Remove unreacted this compound, the NHS byproduct, and quenching buffer components from the labeled protein using a desalting column or dialysis, exchanging into a suitable storage buffer (e.g., PBS).[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer Add_NHS Add NHS Ester to Protein Solution Protein_Prep->Add_NHS NHS_Ester_Prep Dissolve Tetrazine-PEG5-NHS in Anhydrous DMSO/DMF NHS_Ester_Prep->Add_NHS Incubate Incubate (1-2h at RT or overnight at 4°C) Add_NHS->Incubate Quench Quench Reaction with Tris or Glycine Incubate->Quench Purify Purify Labeled Protein (e.g., SEC) Quench->Purify Final_Product Final_Product Purify->Final_Product Labeled Protein

Caption: A general experimental workflow for labeling proteins with this compound.

Data Presentation

Table 1: Recommended Reaction Conditions for NHS Ester Labeling

ParameterRecommended Range/ValueRationale and Key Considerations
pH 7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis.[1][2][3] Lower pH reduces amine reactivity, while higher pH increases hydrolysis.[4][5]
Buffer Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines to avoid competition with the target molecule.[3][6]
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the labeling reaction over the competing hydrolysis of the NHS ester.[2]
NHS Ester Molar Excess 10-20 foldA starting point for efficient labeling; may require optimization based on the specific protein and desired degree of labeling.[2][11]
Solvent for NHS Ester Anhydrous DMSO or DMFFor dissolving water-insoluble NHS esters.[4][6][7] Must be anhydrous and amine-free to prevent premature degradation of the reagent.[6]
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster, while 4°C can be used for longer, overnight incubations, especially for sensitive proteins.[2][6]
Reaction Time 1-4 hours at Room Temperature; Overnight at 4°CIncubation time can be adjusted to optimize labeling efficiency.[2][6]

Table 2: Troubleshooting Summary

IssuePossible CauseSuggested Solution
No or Very Low Labeling - Incorrect buffer (contains amines) - Incorrect pH - Hydrolyzed NHS ester- Use a recommended non-amine buffer.[3][6] - Verify pH is between 7.2-8.5.[1][2][3] - Use fresh, properly stored NHS ester.[10][11]
Low Labeling Efficiency - Low protein concentration - Insufficient molar excess of NHS ester - Short reaction time- Increase protein concentration.[2] - Increase the molar excess of the NHS ester.[2][11] - Extend the incubation time.[2][6]
Inconsistent Results - Moisture contamination of NHS ester - Inconsistent reagent preparation- Equilibrate NHS ester to room temperature before opening.[10] - Prepare fresh stock solutions of the NHS ester for each experiment.[11]
Loss of Protein After Labeling - Protein precipitation - Non-specific binding during purification- Optimize buffer conditions to improve solubility.[13] - Modify chromatography parameters (e.g., adjust salt concentration).[13]
Presence of Unreacted Protein - Incomplete reaction - Poor separation during purification- Optimize reaction conditions (molar excess, time).[13] - Use a more suitable purification method like Hydrophobic Interaction Chromatography (HIC).[13]

References

side reactions of Tetrazine-PEG5-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for experiments involving Tetrazine-PEG5-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with this compound?

A1: The two primary side reactions originate from the two reactive ends of the molecule:

  • Hydrolysis of the NHS ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions. This reaction with water renders the ester inactive and unable to react with the target primary amines, which is a common cause of low labeling efficiency.[1][2][3]

  • Degradation of the Tetrazine Ring: The tetrazine ring can degrade, particularly under harsh pH conditions (especially basic), in the presence of nucleophiles like thiols, or upon prolonged exposure to light.[4][5][6] This degradation is often visually indicated by the loss of the tetrazine's characteristic pink or red color.[4][7]

Q2: How does pH impact my conjugation reaction?

A2: The pH of the reaction buffer is a critical factor that requires a careful balance.[3]

  • For the NHS ester reaction with primary amines (e.g., on a protein), a pH range of 7.2 to 8.5 is optimal.[1][3] Below pH 7.2, the primary amines are protonated and less nucleophilic, slowing the reaction.[8] Above pH 8.5, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired labeling reaction.[3][8][9]

  • For tetrazine stability , highly basic conditions can lead to degradation.[5][6] Therefore, maintaining the pH within the 7.2-8.5 range is a safe compromise for both reaction efficiency and stability.

Q3: What is the best type of buffer to use for the NHS ester labeling reaction?

A3: It is crucial to use an amine-free buffer. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[1][2] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers at a pH between 7.2 and 8.5.[1][10]

Q4: My tetrazine-labeled conjugate solution has lost its pink color. What does this mean?

A4: The characteristic pink or red color of a tetrazine solution is a visual indicator of the intact tetrazine ring. A loss of this color strongly suggests that the tetrazine moiety has degraded and is no longer reactive for the subsequent click chemistry step.[4][7] It is recommended to discard the solution and prepare a fresh conjugate.

Q5: How should I store and handle this compound?

A5: Proper storage is vital for maintaining the reactivity of the compound.

  • Solid Form: The solid reagent should be stored at -20°C, protected from moisture and light.[7][11] It is advisable to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[2][11]

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment.[4][7] If you need to store a solution, use an anhydrous aprotic solvent like DMSO or DMF and store it at -20°C or -80°C for short periods.[7][8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Labeling Efficiency NHS Ester Hydrolysis: The reagent was exposed to water for too long before reacting with the amine. The reaction pH was too high (>8.5), accelerating hydrolysis.[1][3]Prepare the NHS ester solution immediately before use.[7] Ensure the reaction buffer pH is within the optimal 7.2-8.5 range.[3]
Incorrect Buffer: Use of an amine-containing buffer (e.g., Tris, glycine) is quenching the reaction.[1][2]Perform a buffer exchange into an amine-free buffer like PBS before starting the conjugation.[10]
Inactive Reagent: The solid reagent was improperly stored, leading to degradation from moisture.[11]Use a fresh vial of the reagent. Always allow the vial to equilibrate to room temperature before opening.[11]
Insufficient Molar Excess: The ratio of this compound to the target molecule is too low.Increase the molar excess of the NHS ester reagent. A 10- to 20-fold molar excess is a common starting point for protein labeling.[2]
Low Yield in Subsequent Click Reaction Tetrazine Degradation: The tetrazine-labeled conjugate was stored for too long, exposed to light, or kept in a buffer with a suboptimal pH.[4][5]Use the tetrazine-labeled conjugate in the click reaction step as soon as possible after purification. Protect the solution from light.[4]
Inefficient Initial Labeling: The low final yield is due to poor efficiency in the initial NHS ester labeling step.Confirm the success of the initial labeling using techniques like mass spectrometry before proceeding to the click reaction. Troubleshoot the labeling step using the points above.
Precipitation of Reagent/Conjugate Poor Solubility: Although the PEG5 linker enhances water solubility,[12][13] high concentrations or conjugation to very hydrophobic biomolecules can still lead to precipitation.First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][2] Ensure the final concentration of the organic solvent is compatible with your biomolecule.
Change in Protein Function/Aggregation Charge Neutralization: The reaction of the NHS ester with primary amines (like lysine) neutralizes the positive charge of the amine group. This change in the protein's overall charge can sometimes lead to aggregation or loss of function.[2]Try performing the reaction at a lower protein concentration.[2] Screen different buffer conditions to find one that minimizes aggregation.

Quantitative Data Summary

The stability of the NHS ester is critically dependent on the pH and temperature of the reaction. Hydrolysis is the primary competing reaction.

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4 - 5 hours[1][9]
7.425°C~128 - 166 minutes[14]
8.64°C10 minutes[1][9]
9.025°C~5 - 9 minutes[14]

Note: Half-life values can vary depending on the specific NHS ester structure and buffer composition.

Experimental Protocols

Protocol: Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to an antibody via its primary amine groups.

1. Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography, such as a desalting column)

2. Reagent Preparation:

  • Antibody Solution: Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.[8]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

3. Conjugation Reaction:

  • Calculate the required volume of the NHS ester stock solution for a 10-20 fold molar excess relative to the antibody.

  • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8]

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

5. Purification:

  • Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Collect the protein fractions, which now contain the tetrazine-labeled antibody.

  • Confirm labeling and protein concentration using UV-Vis spectroscopy (tetrazines have a characteristic absorbance around 520-540 nm[5][7]).

Visualizations

Reaction_Scheme cluster_0 Step 1: NHS Ester Labeling cluster_1 Step 2: Bioorthogonal Click Reaction Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-PEG5-Tetrazine Protein->Labeled_Protein Tz_NHS This compound Tz_NHS->Labeled_Protein pH 7.2-8.5 Amine-free buffer NHS NHS (byproduct) Labeled_Protein->NHS Labeled_Protein_2 Protein-NH-CO-PEG5-Tetrazine Final_Conjugate Final Conjugate Labeled_Protein_2->Final_Conjugate iEDDA Fast Reaction TCO_Molecule TCO-Molecule TCO_Molecule->Final_Conjugate N2 N₂ (byproduct) Final_Conjugate->N2

Caption: Overall reaction scheme for two-step bioconjugation.

Troubleshooting_Workflow Start Low Final Yield Check_Labeling Was initial labeling efficient? (e.g., check by MS) Start->Check_Labeling Check_Color Is Tetrazine solution pink? Check_Labeling->Check_Color No Success Yield Improved Check_Labeling->Success Yes, problem is in click step Check_Buffer Amine-free buffer used? (e.g., PBS, HEPES) Check_Color->Check_Buffer Yes Sol_Degraded_Tz Solution: Use freshly labeled conjugate. Protect from light. Check_Color->Sol_Degraded_Tz No Check_pH Is pH 7.2 - 8.5? Check_Buffer->Check_pH Yes Sol_Wrong_Buffer Solution: Use amine-free buffer (e.g., PBS). Check_Buffer->Sol_Wrong_Buffer No Check_Reagent Reagent stored correctly? Prepared fresh? Check_pH->Check_Reagent Yes Sol_Wrong_pH Solution: Adjust pH to 7.2-8.5. Check_pH->Sol_Wrong_pH No Sol_Bad_Reagent Solution: Use fresh reagent. Store at -20°C, desiccated. Check_Reagent->Sol_Bad_Reagent No Check_Reagent->Success Yes, check stoichiometry Side_Reactions cluster_desired Desired Reaction Pathway cluster_side Major Side Reactions Reagent This compound Labeled_Protein Stable Amide Bond (Labeled Protein) Reagent->Labeled_Protein + Target Amine Hydrolysis NHS Ester Hydrolysis Reagent->Hydrolysis + H₂O Amine Target Amine (Protein-NH₂) Degradation Tetrazine Degradation Labeled_Protein->Degradation + Nucleophiles, Light Water H₂O (High pH) Nucleophiles Nucleophiles, Light

References

Technical Support Center: Tetrazine-PEG5-NHS Ester Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tetrazine-PEG5-NHS ester solutions. It is intended for researchers, scientists, and drug development professionals utilizing this reagent for bioconjugation, imaging, and other applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The two primary points of instability in this compound are the N-hydroxysuccinimide (NHS) ester and the tetrazine ring. The NHS ester is highly susceptible to hydrolysis, especially in the presence of moisture and at higher pH, which renders it inactive for amine coupling.[1][2] The tetrazine ring can degrade under certain conditions, such as exposure to high pH or reducing agents.[3]

Q2: How should I store this compound?

A2: To ensure maximum stability, this compound should be stored at –20°C in a sealed container, protected from light and moisture.[4][5][6][7] It is crucial to desiccate the product during storage.[5][8]

Q3: What is the best way to prepare a stock solution of this compound?

A3: Stock solutions should be prepared immediately before use.[1] Dissolve the this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][5] Using anhydrous solvents is critical to minimize hydrolysis of the NHS ester.[4]

Q4: How long can I store the stock solution?

A4: Stock solutions in anhydrous solvents can be kept for a few days if stored properly (frozen and protected from moisture), but fresh preparation is always recommended for best results.[1] Avoid long-term storage of solutions.

Q5: What buffers are recommended for the conjugation reaction?

A5: Use amine-free buffers at a pH range of 7-9.[1] Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer.[1][9] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[1][9]

Q6: How does pH affect the stability and reactivity of this compound?

A6: The pH is a critical factor. The conjugation of the NHS ester to primary amines is favored at a near-neutral pH of 6-9.[1] However, the rate of NHS ester hydrolysis increases significantly with increasing pH.[2] For the tetrazine moiety, stability is pH-dependent, and highly basic conditions (pH > 8.5) can accelerate its degradation.[3] Therefore, a pH range of 7.0-8.5 is a common compromise to balance amine reactivity and the stability of both the NHS ester and the tetrazine.[2][9]

Troubleshooting Guide

Low Conjugation Yield

If you are experiencing low or no conjugation of your target molecule, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Hydrolysis of NHS Ester - Solution Freshness: Prepare the this compound stock solution immediately before use.[1] - Moisture: Ensure the vial is at room temperature before opening to prevent moisture condensation.[1] Use only anhydrous solvents (e.g., DMSO, DMF).[4] - pH: Check the pH of your reaction buffer. If it is too high (e.g., > 9), the NHS ester may be hydrolyzing rapidly.[2] Consider lowering the pH to within the 7.2-8.5 range.[9]
Incompatible Buffer - Amine Contamination: Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine), which compete with your target molecule.[1] If necessary, perform a buffer exchange of your protein into an appropriate buffer like PBS.
Degradation of Tetrazine Ring - Reducing Agents: Avoid the presence of reducing agents like DTT or TCEP, as they can inactivate the tetrazine.[3] If disulfide bond reduction is necessary, perform it as a separate step and remove the reducing agent before adding the tetrazine reagent.[3] - pH: Avoid highly basic conditions (pH > 8.5) which can degrade the tetrazine.[3]
Suboptimal Reaction Conditions - Molar Excess: For protein labeling, a 10- to 50-fold molar excess of the reagent may be required, depending on the protein concentration.[1] - Incubation Time & Temperature: Reactions can be performed at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1] Optimize these parameters for your specific application.

Experimental Protocols

Protocol for Assessing NHS Ester Activity

A simple method to qualitatively assess the activity of an NHS ester is to monitor the release of N-hydroxysuccinimide (NHS) upon hydrolysis. This can be done spectrophotometrically.

  • Prepare Solutions:

    • Dissolve 1-2 mg of the this compound in 2 ml of an amine-free buffer (e.g., PBS, pH 7.2).

    • Prepare a control tube with 2 ml of the same buffer.

  • Initial Absorbance Reading:

    • Measure the absorbance of both solutions at 260 nm.

  • Induce Hydrolysis:

    • Add a small amount of a strong base (e.g., 1 M NaOH) to both tubes to raise the pH significantly and accelerate hydrolysis.

  • Final Absorbance Reading:

    • After a few minutes, measure the absorbance at 260 nm again.

  • Interpretation:

    • A significant increase in absorbance in the sample tube compared to the control indicates the release of NHS, confirming that the NHS ester was active.[10] If there is little to no change, the NHS ester has likely already hydrolyzed.

Visualizations

Hydrolysis_of_NHS_Ester Tetrazine_PEG_NHS This compound Hydrolyzed_Product Inactive Carboxylic Acid Tetrazine_PEG_NHS->Hydrolyzed_Product Hydrolysis H2O H₂O (Moisture) H2O->Hydrolyzed_Product NHS N-Hydroxysuccinimide

Caption: Hydrolysis pathway of the NHS ester group.

Tetrazine_Degradation Active_Tetrazine Active Tetrazine Ring Degraded_Product Inactive/Degraded Tetrazine Active_Tetrazine->Degraded_Product Degradation Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Degraded_Product High_pH High pH (>8.5) High_pH->Degraded_Product

Caption: Factors leading to tetrazine ring degradation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Check Reagent Stability (Fresh Solution? Proper Storage?) Start->Check_Reagent Check_Buffer Verify Buffer Compatibility (Amine-free? Correct pH?) Check_Reagent->Check_Buffer Check_Conditions Optimize Reaction Conditions (Molar Ratio? Incubation Time?) Check_Buffer->Check_Conditions Success Successful Conjugation Check_Conditions->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Preventing Hydrolysis of Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting and guidance on the use of Tetrazine-PEG5-NHS ester, with a specific focus on preventing its hydrolysis to ensure successful bioconjugation.

Troubleshooting Guide

This section addresses common issues encountered during conjugation experiments, with a focus on identifying and resolving problems related to NHS ester hydrolysis.

Question: My conjugation yield is very low or non-existent. What is the most likely cause?

Answer: The most probable cause of low or failed conjugation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester. The NHS ester is a moisture-sensitive functional group that reacts with water, rendering it inactive and unable to couple with primary amines on your target molecule.[1][2] This hydrolysis reaction is the primary competitor to the desired aminolysis (conjugation) reaction.[3][4]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure your this compound has been stored correctly in a desiccated environment at -20°C.[5][6] Before use, allow the vial to warm completely to room temperature before opening to prevent moisture condensation.[6][7] For critical applications, using a fresh vial of the reagent is recommended.[1]

  • Check Your Buffer: The composition and pH of your reaction buffer are critical.[8]

    • Amine-Free Buffer: Confirm you are using a buffer that does not contain primary amines, such as Tris or glycine.[3][9] These buffers will compete with your target molecule for reaction with the NHS ester.[9] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[1][3]

    • Optimal pH: The reaction pH should be in the range of 7.2 to 8.5.[2][3] A pH below 7.2 will result in the protonation of primary amines on your target molecule, reducing their nucleophilicity and slowing the reaction rate.[8] A pH above 8.5 significantly accelerates the rate of NHS ester hydrolysis, which can drastically reduce your yield.[2][3]

  • Reaction Concentration: The concentration of your target molecule can influence the outcome. The desired conjugation is a bimolecular reaction, whereas hydrolysis is not. At low concentrations of your target molecule, the competing hydrolysis reaction can dominate.[1] If possible, increase the concentration of your target molecule.[1]

Question: How can I determine if my this compound has hydrolyzed?

Answer: You can assess the activity of your NHS ester by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct upon hydrolysis, which absorbs light at approximately 260 nm.[3][4] A simple qualitative test involves intentionally hydrolyzing the ester with a base and measuring the increase in absorbance at 260 nm.[9]

For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to check the integrity of your reagent.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: To maintain the reactivity of this compound, it is crucial to protect it from moisture.[5] The following table summarizes the recommended storage and handling conditions.

Parameter Recommendation Rationale
Storage Temperature -20°C[5][11]Minimizes degradation over time.
Storage Conditions Store in a sealed container with desiccant.[5][6]Prevents exposure to moisture, which causes hydrolysis.
Handling Allow the vial to warm to room temperature before opening.[7]Prevents condensation of atmospheric moisture inside the vial.
Solvent for Stock Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5][12]These solvents are compatible and, when anhydrous, will not hydrolyze the NHS ester.
Stock Solution Prep Prepare stock solutions immediately before use.[6][9]NHS esters have limited stability in solution, even in anhydrous organic solvents.
Stock Solution Storage Not recommended. Avoid storing NHS esters in solution.[9]Prolonged storage in solution, even at low temperatures, will lead to degradation.
Q2: Which buffers should I use for my conjugation reaction, and at what pH?

A2: The choice of buffer and its pH is a critical factor for successful conjugation. The goal is to find a balance between having deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.[2][8] The optimal pH range for this balance is typically between 7.2 and 8.5.[3][6]

Recommended Buffers Optimal pH Range Concentration Key Considerations
Phosphate-Buffered Saline (PBS)7.2 - 7.550 - 100 mMWidely used and provides good buffering capacity.
HEPES7.2 - 8.050 - 100 mMA non-coordinating buffer that is often a good choice for bioconjugation.
Sodium Bicarbonate8.0 - 8.5100 mM[13]Effective at the higher end of the optimal pH range.
Borate Buffer8.0 - 8.550 - 100 mMAnother suitable option for reactions at a slightly more alkaline pH.

Buffers to Avoid: Any buffer containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete in the reaction.[3][9]

Q3: How does pH affect the stability of the NHS ester?

A3: The rate of NHS ester hydrolysis is highly dependent on pH. As the pH increases, so does the rate of hydrolysis.[2][3]

pH Temperature Approximate Half-life of NHS Ester
7.00°C4 - 5 hours[3][4]
8.64°C10 minutes[3][4]

This data illustrates the importance of carefully controlling the pH of your reaction to prevent premature inactivation of your this compound.

Experimental Protocols

General Protocol for Conjugation of this compound to an Amine-Containing Protein

This protocol provides a general framework for the conjugation reaction. Optimization may be required for your specific molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

  • Desalting column for purification[12]

Procedure:

  • Prepare the Protein Solution: Dissolve your protein or exchange it into an amine-free buffer at a concentration of 1-10 mg/mL.[12][13]

  • Prepare the NHS Ester Stock Solution: a. Allow the vial of this compound to equilibrate to room temperature before opening.[7] b. Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[12]

  • Perform the Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to your protein solution.[6][14] b. Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[6][7] Longer incubation at a lower temperature can help minimize hydrolysis.[7]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to ensure any unreacted NHS ester is consumed.[6][12]

  • Purify the Conjugate: Remove the excess, unreacted this compound and reaction byproducts using a desalting column or another suitable size-exclusion chromatography method.[12]

Visualizations

hydrolysis_prevention_workflow cluster_prep Reagent & Sample Preparation cluster_reaction Conjugation Reaction start Start: Receive This compound storage Store at -20°C in desiccated container start->storage warm_reagent Equilibrate reagent vial to room temperature before opening storage->warm_reagent prep_stock Prepare fresh stock solution in anhydrous DMSO/DMF immediately before use warm_reagent->prep_stock add_reagent Add NHS ester stock to amine solution prep_stock->add_reagent prep_protein Prepare amine-containing molecule in amine-free buffer (pH 7.2-8.5) prep_protein->add_reagent incubate Incubate: RT: 30-60 min 4°C: 2-4 hours add_reagent->incubate quench Quench reaction with Tris or Glycine buffer incubate->quench purify Purify conjugate via size-exclusion chromatography quench->purify end End: Purified Tetrazine-Conjugate purify->end

Caption: Workflow for minimizing the hydrolysis of this compound.

Caption: Competing aminolysis and hydrolysis reactions of the NHS ester.

References

Technical Support Center: Optimizing Tetrazine-PEG5-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG5-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for reacting this compound with a primary amine (e.g., on a protein or antibody) is between 7.2 and 8.5, with the ideal pH being around 8.3-8.5.[1][2][3] This pH range represents a critical balance:

  • Amine Reactivity: For the reaction to occur, the primary amine on your biomolecule must be in its deprotonated, nucleophilic form (-NH2). As the pH increases, the concentration of the reactive deprotonated amine increases.[4]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, a competing reaction with water that renders the reagent inactive. The rate of this hydrolysis increases significantly at higher pH.[3][4]

Therefore, a pH of 8.3-8.5 is recommended as it provides a sufficient concentration of reactive amines while minimizing the rapid hydrolysis of the NHS ester.[1][2][5]

Q2: Which buffers are recommended for this reaction, and which should I avoid?

  • Recommended Buffers: Amine-free buffers are essential to prevent the NHS ester from reacting with the buffer components. Suitable buffers include:

    • Phosphate-buffered saline (PBS)

    • Bicarbonate buffer (e.g., 0.1 M sodium bicarbonate)[1][2]

    • Borate buffer

    • HEPES buffer[3]

  • Buffers to Avoid: Buffers containing primary amines will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[6][7] Avoid buffers such as:

    • Tris (Tris-buffered saline, TBS)[1][5]

    • Glycine

Q3: My conjugation efficiency is low. What are the possible causes and solutions?

Low conjugation efficiency is a common issue. Here are several potential causes and troubleshooting steps:

  • Suboptimal pH: If the pH is too low (<7.2), the primary amines on your biomolecule will be protonated and non-reactive.[4][6] Conversely, if the pH is too high (>9.0), the NHS ester may be hydrolyzing faster than it can react with your target.

    • Solution: Carefully prepare your reaction buffer and verify the pH using a calibrated pH meter. We recommend performing small-scale optimization reactions at different pH values within the 7.2-8.5 range to find the optimal condition for your specific molecule.[6]

  • Hydrolyzed this compound: The NHS ester moiety is moisture-sensitive. Improper storage or handling can lead to hydrolysis and inactivation of the reagent.

    • Solution: Store the this compound desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[1][6]

  • Presence of Competing Nucleophiles: As mentioned in Q2, any molecule with a primary amine in your reaction mixture will compete with your target.

    • Solution: Ensure your biomolecule is in an amine-free buffer. If your stock solution contains a carrier protein like BSA, it will also react with the NHS ester and should be removed prior to conjugation.

Q4: How stable is the tetrazine moiety in the reaction buffer?

The 1,2,4,5-tetrazine ring can be susceptible to degradation in aqueous solutions, particularly at basic pH.[8][9][10] While the specific stability of the tetrazine in this compound will depend on the exact reaction conditions, it is a factor to consider, especially during long incubation times at higher pH values. For reactions requiring prolonged incubation, it may be beneficial to perform them at a pH closer to neutral (7.2-7.5) to balance NHS ester reactivity and tetrazine stability.

Data Presentation

The efficiency of an NHS ester reaction is a race between the desired amidation reaction with the primary amine and the competing hydrolysis reaction with water. The following table summarizes the effect of pH on the half-life of these two competing reactions for a model NHS ester.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.0~80~210
8.5~20~180
9.0~10~125
Data adapted from a study on porphyrin-NHS esters.[4]

As the table illustrates, while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugate at the optimal pH.[4]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at the desired pH (e.g., 0.1 M phosphate buffer, pH 8.3). This can be achieved by dialysis or using a desalting column. The optimal protein concentration is typically 1-10 mg/mL.[1]

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a concentration of 10 mg/mL.[1][5]

  • Reaction Setup: Add the desired molar excess of the this compound stock solution to your protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and may require empirical determination. A common starting point is a 10- to 20-fold molar excess of the NHS ester.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. Gentle mixing during incubation is recommended.

  • Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and reaction byproducts (like N-hydroxysuccinimide) from the conjugated protein. This is typically done using a desalting column, dialysis, or size exclusion chromatography.[2]

Mandatory Visualization

TroubleshootingWorkflow start Low Conjugation Efficiency check_ph Verify Reaction pH (7.2 - 8.5) start->check_ph check_reagent Assess NHS Ester Activity check_ph->check_reagent pH is Correct adjust_ph Adjust Buffer pH check_ph->adjust_ph pH is Incorrect check_buffer Check for Amine-Containing Buffers check_reagent->check_buffer Reagent is Active new_reagent Use Fresh/New This compound check_reagent->new_reagent Reagent is Inactive/ Hydrolyzed optimize_ratio Optimize Molar Ratio of NHS Ester check_buffer->optimize_ratio Buffer is Amine-Free buffer_exchange Perform Buffer Exchange into Amine-Free Buffer check_buffer->buffer_exchange Amines Present success Successful Conjugation optimize_ratio->success Ratio is Optimized adjust_ratio Test Different Molar Ratios optimize_ratio->adjust_ratio Ratio is Suboptimal adjust_ph->start Re-run Reaction new_reagent->start Re-run Reaction buffer_exchange->start Re-run Reaction adjust_ratio->start Re-run Reaction

Caption: Troubleshooting workflow for low efficiency in this compound reactions.

References

Technical Support Center: Tetrazine-PEG5-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for researchers using Tetrazine-PEG5-NHS esters for conjugation to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a Tetrazine-PEG5-NHS ester to a primary amine?

A1: The optimal pH for N-hydroxysuccinimide (NHS) ester conjugation is a balance between two competing reactions: the desired reaction with the primary amine and the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended.[1][2] Many protocols suggest starting at a pH of 8.3-8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently.[3][4][5]

Q2: Which buffers are recommended for this conjugation?

A2: It is critical to use a buffer that does not contain primary amines.[1] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[1] A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[3][6]

Q3: Which buffers should I absolutely avoid?

A3: Avoid buffers containing primary amines, as they will compete with your target molecule for reaction with the NHS ester, drastically reducing your conjugation yield.[1][7] The most common examples are Tris (tris(hydroxymethyl)aminomethane) and glycine-based buffers.[8][7] These can, however, be used to quench the reaction once it is complete.[1]

Q4: How can I prevent the hydrolysis of the this compound?

A4: NHS esters are sensitive to moisture and will hydrolyze in aqueous solutions.[9] The rate of hydrolysis increases significantly with pH.[1][2][10] To minimize hydrolysis:

  • Control pH: Work within the recommended pH range (7.2-8.5) and avoid highly alkaline conditions.[2]

  • Prepare Fresh Solutions: Always dissolve the this compound in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[3] Do not store it in solution.[7]

  • Handle Reagents Properly: Store the lyophilized NHS ester at -20°C under desiccated conditions. Allow the vial to warm to room temperature before opening to prevent condensation.[8]

  • Work Quickly: Add the dissolved NHS ester to your amine-containing solution promptly.

  • Consider Temperature: Performing the reaction at 4°C can help reduce the rate of hydrolysis, especially for longer incubation times.[1]

Q5: My conjugation efficiency is low. What are the most likely causes?

A5: Low conjugation efficiency is a common problem that can usually be attributed to one of four main areas:

  • Suboptimal pH: If the pH is too low (<7.0), the primary amines on your target molecule will be protonated and non-reactive.[3] If the pH is too high (>9.0), the NHS ester will hydrolyze rapidly before it can react.[3][11]

  • NHS Ester Hydrolysis: The reagent may have been compromised by moisture during storage or hydrolyzed in solution before it could react with the target amine.[2][7]

  • Buffer Interference: You may be using a buffer that contains primary amines (like Tris or glycine), which are competing with your target.[1][7]

  • Inactive Target Molecule: The primary amines on your protein or molecule of interest may not be accessible or available for conjugation.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for a successful conjugation reaction.

ParameterRecommended Value/RangeNotes
Reaction pH 7.2 - 8.5A pH of 8.3-8.5 is a common starting point for optimal balance.[3][5]
Buffer System Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines. 0.1 M concentration is typical.[1][3]
NHS Ester Solvent Anhydrous DMSO or DMFUse high-quality, amine-free DMF.[3] Prepare solution immediately before use.
Molar Excess 5x to 20x molar excess of NHS ester over amineThis should be optimized for the specific molecule.
Reaction Temperature Room Temperature or 4°C4°C can minimize hydrolysis for longer reactions.[1]
Reaction Time 30 minutes - 4 hoursCan be extended to overnight at 4°C.[1][4]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[3][6]

Experimental Protocol: General Conjugation

This protocol provides a general guideline for conjugating a this compound to a protein. Optimization for your specific molecules is recommended.

Materials:

  • Protein or amine-containing molecule in an appropriate amine-free buffer.

  • This compound.

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., desalting column).

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in the Reaction Buffer at a concentration of 2-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[12][13]

  • Prepare the NHS Ester Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Initiate Conjugation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the ester is a common starting point.[8] The final concentration of the organic solvent should ideally be less than 10%.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][4]

  • Quench the Reaction (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[1] This step consumes any unreacted NHS ester.

  • Purify the Conjugate: Remove unreacted this compound, hydrolyzed ester, and quenching buffer salts from the conjugate using a desalting column, size-exclusion chromatography, or dialysis.[6][14]

Visual Guides

Conjugation Workflow

The following diagram outlines the standard experimental workflow for a this compound conjugation reaction.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purify Phase 3: Purification & Analysis p1 Prepare Amine-Free Buffer (pH 7.2-8.5) p2 Buffer Exchange Target Molecule p1->p2 r1 Add NHS Ester Solution to Target Molecule p2->r1 p3 Dissolve NHS Ester in Anhydrous DMSO/DMF p3->r1 r2 Incubate (1-4h @ RT or O/N @ 4°C) r1->r2 r3 Quench Reaction (e.g., with Tris Buffer) r2->r3 u1 Purify Conjugate (e.g., Desalting Column) r3->u1 u2 Characterize Final Product u1->u2

A standard workflow for NHS ester conjugation.
Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low or no yield, use this troubleshooting flowchart to diagnose the potential issue.

G start Problem: Low Conjugation Yield q1 Is your buffer amine-free (e.g., no Tris/Glycine)? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no q2 Is the reaction pH within the 7.2-8.5 range? a1_yes->q2         sol1 Solution: Replace buffer with PBS, Bicarbonate, or Borate. a1_no->sol1        a2_yes YES q2->a2_yes a2_no NO q2->a2_no q3 Was the NHS ester dissolved immediately before use in ANHYDROUS DMSO/DMF? a2_yes->q3         sol2 Solution: Adjust pH. If too low, reactivity is poor. If too high, hydrolysis is rapid. a2_no->sol2        a3_yes YES q3->a3_yes a3_no NO q3->a3_no end Consider other factors: - Inaccessible amines on target - Incorrect molar ratio - Reagent past shelf-life a3_yes->end         sol3 Solution: Use fresh, anhydrous solvent. Prepare NHS ester solution immediately before adding to reaction. a3_no->sol3       

A logical workflow for troubleshooting low yield.

References

Technical Support Center: Managing Stoichiometry in Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to managing stoichiometry in your experiments.

Troubleshooting Guide

Low yield or incomplete conjugation is a common issue in bioconjugation experiments. The following table outlines potential causes related to stoichiometry and other factors in Tetrazine-TCO ligation and provides recommended solutions.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Incorrect Stoichiometry: The molar ratio of tetrazine to TCO is not optimal.[1]Empirically determine the optimal stoichiometry for your specific molecules. A good starting point is to use a slight molar excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold) relative to the TCO-functionalized molecule.[1][2]
Inaccurate Concentration of Reactants: The concentrations of your tetrazine and TCO-containing molecules are not accurately determined.Accurately measure the concentrations of your stock solutions. For proteins, use a reliable method like a BCA or Bradford assay. For small molecules, ensure accurate weighing and dissolution.
Degradation of Reactants: Tetrazine or TCO moieties may have degraded during storage or handling.[3][4]Use fresh reagents whenever possible. Store tetrazine and TCO compounds under the recommended conditions (e.g., desiccated at -20°C, protected from light).[4] Allow reagents to warm to room temperature before opening to prevent condensation.[1][4]
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal for your specific reactants.[1]Optimize reaction conditions. The ligation is typically efficient in a pH range of 6 to 9.[1][5] Reactions are often run at room temperature for 30-60 minutes, but lower temperatures (4°C) with longer incubation times can be used for sensitive molecules.[1][6]
No Conjugation Hydrolysis of NHS Ester: If using NHS esters to introduce tetrazine or TCO, the ester may have hydrolyzed before reacting with the amine.Use anhydrous solvents (e.g., DMSO, DMF) to prepare NHS ester stock solutions.[7] Perform labeling in amine-free buffers (e.g., PBS) at a pH of 7.2-9.[1]
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) can compete with the intended labeling reaction.[1]Perform a buffer exchange into an amine-free buffer like PBS before the NHS ester labeling step.[1]
Precipitation of Reactants Poor Solubility: One or both of the reactants may have limited solubility in the reaction buffer.The use of PEGylated linkers can improve solubility.[1] A small amount of an organic co-solvent, such as DMSO or DMF, can be added, but its compatibility with the biomolecules must be confirmed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for Tetrazine-TCO ligation?

A1: While a 1:1 molar ratio is the theoretical ideal, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule, typically between 1.05 and 1.5 molar equivalents, to drive the reaction to completion.[1][2] However, the optimal ratio can vary depending on the specific reactants and their stability, so empirical optimization is often necessary.

Q2: How can I determine the concentration of my tetrazine and TCO-labeled molecules?

A2: For proteins, standard protein concentration determination methods like Bradford or BCA assays can be used. To quantify the number of tetrazine groups on a molecule, you can utilize UV-Vis spectroscopy by measuring the absorbance at the characteristic wavelength for the specific tetrazine (typically around 520-540 nm).[5][7][8]

Q3: What are the recommended reaction conditions (buffer, pH, temperature)?

A3: The Tetrazine-TCO ligation is robust and proceeds efficiently under a range of conditions.

  • Buffer: Phosphate-buffered saline (PBS) is a commonly used buffer.[1][7] If using NHS esters for labeling, ensure the buffer is free of primary amines.[1]

  • pH: The reaction is efficient over a broad pH range, typically between 6 and 9.[1][5]

  • Temperature: The reaction is very fast and is often performed at room temperature (20-25°C).[4] For sensitive biomolecules, the reaction can be carried out at 4°C, which may require a longer incubation time.[6]

Q4: How long should I let the reaction proceed?

A4: Due to the extremely fast kinetics of the Tetrazine-TCO ligation, many reactions are complete within 30 to 60 minutes at room temperature.[4][6] For more dilute samples or less reactive partners, extending the reaction time to 2 hours or even overnight at 4°C may be beneficial.[4] The progress of the reaction can often be monitored by the disappearance of the characteristic pink or red color of the tetrazine.[7][9]

Q5: What are some common causes of reactant instability and how can I mitigate them?

A5: Tetrazines can be susceptible to degradation in aqueous media, especially those with strong electron-withdrawing groups.[3] TCOs can undergo isomerization to their unreactive cis-cyclooctene form, a process that can be accelerated by exposure to thiols or certain metals.[4] To mitigate instability, it is crucial to use fresh reagents and store them properly (desiccated at -20°C, protected from light).[4] For in vitro applications where thiols may be present, the addition of antioxidants like Trolox can be considered.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines the steps for labeling two proteins with TCO and tetrazine NHS esters, followed by their conjugation.

  • Protein Preparation:

    • Dissolve each protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[2] If the protein solution contains primary amines (e.g., from Tris buffer), perform a buffer exchange using a spin desalting column.[7]

  • NHS Ester Labeling:

    • Prepare a 10 mM stock solution of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF immediately before use.[2]

    • Add a 20-fold molar excess of the NHS ester reagent to its respective protein solution.[2]

    • Incubate the reactions for 60 minutes at room temperature with gentle mixing.[5][7]

  • Purification of Labeled Proteins:

    • Remove the excess, unreacted NHS ester using a spin desalting column.[1][5]

  • Tetrazine-TCO Ligation:

    • Mix the purified TCO-activated protein with the tetrazine-activated protein. A 1:1 molar ratio is a good starting point, but a slight excess of the tetrazine-protein (1.05-1.5 molar equivalents) can be used.[2][7]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[6]

  • Purification of the Conjugate:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove any unreacted proteins.[6]

Key Reaction Parameters

The following table summarizes key quantitative data and recommended conditions for the Tetrazine-TCO ligation.

Parameter Recommended Value/Range Notes
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹[10]Exceptionally fast kinetics, significantly higher than other bioorthogonal reactions.[10]
Tetrazine:TCO Molar Ratio 1.05 - 1.5 : 1[1][2]A slight excess of tetrazine is often used to ensure complete reaction.
pH Range 6 - 9[1][5]The reaction is robust across a broad pH range.
Temperature 4°C to 37°C[1]Commonly performed at room temperature. Lower temperatures can be used for sensitive molecules.
Reaction Time 30 - 120 minutes[2][6]Typically rapid, but can be extended for dilute or less reactive systems.
Solvents Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO)[1]The choice depends on the solubility and stability of the reactants.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for optimizing stoichiometry and a logical approach to troubleshooting common issues.

experimental_workflow cluster_prep Reactant Preparation cluster_ligation Ligation & Analysis cluster_optimization Optimization prep_tco Prepare TCO-Molecule quantify Quantify Reactants prep_tco->quantify prep_tz Prepare Tetrazine-Molecule prep_tz->quantify setup_rxn Set up Reactions (Varying Stoichiometry) quantify->setup_rxn incubate Incubate setup_rxn->incubate analyze Analyze Products (e.g., SDS-PAGE, LC-MS) incubate->analyze determine_optimal Determine Optimal Ratio analyze->determine_optimal scale_up Scale-up Reaction determine_optimal->scale_up

Caption: Experimental workflow for optimizing Tetrazine-TCO stoichiometry.

troubleshooting_workflow action_node action_node start_node Low/No Product check_stoichiometry Stoichiometry Correct? start_node->check_stoichiometry check_reagents Reagents Stable & Pure? check_stoichiometry->check_reagents Yes adjust_ratio Adjust Molar Ratio check_stoichiometry->adjust_ratio No check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes use_fresh_reagents Use Fresh Reagents Check Storage check_reagents->use_fresh_reagents No check_purification Purification Efficient? check_conditions->check_purification Yes optimize_conditions Optimize pH, Temp, Time check_conditions->optimize_conditions No optimize_purification Optimize Purification Protocol check_purification->optimize_purification No

Caption: Troubleshooting logic for low-yield Tetrazine-TCO ligation.

References

Technical Support Center: Purification of Tetrazine-PEG5-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetrazine-PEG5-NHS ester conjugates.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound conjugate.

Question 1: Why is the final yield of my purified conjugate consistently low?

Low recovery of the final conjugate can stem from issues in the initial conjugation reaction, the purification process itself, or a combination of both.

  • Possible Cause 1: Inefficient Conjugation Reaction. The most common reason for a low final yield is an inefficient initial reaction, leading to a small amount of the desired product being formed.

    • Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous buffers, especially at alkaline pH.[1] Once hydrolyzed, the Tetrazine-PEG5 reagent can no longer react with the primary amines on your target molecule.

    • Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the NHS ester, significantly reducing conjugation efficiency.[2][][4]

    • Suboptimal Molar Ratio: An insufficient molar excess of the this compound reagent may lead to incomplete labeling of the target molecule.

  • Possible Cause 2: Product Loss During Purification. The chosen purification method may not be optimal for your specific conjugate, leading to loss of product.

    • Non-specific Binding: The conjugate may adsorb to chromatography columns or membranes, particularly during Reverse-Phase HPLC (RP-HPLC) if the protein is highly hydrophobic.

    • Aggregation: Over-labeling or inappropriate buffer conditions can cause the protein conjugate to aggregate. These aggregates may be lost during filtration steps or may not elute properly from the chromatography column.

Solution Workflow:

G start Low Conjugate Yield check_reaction Step 1: Verify Conjugation Efficiency start->check_reaction check_hydrolysis Issue: NHS Ester Hydrolysis? check_reaction->check_hydrolysis solution_hydrolysis Action: - Use fresh, anhydrous DMSO/DMF to dissolve NHS ester. - Prepare reagent solution immediately before use. - Maintain reaction pH 7.2-8.5. check_hydrolysis->solution_hydrolysis Yes check_buffer Issue: Amine-containing Buffer (e.g., Tris)? check_hydrolysis->check_buffer No solution_hydrolysis->check_buffer solution_buffer Action: - Exchange into an amine-free buffer (e.g., PBS, HEPES, Borate) before conjugation. check_buffer->solution_buffer Yes check_ratio Issue: Suboptimal Molar Ratio? check_buffer->check_ratio No solution_buffer->check_ratio solution_ratio Action: - Increase molar excess of Tetrazine-PEG-NHS ester (e.g., 10-20 fold excess). check_ratio->solution_ratio Yes check_purification Step 2: Optimize Purification Step check_ratio->check_purification No solution_ratio->check_purification check_binding Issue: Non-specific Binding (esp. RP-HPLC)? check_purification->check_binding solution_binding Action: - Increase column temperature (e.g., 45-80°C). - Use a shallower gradient. - Consider SEC as an alternative. check_binding->solution_binding Yes check_aggregation Issue: Aggregation? check_binding->check_aggregation No solution_binding->check_aggregation solution_aggregation Action: - Analyze by SEC. - Reduce molar excess of labeling reagent. - Add arginine to mobile phase to reduce non-specific binding. check_aggregation->solution_aggregation Yes end Improved Yield check_aggregation->end No solution_aggregation->end

Figure 1: Troubleshooting logic for low conjugate yield.

Question 2: My analytical chromatogram (e.g., HPLC) shows multiple peaks after purification. What do they represent?

A heterogeneous peak profile indicates the presence of multiple species in your sample. The two most common purification techniques, Size Exclusion Chromatography (SEC) and Reverse-Phase HPLC (RP-HPLC), separate molecules based on different principles.

  • In Size Exclusion Chromatography (SEC): Separation is based on hydrodynamic radius (size).

    • Early Peaks (shorter retention time): Typically correspond to high-molecular-weight species, such as aggregates of your conjugate.

    • Main Peak: Should be your desired Tetrazine-PEG5-conjugate.

    • Later Peaks (longer retention time): Correspond to smaller molecules, such as the unconjugated protein/peptide, and finally, the free (hydrolyzed) this compound reagent.[5][6]

  • In Reverse-Phase HPLC (RP-HPLC): Separation is based on hydrophobicity.

    • The addition of the Tetrazine-PEG5 moiety alters the hydrophobicity of the target molecule. This can result in the conjugate eluting either earlier or later than the unconjugated molecule, depending on the specific properties of the peptide/protein and the PEG linker.

    • Multiple peaks close to the main conjugate peak can represent species with different degrees of labeling (e.g., one vs. two Tetrazine-PEG5 molecules attached) or positional isomers (labeling at different sites).[1][5][7]

Question 3: How can I improve the separation between my desired conjugate and the unreacted starting material?

Achieving good resolution is key to obtaining a pure product.

  • For SEC Purification:

    • Optimize Column Choice: Ensure the pore size of your SEC column is appropriate for the molecular weight range of your conjugate and the unconjugated protein.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

    • Mobile Phase Modifiers: Adding excipients like arginine to the mobile phase can reduce non-specific interactions with the column matrix, leading to sharper peaks and better recovery.[6]

  • For RP-HPLC Purification:

    • Use a Shallow Gradient: Employing a shallow gradient (e.g., a 0.5-1% change in organic solvent per minute) is crucial for separating species with similar hydrophobicities, such as a peptide and its PEGylated form.[1][8]

    • Optimize Stationary Phase: For proteins, C4 or C8 columns are often preferred over C18 as they are less hydrophobic and can improve recovery.[1] For peptides, C18 columns are common.

    • Increase Column Temperature: Elevating the column temperature (e.g., to 45°C or higher) can improve peak shape and may enhance resolution.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting a this compound with a protein? The optimal pH is a compromise between amine reactivity and NHS ester stability. The reaction is most efficient in the pH range of 7.2 to 8.5.[10][11] Below pH 7, the target primary amines are protonated and less nucleophilic. Above pH 8.5, the hydrolysis of the NHS ester becomes increasingly rapid, reducing the amount of active reagent available for conjugation.

Q2: How should I prepare and store the this compound? The NHS ester is moisture-sensitive. It should be stored at -20°C with a desiccant.[2][][4] Before use, allow the vial to warm completely to room temperature to prevent moisture condensation. Solutions of the NHS ester should be prepared immediately before use in an anhydrous solvent like DMSO or DMF and should not be stored for later use.[2][][4]

Q3: Which purification method is better: SEC or RP-HPLC? The choice depends on your specific needs.

  • SEC is a gentle, non-denaturing method ideal for separating molecules of significantly different sizes, such as removing large aggregates or small, unreacted reagents from a large protein conjugate.[5] It is generally good for maintaining protein conformation.

  • RP-HPLC is a high-resolution technique that separates based on hydrophobicity. It is excellent for purifying smaller conjugates like PEGylated peptides and can often separate species with different degrees of labeling or positional isomers.[1][5][7] However, the use of organic solvents and acidic modifiers denatures the protein.

Q4: How do I remove the unreacted this compound after the reaction? For protein conjugates, the most common methods are size-based.

  • Size Exclusion Chromatography (SEC): Highly effective at separating the large protein conjugate from the small, unreacted reagent. Desalting columns (a form of SEC) are widely used for this purpose.[5][6]

  • Dialysis / Diafiltration: Effective for removing small molecules from protein solutions but is generally a slower process than SEC.

Data Presentation

Quantitative data is crucial for optimizing experimental conditions. The following tables provide key data regarding NHS ester stability and typical purification yields.

Table 1: Influence of pH on the Hydrolysis Half-Life of NHS Esters

This table summarizes the stability of the reactive NHS ester group in aqueous solutions at various pH values. As pH increases, the rate of hydrolysis accelerates, decreasing the half-life of the reagent.

pHTemperatureHalf-Life of NHS EsterReference(s)
7.0Room Temp.~4–7 hours[9][12]
8.0Room Temp.~1 hour - 210 minutes[9][12]
8.5Room Temp.180 minutes[12]
8.6Room Temp.~10 minutes[9][12]
9.0Room Temp.125 minutes[12]

Table 2: Illustrative Recovery Yields for Bioconjugate Purification Methods

Product recovery is a critical parameter for any purification workflow. The following table presents examples of reported recovery yields for different chromatography methods. Note that yields are highly dependent on the specific molecule, linker, and experimental conditions.

Purification MethodAnalyte / ApplicationReported Recovery YieldReference(s)
Preparative RP-HPLC (Semi-preparative)Purification of a 26-residue synthetic peptide90.7% (average)[13]
Anion Exchange ChromatographyProtein purification92-98%
Hydrophobic Interaction Membrane Chrom.Purification of an antibody-drug conjugate (ADC)>80%

Experimental Protocols

Protocol 1: Purification of Tetrazine-PEGylated Protein via Size Exclusion Chromatography (SEC)

This protocol is designed to separate the high molecular weight conjugate from the unreacted native protein and the low molecular weight excess labeling reagent.

  • System Preparation:

    • Select an SEC column with a fractionation range appropriate for your protein and its conjugate (e.g., a column suitable for separating proteins in the 10-150 kDa range).

    • Prepare the mobile phase. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4. For proteins prone to aggregation or non-specific binding, consider adding modifiers (e.g., 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2).[6]

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate (e.g., 0.5-1.0 mL/min for an analytical-scale column) until a stable baseline is achieved.

  • Sample Preparation:

    • After the conjugation reaction is complete, centrifuge the reaction mixture (e.g., at 14,000 x g for 10 minutes) to pellet any large aggregates.

    • Carefully transfer the supernatant to a new tube. If necessary, filter the sample through a 0.22 µm syringe filter compatible with proteins.

  • Chromatographic Run:

    • Inject the prepared sample onto the equilibrated column. The injection volume should typically not exceed 2-5% of the column's total volume to ensure optimal resolution.

    • Perform an isocratic elution using the mobile phase.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks observed in the chromatogram. The first major peak is typically the conjugate (or aggregates), followed by the unconjugated protein, and then the excess reagent.

    • Analyze the collected fractions by SDS-PAGE to confirm the presence of the conjugate and assess its purity.

    • Pool the fractions containing the pure conjugate.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_system 1. Equilibrate SEC System & Column run_hplc 3. Inject Sample & Run Isocratic Elution prep_system->run_hplc prep_sample 2. Prepare Conjugate Sample (Filter/Centrifuge) prep_sample->run_hplc collect 4. Collect Fractions run_hplc->collect analyze 5. Analyze Fractions (e.g., SDS-PAGE) collect->analyze pool 6. Pool Pure Fractions analyze->pool product Purified Conjugate pool->product

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Crosslinkers: Tetrazine-PEG5-NHS Ester vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted therapeutics and advanced biological research, the precise and stable linkage of molecules is paramount. The choice of a crosslinker can significantly impact the efficacy, stability, and overall performance of a bioconjugate, such as an antibody-drug conjugate (ADC). This guide provides a comprehensive, data-driven comparison of two prominent heterobifunctional crosslinkers: the modern, bioorthogonal Tetrazine-PEG5-NHS ester and the conventional, widely-used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Introduction to this compound and SMCC

This compound is a next-generation crosslinker that utilizes bioorthogonal "click chemistry." It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on a protein) and a tetrazine moiety that participates in an exceptionally fast and specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1] The inclusion of a hydrophilic 5-unit polyethylene glycol (PEG) spacer enhances its solubility in aqueous solutions.[1]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a well-established crosslinker in the field of bioconjugation.[2][3] It also features an NHS ester for reaction with primary amines.[4] Its second reactive group is a maleimide, which forms a stable thioether bond with sulfhydryl (thiol) groups (e.g., from cysteine residues).[4] The cyclohexane ring in its structure provides stability to the maleimide group.[4]

Chemical Structures and Reaction Mechanisms

The fundamental difference in the reaction mechanism of these two crosslinkers dictates the properties of the final bioconjugate.

Caption: Reaction pathways for this compound and SMCC.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and SMCC has significant implications for the kinetics of the conjugation reaction and the stability of the resulting linkage.

FeatureThis compound (via TCO-Tetrazine Ligation)SMCC (via Maleimide-Thiol Addition)
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA) cycloadditionMichael addition
Second-Order Rate Constant (k₂) Up to 10⁶ M⁻¹s⁻¹[5]~10³ M⁻¹s⁻¹[5]
Reaction Conditions Physiological pH (6-9), room temperature, catalyst-free[5]Optimal pH 6.5-7.5[5]
Linkage Stability Highly stable dihydropyridazine linkage, resistant to degradation in biological media.[5]Thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to potential premature cleavage.[5]
In Vivo Stability High stability, with some reports of >90% intact conjugate after extended periods in plasma.[5]Can be as low as ~50% intact conjugate in human plasma after 7 days. Half-lives of conversion from 20-80 hours in the presence of glutathione have been observed.[5]
Spacer Arm Hydrophilic PEG5 chainHydrophobic cyclohexane ring
Solubility The hydrophilic PEG spacer enhances aqueous solubility.[1]The hydrophobic nature can contribute to aggregation, especially with hydrophobic payloads.[6]

Experimental Protocols

The following are generalized protocols for the conjugation of a payload to an antibody using either this compound or SMCC.

Protocol 1: Antibody Conjugation with this compound and a TCO-Payload

This protocol involves a two-stage process: first, the modification of the antibody with the this compound, and second, the bioorthogonal "click" reaction with a TCO-functionalized payload.[7]

Part 1: Antibody Modification with this compound

  • Materials:

    • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound dissolved in DMSO

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Desalting column

  • Procedure:

    • Prepare the antibody solution at a suitable concentration (e.g., 2-10 mg/mL).

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove excess, unreacted this compound using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).

Part 2: Bioorthogonal Ligation with TCO-Payload

  • Materials:

    • Tetrazine-modified antibody

    • TCO-functionalized payload

  • Procedure:

    • Add a 1.5- to 3-fold molar excess of the TCO-payload to the tetrazine-modified antibody.

    • Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the fast kinetics.

    • (Optional) The final conjugate can be purified to remove any excess payload using size-exclusion chromatography.

Protocol 2: Antibody-Drug Conjugation using SMCC

This protocol describes a two-step sequential conjugation process.[8][9]

  • Materials:

    • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)[9]

    • SMCC dissolved in DMSO

    • Thiol-containing payload

    • Desalting column

  • Procedure:

    • Antibody Activation:

      • Prepare the antibody solution (e.g., 2 mg/mL).[8]

      • Add a 10- to 20-fold molar excess of dissolved SMCC to the antibody solution.[9]

      • Incubate for 30-60 minutes at room temperature.[9]

      • Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to the conjugation buffer.

    • Conjugation with Thiol-Payload:

      • The payload may require reduction of disulfide bonds to generate free thiols. This can be done using a reducing agent like TCEP, which must then be removed before conjugation.[9]

      • Add the thiol-containing payload to the maleimide-activated antibody.

      • Incubate for 1-2 hours at room temperature.

      • The reaction can be quenched by adding a small molecule with a free sulfhydryl group (e.g., N-acetylcysteine).[8]

      • Purify the final ADC using methods such as size-exclusion chromatography or dialysis.

cluster_0 Experimental Workflow cluster_1 This compound Pathway cluster_2 SMCC Pathway start Start: Antibody in Amine-Free Buffer tetrazine_add Add this compound start->tetrazine_add smcc_add Add SMCC start->smcc_add tetrazine_incubate Incubate 30-60 min tetrazine_add->tetrazine_incubate tetrazine_quench Quench with Tris tetrazine_incubate->tetrazine_quench tetrazine_purify Purify Tetrazine-Antibody tetrazine_quench->tetrazine_purify tetrazine_add_tco Add TCO-Payload tetrazine_purify->tetrazine_add_tco tetrazine_incubate2 Incubate 30-60 min tetrazine_add_tco->tetrazine_incubate2 end Final Conjugate tetrazine_incubate2->end smcc_incubate Incubate 30-60 min smcc_add->smcc_incubate smcc_purify Purify Maleimide-Antibody smcc_incubate->smcc_purify smcc_add_thiol Add Thiol-Payload smcc_purify->smcc_add_thiol smcc_incubate2 Incubate 1-2 hours smcc_add_thiol->smcc_incubate2 smcc_incubate2->end

Caption: Comparative experimental workflow for antibody conjugation.

Conclusion and Recommendations

The choice between this compound and SMCC is a critical decision that should be guided by the specific requirements of the application.

Choose this compound when:

  • High stability is crucial: The resulting dihydropyridazine linkage is significantly more stable in biological media than the maleimide-thiol adduct, minimizing premature payload release.[5]

  • Rapid reaction kinetics are required: The iEDDA reaction is exceptionally fast, allowing for efficient conjugation at low concentrations.[5]

  • Working with hydrophobic payloads: The hydrophilic PEG spacer can improve the solubility of the final conjugate and reduce aggregation.[6]

  • Bioorthogonal labeling is desired: The tetrazine-TCO chemistry allows for highly specific labeling in complex biological systems.[10]

SMCC may be a suitable option when:

  • A well-established and cost-effective method is preferred.

  • The payload is relatively hydrophilic. [6]

  • The potential for retro-Michael addition is not a major concern for the specific application.

For the development of next-generation bioconjugates, particularly for in vivo applications where stability is paramount, the superior chemical properties of this compound make it a compelling choice. The enhanced stability of the linkage can lead to an improved therapeutic window and reduced off-target toxicity. However, for proof-of-concept studies or applications where the known limitations of maleimide chemistry are acceptable, SMCC remains a viable and widely used crosslinker. Empirical testing and thorough characterization are essential to determine the optimal linker for any given bioconjugation strategy.

References

A Head-to-Head Comparison: Tetrazine-PEG5-NHS Ester vs. DBCO-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioconjugation chemistry is a critical decision that dictates the efficiency, stability, and ultimate success of their work. This guide provides an objective, data-driven comparison of two prominent amine-reactive bioorthogonal labeling reagents: Tetrazine-PEG5-NHS ester and DBCO-NHS ester.

Both reagents leverage the robust and specific reactivity of N-hydroxysuccinimide (NHS) esters with primary amines, such as those found on the side chains of lysine residues in proteins, to introduce a bioorthogonal handle. The key difference lies in the subsequent "click" chemistry reaction: this compound participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) partner, while DBCO-NHS ester engages in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-functionalized molecule.

This comparison will delve into the reaction kinetics, stability, and conjugation efficiency of these two powerful tools, providing the necessary information to make an informed choice for applications ranging from antibody-drug conjugation to live-cell imaging.

Quantitative Performance Metrics

The following tables summarize the key performance indicators for the bioorthogonal reactions facilitated by Tetrazine and DBCO moieties.

Table 1: Reaction Kinetics

FeatureTetrazine-TCO Ligation (IEDDA)DBCO-Azide Ligation (SPAAC)Key Considerations
Reaction Type Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[1]Strain-Promoted Alkyne-Azide Cycloaddition ([3+2] cycloaddition)Both are bioorthogonal and proceed without the need for a cytotoxic copper catalyst.[2]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[2]~0.1 - 1.0[2]Tetrazine-TCO ligation is several orders of magnitude faster, which is a significant advantage for reactions at low concentrations.[2][3]
Primary Byproduct Nitrogen gas (N₂)[3]None[3]The release of nitrogen gas in the tetrazine ligation helps to drive the reaction to completion.

Table 2: Stability of Reactants and Conjugates

FeatureTetrazine-TCO LigationDBCO-Azide LigationKey Considerations
Reactant Stability TCO can be prone to isomerization to the less reactive cis-isomer; tetrazine stability can vary based on substitution.[3][4]DBCO is generally stable in aqueous buffers, while azides are also typically stable.[3]The stability of the unreacted bioorthogonal handle is crucial for multi-step labeling or pre-targeting strategies.
Conjugate Stability The resulting dihydropyridazine linkage stability is variable and dependent on the specific tetrazine and TCO structures.The triazole linkage formed is generally considered to be very stable under a wide range of physiological conditions.For applications requiring long-term stability in vivo, the triazole bond from SPAAC may be more advantageous.

Table 3: Conjugation Efficiency

ReagentMolar Ratio (Reagent:Antibody)Conjugation YieldNotes
DBCO-NHS Ester > 5:1Lower reaction yield due to precipitation[5][6]The hydrophobicity of the DBCO group can negatively impact solubility and conjugation efficiency at higher labeling densities.[5]
DBCO-PEG4-NHS Ester 5:1 to 10:1Higher conjugation yield in the subsequent click reaction compared to non-PEGylated DBCO-NHS at high molar ratios.[5][6]The hydrophilic PEG spacer mitigates solubility issues and can improve accessibility of the reactive group.[3]
This compound Not directly reported in a head-to-head comparisonHigh efficiency is expected due to the extremely fast kinetics of the subsequent ligation.[1][7]The PEG5 spacer enhances aqueous solubility and biocompatibility.[1][7][8]

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the steps involved in a typical bioconjugation experiment, the following diagrams are provided.

G Reaction Mechanisms cluster_0 Tetrazine-TCO Ligation (IEDDA) cluster_1 DBCO-Azide Ligation (SPAAC) Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Tetrazine->Dihydropyridazine + TCO TCO TCO N2 N2 Dihydropyridazine->N2 releases DBCO DBCO Triazole Triazole DBCO->Triazole + Azide Azide Azide G General Experimental Workflow for Protein Labeling Start Start Prepare_Protein Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_Reagent Prepare NHS Ester Stock Solution (anhydrous DMSO or DMF) Start->Prepare_Reagent Conjugation Conjugation Reaction (mix protein and NHS ester) Prepare_Protein->Conjugation Prepare_Reagent->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purify Labeled Protein (e.g., desalting column) Quench->Purification Bioorthogonal_Reaction Bioorthogonal Reaction (with TCO or Azide partner) Purification->Bioorthogonal_Reaction Analysis Analyze Final Conjugate (e.g., SDS-PAGE, SEC) Bioorthogonal_Reaction->Analysis End End Analysis->End

References

A Comparative Guide to Tetrazine-PEG5-NHS Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and targeted therapies. The linker's properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective, data-driven comparison of Tetrazine-PEG5-NHS ester against other common linkers, highlighting its distinct advantages in the field of bioconjugation.

The this compound is a heterobifunctional linker composed of three key components:

  • Tetrazine : An aromatic ring that participates in exceptionally fast and specific bioorthogonal "click chemistry" reactions.

  • PEG5 : A five-unit polyethylene glycol spacer that enhances solubility and provides spatial separation.

  • NHS ester : An N-hydroxysuccinimide ester group that reacts efficiently with primary amines on biomolecules.

This guide will dissect the advantages conferred by each component in comparison to prevalent alternatives.

Section 1: The Bioorthogonal Reaction - Tetrazine Ligation

The cornerstone of the this compound linker is the tetrazine moiety, which reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is renowned for its exceptional speed and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts.[1][3]

Quantitative Comparison of "Click Chemistry" Ligation Methods

The performance of bioorthogonal reactions is best compared using their second-order rate constants (k₂), which measure the reaction speed. The Tetrazine-TCO ligation is significantly faster than other common click chemistry methods like strain-promoted azide-alkyne cycloaddition (SPAAC) and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Ligation MethodTypical Second-Order Rate Constant (k₂)Key AdvantagesDisadvantages
Tetrazine-TCO (IEDDA) Up to 10⁷ M⁻¹s⁻¹ [1][3]Extremely fast kinetics, catalyst-free, highly biocompatible, clean reaction with N₂ as the only byproduct.[1][2]Tetrazine moiety can have lower stability than some other linkers.[4]
Azide-Alkyne (SPAAC)~1 M⁻¹s⁻¹Catalyst-free, good biocompatibility.Significantly slower kinetics compared to IEDDA, which can be a limitation at low concentrations.[1]
Azide-Alkyne (CuAAC)10² - 10³ M⁻¹s⁻¹Fast kinetics, small reactive groups.Requires a cytotoxic copper(I) catalyst, limiting its use in live-cell and in-vivo applications.[1]

The unparalleled speed of the tetrazine ligation is a major advantage in biological systems where reactants are often present at low concentrations.[5] This rapid reaction ensures high conjugation efficiency, minimizing incubation times and reducing the potential for side reactions.[1]

Visualizing the Ligation Reaction

cluster_0 This compound Linker cluster_1 Biomolecule (e.g., Antibody) cluster_2 Payload cluster_3 Final Conjugate Tetrazine Tetrazine PEG5 PEG5 Spacer Tetrazine->PEG5 TCO_Payload TCO-Payload Tetrazine->TCO_Payload 2. IEDDA Click Reaction (Stable Covalent Bond) NHS_Ester NHS Ester PEG5->NHS_Ester Antibody Antibody-NH₂ NHS_Ester->Antibody 1. Amine Reaction (Stable Amide Bond) Linker_Intermediate Final_ADC Antibody-Linker-Payload start Start: Purified Antibody (in amine-free buffer, pH 7.2-8.5) step1 Step 1: Antibody Activation Add this compound (Molar excess) Incubate 30-60 min, RT start->step1 step2 Step 2: Purification Remove excess linker via desalting column or dialysis step1->step2 activated_ab Intermediate: Tetrazine-labeled Antibody step2->activated_ab step3 Step 3: Conjugation Add TCO-modified payload Incubate 30-60 min, RT activated_ab->step3 step4 Step 4: Final Purification Remove excess payload via size exclusion chromatography (SEC) or dialysis step3->step4 final_product Final Product: Purified Antibody-Drug Conjugate step4->final_product

References

A Comparative Guide to Amine-Reactive Tetrazine Linkers for Bioconjugation: Focus on Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetrazine-PEG5-NHS ester with alternative amine-reactive tetrazine linkers. We delve into the validation of its conjugation to primary amines using mass spectrometry, offering detailed experimental protocols and supporting data to inform your selection of the optimal linker for your research and development needs.

Introduction to Amine-Reactive Tetrazine Linkers

Tetrazine-based bioorthogonal chemistry has emerged as a powerful tool for the precise and efficient labeling of biomolecules. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO), boasts exceptionally fast reaction kinetics and high specificity, even in complex biological environments.[1] Amine-reactive tetrazine linkers, particularly those functionalized with an N-hydroxysuccinimide (NHS) ester, are widely used to attach the tetrazine moiety to proteins, antibodies, and other biomolecules containing primary amines.[2]

This guide focuses on this compound, a popular reagent featuring a hydrogen-substituted tetrazine, a five-unit polyethylene glycol (PEG) spacer, and an amine-reactive NHS ester. We will compare its performance characteristics with other commercially available alternatives, providing a framework for selecting the most suitable linker for your specific application.

Comparison of Amine-Reactive Tetrazine Linkers

The choice of an amine-reactive tetrazine linker depends on several factors, including the desired reaction kinetics, the stability of the linker, and the solubility of the final conjugate. Here, we compare this compound with a common alternative, Methyltetrazine-PEG4-NHS ester.

FeatureThis compoundMethyltetrazine-PEG4-NHS EsterAlternative: Tetrazine-NHS Ester
Tetrazine Moiety Hydrogen-substitutedMethyl-substitutedHydrogen-substituted
Bioorthogonal Reaction Kinetics (with TCO) Exceptionally fast (up to 30,000 M⁻¹s⁻¹)[3]FastExceptionally fast
Chemical Stability Lower stability compared to methyltetrazines[4]Higher stabilityLower stability, poor aqueous solubility[3]
PEG Spacer PEG5PEG4None
Solubility Enhanced aqueous solubility due to PEG5 spacerGood aqueous solubility due to PEG4 spacerPoor aqueous solubility[3]
Key Advantage Fastest kinetics for rapid labelingGreater stability for longer reaction times or harsher conditionsHigh reactivity (when soluble)
Consideration Requires careful handling and storage to prevent degradation[4]Slightly slower kinetics than hydrogen-substituted tetrazinesLimited applicability in aqueous buffers[3]

Validation of Conjugation by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the successful conjugation of a linker to a biomolecule. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry can be employed to determine the molecular weight of the resulting conjugate, thereby confirming the addition of the tetrazine linker.[5][6]

Expected Mass Shift:

Upon successful conjugation of this compound to a primary amine, the NHS group (115.09 Da) is replaced by the target molecule. The mass of the conjugated linker moiety is 489.52 Da (C₂₃H₂₇N₅O₈). The expected mass increase of the target molecule can be calculated as follows:

Mass of Conjugate = Mass of Target Molecule + 489.52 Da

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein, such as a monoclonal antibody or bovine serum albumin (BSA). Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (e.g., antibody, BSA) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.0.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The exact molar ratio should be optimized for the specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis against an appropriate buffer.

Mass Spectrometry Analysis of the Conjugate

Sample Preparation for MALDI-TOF MS:

  • After purification, concentrate the protein conjugate to approximately 1 mg/mL.

  • Mix the conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid) in a 1:1 ratio.

  • Spot the mixture onto the MALDI target plate and allow it to air dry.

Sample Preparation for LC-ESI-MS:

  • After purification, buffer exchange the conjugate into a volatile buffer, such as ammonium acetate or ammonium bicarbonate.

  • Analyze the sample using a liquid chromatography system coupled to an electrospray ionization mass spectrometer.

Workflow for Conjugation and Validation

workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Validation Reagent_Prep Dissolve Tetrazine-PEG5-NHS in DMF or DMSO Conjugation Mix Protein and Tetrazine-PEG5-NHS Reagent_Prep->Conjugation Protein_Prep Prepare Protein in Amine-Free Buffer Protein_Prep->Conjugation Incubation Incubate at RT or 4°C Conjugation->Incubation Quenching Add Quenching Buffer (e.g., Tris-HCl) Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification MS_Analysis Mass Spectrometry (MALDI-TOF or ESI-MS) Purification->MS_Analysis Data_Analysis Confirm Mass Shift MS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound conjugation and mass spectrometry validation.

Signaling Pathway and Logical Relationships

signaling_pathway cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products cluster_validation Validation Tetrazine_Linker This compound Amide_Bond Stable Amide Bond Formation Tetrazine_Linker->Amide_Bond Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Amide_Bond Tetrazine_Conjugate Tetrazine-Labeled Biomolecule Amide_Bond->Tetrazine_Conjugate NHS_leaving_group NHS Leaving Group Amide_Bond->NHS_leaving_group Mass_Spec Mass Spectrometry Analysis Tetrazine_Conjugate->Mass_Spec Mass_Increase Verified Mass Increase Mass_Spec->Mass_Increase

Caption: Logical diagram of the this compound conjugation and validation process.

Conclusion

This compound is a valuable tool for the rapid and efficient labeling of biomolecules. Its key advantage lies in the exceptionally fast kinetics of the hydrogen-substituted tetrazine, while the PEG5 spacer enhances aqueous solubility. However, its lower stability compared to methyltetrazine alternatives necessitates careful consideration of experimental conditions. Mass spectrometry provides a robust method for validating the successful conjugation of this linker. By understanding the comparative performance of different amine-reactive tetrazine linkers and employing rigorous analytical validation, researchers can confidently select and implement the optimal bioorthogonal chemistry strategy for their specific needs.

References

A Comparative Guide to Bioorthogonal Reaction Alternatives for Tetrazine-PEG5-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology, drug development, and molecular imaging, the ability to specifically label and track biomolecules within living systems is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, offering reactions that proceed with high selectivity and efficiency without interfering with native biological processes.[1][2][3] The Tetrazine-PEG5-NHS ester is a popular reagent that facilitates the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry, known for its exceptionally rapid kinetics.[4][5]

However, no single reaction is perfect for every application.[6] The choice of a bioorthogonal strategy is a critical decision that involves balancing reaction speed with factors like reactant stability, potential side reactions, and the specific demands of the biological system under investigation.[7][8] This guide provides a data-driven, objective comparison between the tetrazine ligation and its primary alternatives, offering quantitative data, detailed experimental protocols, and visual aids to help researchers select the optimal strategy.

Core Alternative Bioorthogonal Reactions

While the tetrazine ligation is prized for its speed, several other robust and widely used bioorthogonal reactions offer distinct advantages, particularly concerning reactant stability. The most prominent alternatives include:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Often called "copper-free click chemistry," SPAAC is a highly reliable and widely used reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide.[][10][11] This [3+2] cycloaddition is driven by the release of ring strain in the cyclooctyne, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[7][10]

  • Staudinger Ligation: One of the first bioorthogonal reactions developed, the Staudinger ligation occurs between an azide and a specifically engineered triarylphosphine.[2][3][12] While foundational to the field, its use has become less common due to relatively slow kinetics compared to newer methods.[2][13]

  • Oxime/Hydrazone Ligation: This reaction involves the condensation of an aldehyde or ketone with an aminooxy or hydrazine functional group, respectively.[1][6] These reactions are known for the small size of the reactive handles, although their kinetics in physiological settings can be slow without the use of a catalyst like aniline.[6]

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is primarily evaluated by its second-order rate constant (k₂), which dictates the reaction speed, alongside the stability of the reactants and the resulting conjugate. The following table summarizes key performance metrics for the tetrazine ligation and its main alternatives.

Reaction Chemistry Bioorthogonal Pair Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Advantages Key Limitations
IEDDA Ligation Tetrazine (Tz) + trans-Cyclooctene (TCO)1,000 - 3.3 x 10⁶[7][14]Exceptionally fast kinetics, high specificity, catalyst-free, clean N₂ byproduct.[5][15][16]TCO can isomerize to its unreactive cis-isomer; some tetrazines have limited aqueous stability.[7][17][18]
IEDDA Ligation Tetrazine (Tz) + Norbornene~1 - 1,000[8][14]Good kinetics, highly stable and accessible dienophile.[19]Slower than TCO-based reactions.[14]
SPAAC Dibenzocyclooctyne (DBCO) + Azide~0.1 - 2.3[14]Excellent biocompatibility, highly stable azide handle, widely used and well-understood.[1][10]Kinetics are significantly slower than IEDDA with TCO.[7][16]
SPAAC Bicyclononyne (BCN) + Azide~0.14[14]Good balance of reactivity and stability.Less reactive than DBCO.[14]
Staudinger Ligation Triarylphosphine + Azide~0.002 - 0.003[12][13]Foundational reaction, highly selective azide handle.Very slow kinetics, phosphine reagents can be prone to oxidation.[2]
Oxime Ligation Aldehyde/Ketone + AminooxySlow (catalyst-dependent)[6]Small, minimally perturbing functional groups.[6]Slow reaction rates at physiological pH without a catalyst, pH-sensitive.[6]

Reaction Mechanisms and Experimental Workflow

Visualizing the chemical transformations and the experimental process is crucial for understanding and applying these techniques.

Caption: Comparative reaction schemes for IEDDA and SPAAC bioorthogonal reactions.[7]

G A Step 1: Introduce Bioorthogonal Handle (e.g., via NHS ester labeling or metabolic incorporation) B Remove excess labeling reagent (e.g., via size-exclusion chromatography) A->B Purification C Step 2: Add Complementary Probe (e.g., Tetrazine-Fluorophore or DBCO-Fluorophore) B->C D Incubate for Bioorthogonal Reaction (Time depends on kinetics) C->D E Wash to Remove Excess Probe D->E F Downstream Analysis (e.g., Fluorescence Imaging, SDS-PAGE, Mass Spectrometry) E->F

Caption: General experimental workflow for a two-step bioorthogonal labeling experiment.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results.

Protocol 1: General Procedure for Protein Labeling via NHS Ester

This protocol describes a typical two-step workflow to label a target protein, first by introducing a bioorthogonal handle (e.g., TCO or Azide) using an NHS ester reagent, followed by conjugation with a complementary probe.

Materials:

  • Target protein (e.g., antibody) in a suitable amine-free buffer (e.g., PBS, pH 7.4-8.0).

  • NHS ester reagent (e.g., TCO-PEG4-NHS or Azido-PEG4-NHS) dissolved in anhydrous DMSO.

  • Complementary probe (e.g., Tetrazine-Fluorophore or DBCO-Fluorophore) in DMSO.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Phosphate-buffered saline (PBS), pH 7.4.

Methodology:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for the NHS ester and must be avoided.

  • NHS Ester Labeling:

    • Prepare a fresh stock solution of the NHS ester reagent in DMSO (e.g., 10 mM).

    • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Purification:

    • Remove the excess, unreacted NHS ester reagent using a desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.

    • The purified protein, now functionalized with the bioorthogonal handle, is ready for the next step.

  • Bioorthogonal Reaction:

    • To the solution of the functionalized protein, add a 3- to 10-fold molar excess of the complementary probe (e.g., Tetrazine-Fluorophore).

    • Incubate the reaction. The required time depends heavily on the reaction kinetics:

      • Tetrazine-TCO Ligation: 5-60 minutes at room temperature.[20]

      • SPAAC: 4-24 hours at room temperature or 4°C.[10]

  • Final Purification & Analysis:

    • Remove the excess, unreacted probe using a desalting column.

    • Characterize the final labeled protein conjugate using methods such as UV-Vis spectroscopy (to determine labeling efficiency), SDS-PAGE with fluorescence scanning, or mass spectrometry.

Protocol 2: Determination of Second-Order Rate Constant (k₂)

This protocol describes a pseudo-first-order kinetics experiment to determine the rate constant of a bioorthogonal reaction.[5][14]

Materials:

  • Reactant 1 (e.g., Tetrazine-Fluorophore) at a known, low concentration.

  • Reactant 2 (e.g., TCO-functionalized molecule) at a significant molar excess (at least 10-fold).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • A suitable analytical instrument to monitor the reaction (e.g., fluorescence plate reader, UV-Vis spectrophotometer, or HPLC).

Methodology:

  • Instrument Setup: Set up the instrument to monitor a signal that changes over the course of the reaction. For a Tetrazine-Fluorophore, this can be the disappearance of the tetrazine's characteristic absorbance (~520 nm) or a change in fluorescence.

  • Reaction Initiation:

    • In a cuvette or well of a microplate, add the reaction buffer and Reactant 1 to achieve the desired final concentration (e.g., 10 µM).

    • Initiate the reaction by adding the excess of Reactant 2 (e.g., 100 µM). Mix quickly and immediately begin data acquisition.

  • Data Acquisition: Record the signal (e.g., absorbance) at regular time intervals until the reaction reaches completion.

  • Data Analysis:

    • Plot the natural logarithm of the signal (ln(A)) versus time (t). For a pseudo-first-order reaction, this plot should be linear.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k' / [Reactant 2]₀ , where [Reactant 2]₀ is the initial concentration of the reactant in excess.

  • Validation: Repeat the experiment with several different concentrations of the excess reactant to confirm that the calculated k₂ remains consistent.

In-Depth Comparison and Selection Guide

Kinetics: A Need for Speed

The most significant difference between tetrazine ligation and its alternatives is the reaction speed.[7][16]

  • Tetrazine-TCO ligation boasts rate constants that are orders of magnitude faster than SPAAC.[6][7] This makes it the superior choice for in vivo applications, pre-targeted imaging, or any scenario where reactant concentrations are low and rapid signal generation is critical.[19][20][21]

  • SPAAC kinetics are generally slower but are more than sufficient for many in vitro applications, such as labeling proteins in solution or on the surface of cells when longer incubation times are acceptable.[10][17]

Stability and Handling

Reactant stability is a crucial practical consideration.

  • SPAAC shines in this regard. The azide functional group is exceptionally small, stable, and bioorthogonal, making it easy to introduce into biomolecules through metabolic labeling or chemical synthesis.[7][16] Most cyclooctynes are also relatively stable and easy to handle.

  • Tetrazine-TCO reactants require more care. The most reactive TCOs can be prone to light-induced isomerization to the non-reactive cis-cyclooctene form.[7][19] The stability of tetrazines can also vary depending on their substituents, with some degrading in aqueous media or in the presence of biological nucleophiles like thiols.[7][18]

Choosing the Right Reaction

Choose Tetrazine-TCO Ligation (IEDDA) when:

  • The absolute fastest reaction kinetics are required.[7]

  • You are performing in vivo studies or working with very low reactant concentrations.[5]

  • Rapid labeling on a timescale of seconds to minutes is necessary.[22]

Choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when:

  • Reactant stability over long periods is a primary concern.[7]

  • Introducing a small, stable azide handle into a biomolecule is more straightforward for your system.[7]

  • Extremely rapid kinetics are not essential, and reaction times of several hours are acceptable.

Conclusion

The Tetrazine-TCO ligation and SPAAC are the two leading catalyst-free bioorthogonal reactions, each with a distinct set of advantages. The tetrazine ligation is unparalleled in its speed, making it the premier tool for demanding applications that require rapid covalent bond formation in dilute conditions.[4][5] However, SPAAC remains a robust and highly valuable alternative, prized for the exceptional stability of its reactants and its reliability across a vast range of bioconjugation applications.[][10] By carefully considering the trade-offs between kinetics and stability in the context of a specific experimental design, researchers can harness the full power of these remarkable chemical tools.

References

A Comparative Guide to HPLC Analysis of Tetrazine-PEG5-NHS Ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is critical for ensuring the efficacy, safety, and reproducibility of their work. Tetrazine-PEG5-NHS ester is a popular heterobifunctional linker used to couple molecules to primary amines on biomolecules like proteins and peptides. The subsequent "click" reaction of the tetrazine moiety with a trans-cyclooctene (TCO)-tagged partner offers rapid and specific ligation. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring these reactions, purifying the products, and assessing their purity.

This guide provides a comparative overview of HPLC methods for analyzing the reaction products of this compound, supported by representative experimental data and detailed protocols. We also compare this chemistry to other common bioconjugation techniques.

Performance Comparison of Bioconjugation Chemistries

The choice of bioconjugation chemistry impacts not only the reaction efficiency but also the ease of analysis. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is renowned for its exceptionally fast kinetics.[1] This allows for efficient conjugation at low reactant concentrations. Here's a comparison with other common bioorthogonal and traditional conjugation methods:

FeatureThis compound (with TCO)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Maleimide-Thiol ChemistryTraditional NHS Ester-Amine Coupling
Reaction Rate Very fast (up to 30,000 M⁻¹s⁻¹)[1]Moderate to fastFastModerate
Specificity High (Bioorthogonal)High (Bioorthogonal)High (Specific for thiols)Reacts with any primary amine
Reaction Conditions Physiological (pH 7-9)[2]PhysiologicalNear-neutral pH (6.5-7.5)Near-neutral to slightly basic pH (7-9)[2]
HPLC Monitoring Straightforward, with distinct peaks for reactants, intermediates, and final products.Straightforward separation of reactants and products.Can be complex due to potential side reactions like hydrolysis of maleimide.Can be challenging to resolve species with different degrees of labeling.

HPLC Analysis of this compound Reaction Products

The analysis of the reaction between a biomolecule (e.g., a protein) and this compound, followed by ligation with a TCO-containing molecule, can be effectively monitored by a combination of Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume. It is ideal for separating the larger protein conjugate from the smaller, unreacted this compound and other small-molecule reagents. SEC is also the primary method for detecting and quantifying aggregation of the protein conjugate.[3]

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This technique is highly effective at separating the unconjugated protein from the more hydrophobic PEGylated intermediate and the final conjugate. RP-HPLC can often resolve species with different degrees of labeling (i.e., one vs. multiple linkers attached).[4]

Representative Experimental Data

The following table summarizes typical retention time data for the analysis of a model protein conjugation with this compound and a subsequent reaction with a TCO-functionalized payload, as analyzed by RP-HPLC.

AnalyteRetention Time (min)Peak Area (%) - In-process sample
Unconjugated Protein15.215
Protein-Tetrazine-PEG5 Conjugate18.570
Hydrolyzed this compound5.85
Final Protein-Tetrazine-Payload Conjugate22.110 (in a separate reaction)

Note: These are representative data and actual retention times will vary depending on the specific protein, payload, column, and HPLC conditions.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein
  • Protein Preparation : Dissolve the protein containing primary amines (e.g., lysine residues) in a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

  • Reagent Preparation : Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[5]

  • Reaction : Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[5]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching (Optional) : The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.[5]

  • Purification : Remove excess, unreacted reagent using a desalting column or dialysis.

Protocol 2: HPLC Analysis of the Conjugation Reaction

Reversed-Phase HPLC (RP-HPLC)

  • Column : A C4 or C18 reversed-phase column suitable for protein separation (e.g., 300 Å pore size).[6]

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.[6]

  • Mobile Phase B : 0.1% TFA in acetonitrile.[6]

  • Gradient : A linear gradient from 20% to 70% Mobile Phase B over 30 minutes.[6]

  • Flow Rate : 1.0 mL/min.[6]

  • Detection : UV absorbance at 280 nm (for the protein) and ~520 nm (for the tetrazine).[7]

  • Column Temperature : 40-60 °C.[6]

Size-Exclusion Chromatography (SEC-HPLC)

  • Column : A silica-based SEC column suitable for the molecular weight range of the protein conjugate.

  • Mobile Phase : A buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[8]

  • Flow Rate : 0.5 mL/min.

  • Detection : UV absorbance at 280 nm.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_reaction Conjugation Reaction cluster_analysis HPLC Analysis Prot Protein Solution (in amine-free buffer) Mix Mix Protein and This compound Prot->Mix Tz_NHS This compound (dissolved in DMSO) Tz_NHS->Mix Incubate Incubate (RT or on ice) Mix->Incubate Quench Quench Reaction (optional) Incubate->Quench HPLC Inject sample into HPLC system Quench->HPLC SEC SEC-HPLC (Aggregation & Purification) HPLC->SEC RP_HPLC RP-HPLC (Purity & Conjugation Efficiency) HPLC->RP_HPLC Data Data Analysis SEC->Data RP_HPLC->Data

Caption: Experimental workflow for HPLC analysis of this compound conjugation.

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct Protein Protein-NH2 (e.g., Lysine residue) Conjugate Protein-NH-CO-PEG5-Tetrazine (Stable Amide Bond) Protein->Conjugate + Tz_NHS This compound Tz_NHS->Conjugate NHS N-Hydroxysuccinimide Tz_NHS->NHS hydrolysis/ reaction

Caption: Reaction of this compound with a primary amine on a protein.

References

A Head-to-Head Battle of Bioorthogonal Titans: Tetrazine-TCO Ligation vs. SPAAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between the Tetrazine-trans-cyclooctene (TCO) ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point. Both catalyst-free "click" chemistries provide powerful tools for labeling, imaging, and constructing complex biomolecular conjugates within living systems. This guide offers an objective, data-driven comparison to inform the selection of the optimal reaction for specific research applications.

The Tetrazine-TCO ligation, an inverse-electron-demand Diels-Alder reaction, and SPAAC, a Huisgen 1,3-dipolar cycloaddition, are at the forefront of bioorthogonal chemistry. Their biocompatibility, stemming from the absence of cytotoxic copper catalysts, makes them ideal for in vivo studies and live-cell imaging.[1] While both are highly effective, they differ significantly in their kinetics, stability, and the nature of their reactants, which in turn dictates their suitability for various applications.[1]

At a Glance: Key Performance Metrics

FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[1]1,3-dipolar cycloaddition[1]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷[2][3]~10⁻³ - 34[1][4]
Biocompatibility Excellent (copper-free)[1]Excellent (copper-free)[1]
Primary Byproduct Nitrogen gas (N₂)[1]None[1]
Reactant Stability TCO can isomerize; tetrazine stability can vary[1]Cyclooctynes can be unstable; azides are generally stable[1]
Bond Formed Dihydropyridazine[1]Triazole[1]

Reaction Kinetics: A Tale of Two Speeds

The most striking difference between the two chemistries lies in their reaction kinetics. The Tetrazine-TCO ligation is renowned for its exceptional speed, with second-order rate constants that can reach up to 10⁷ M⁻¹s⁻¹.[2][3] This rapid rate allows for efficient conjugation even at low reactant concentrations, a significant advantage for in vivo applications where concentrations are inherently low.[5]

In contrast, SPAAC, while still highly efficient for a bioorthogonal reaction, generally exhibits slower kinetics, with rate constants typically in the range of 10⁻³ to 34 M⁻¹s⁻¹.[1][4] The reaction rate in SPAAC is largely dependent on the ring strain of the cyclooctyne used.[1]

Quantitative Comparison of Reaction Kinetics

The efficiency of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction. The tables below summarize the second-order rate constants for various Tetrazine-TCO and SPAAC reactions.

Table 1: Second-Order Rate Constants for Selected Tetrazine-TCO Reactions

TetrazineDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3,6-di-(2-pyridyl)-s-tetrazineTCO2000 ± 400[6]9:1 Methanol/Water, 25°C
Hydrogen substituted tetrazineTCOup to 30,000[7]PBS, 37°C
Diaryl-s-tetrazineTCO210[7]PBS, 37°C
3,6-dipyridyl-s tetrazine derivatives-TCO(3,300 ± 40) x 10³[3]Not specified
4-(6-methyl-s-tetrazin-3-yl) aminophenylalanine incorporated GFPs-TCO880 (in vitro), 330 (in E. coli)[8]Not specified

Table 2: Second-Order Rate Constants for Selected SPAAC Reactions

CyclooctyneAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
[9+1]CPPBenzyl azide2.2 x 10⁻³[9]Deuterated DMSO, 25°C
[11+1]CPPBenzyl azide4.5 x 10⁻⁴[9]Deuterated DMSO, 25°C
m[9+1]CPPBenzyl azide9.6 x 10⁻³[9]Deuterated DMSO, 25°C
Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN)Benzyl azide0.15[4]DMSO, 37°C
DBCOBenzyl azide0.24 - 0.31[10]CH₃CN:H₂O (3:1)
Cyclooctyne derivativeBenzyl azide0.0012[6]Aqueous CD₃CN

Reaction Mechanisms

The fundamental difference in reaction pathways underlies the kinetic disparity between the two methods.

G Figure 1. Comparative Reaction Mechanisms cluster_0 Tetrazine-TCO Ligation (Inverse-Electron-Demand Diels-Alder) cluster_1 SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) Tetrazine Tetrazine (Diene) Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO trans-Cyclooctene (Dienophile) TCO->Cycloaddition Intermediate Unstable Adduct Cycloaddition->Intermediate Retro_DA Retro-Diels-Alder Intermediate->Retro_DA Product_TCO Dihydropyridazine Retro_DA->Product_TCO N2 Nitrogen Gas (N₂) Retro_DA->N2 Elimination Azide Azide Cycloaddition_SPAAC [3+2] Cycloaddition Azide->Cycloaddition_SPAAC Cyclooctyne Cyclooctyne Cyclooctyne->Cycloaddition_SPAAC Product_SPAAC Triazole Cycloaddition_SPAAC->Product_SPAAC

Caption: Comparative reaction schemes for Tetrazine-TCO and SPAAC.

The Tetrazine-TCO ligation is an inverse-electron-demand Diels-Alder (IEDDA) reaction where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).[2] This is followed by a retro-Diels-Alder reaction, which irreversibly eliminates nitrogen gas.[2] In contrast, SPAAC is a Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide to form a stable triazole ring.[1]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing and selecting bioorthogonal reactions. The two most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.[11]

Protocol 1: Kinetic Analysis via NMR Spectroscopy (Second-Order Conditions)

This method is useful when reactants do not have a convenient UV-Vis signature and allows for direct monitoring of both reactant consumption and product formation.[10]

Methodology:

  • Preparation: Prepare stock solutions of the cyclooctyne/TCO and azide/tetrazine reactants in a deuterated solvent (e.g., DMSO-d₆).

  • Reaction Initiation: In an NMR tube, mix the reactants at known, non-excess concentrations.

  • Data Acquisition: Place the NMR tube in the spectrometer, pre-equilibrated to the desired temperature (e.g., 25°C). Acquire spectra at regular time intervals.[12]

  • Analysis: Determine the concentrations of reactants and products at each time point by comparing their integral values to an internal standard of known concentration.[9]

  • Rate Constant Calculation: Plot the inverse of the reactant concentration versus time. The slope of this linear plot represents the second-order rate constant (k₂).

Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry (Pseudo-First-Order Conditions)

This method is applicable when there is a significant change in the UV-Vis absorbance spectrum upon reaction. For instance, tetrazines have a characteristic absorbance that disappears upon reaction.[13]

Methodology:

  • Preparation: Prepare stock solutions of the reactants in the chosen solvent (e.g., PBS).

  • Reaction Initiation: In a cuvette, mix one reactant with a large excess (at least 10-fold) of the other to ensure pseudo-first-order kinetics.[11] For tetrazine reactions, the disappearance of the tetrazine's absorbance at around 520 nm is typically monitored.[7]

  • Data Acquisition: Immediately begin monitoring the change in absorbance at the chosen wavelength using a spectrophotometer.

  • Analysis: Fit the absorbance decay to a single exponential function to obtain the pseudo-first-order rate constant (k').

  • Rate Constant Calculation: The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the reactant in excess.[11]

G Figure 2. General Experimental Workflow for Kinetic Analysis cluster_0 Preparation cluster_1 Reaction & Data Acquisition cluster_2 Data Analysis Prep_Reactants Prepare Stock Solutions of Reactants Mix Mix Reactants in NMR Tube or Cuvette Prep_Reactants->Mix Prep_Instrument Equilibrate Spectrometer (NMR or UV-Vis) Prep_Instrument->Mix Acquire Acquire Data Over Time (Spectra or Absorbance) Mix->Acquire Process Process Raw Data (Integration or Fitting) Acquire->Process Plot Plot Kinetic Data Process->Plot Calculate Calculate Second-Order Rate Constant (k₂) Plot->Calculate

Caption: Workflow for determining bioorthogonal reaction kinetics.

Choosing the Right Reaction for Your Application

The choice between Tetrazine-TCO ligation and SPAAC depends heavily on the specific experimental context.

Choose Tetrazine-TCO Ligation when:

  • Speed is paramount: For applications requiring rapid labeling, such as short-timescale in vivo imaging.[1]

  • Working with low concentrations: The high reaction rate allows for efficient conjugation even when reactants are scarce.[1]

  • A clean byproduct is desired: The only byproduct is inert nitrogen gas.[1]

Choose SPAAC when:

  • Extreme speed is not the primary concern: For many applications, the kinetics of SPAAC are more than sufficient.[1]

  • Reactant stability is crucial: Azides are generally more stable and easier to handle than some of the more reactive tetrazines.[1]

  • A simple, byproduct-free reaction is preferred. [1]

Ultimately, the Tetrazine-TCO ligation has emerged as a superior strategy for demanding applications that require a combination of speed and specificity. However, SPAAC remains a robust and highly valuable tool in the bioorthogonal chemistry toolbox, prized for its reliability and the stability of its components.[5]

References

Stability Showdown: A Comparative Guide to Tetrazine-PEG5-NHS Ester Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its efficacy and reliability. The choice of linker can significantly impact the performance of an antibody-drug conjugate (ADC), a diagnostic agent, or a targeted therapeutic. This guide provides an in-depth, objective comparison of the stability of bioconjugates formed using the Tetrazine-PEG5-NHS ester linker against other common alternatives, supported by experimental data and detailed methodologies.

The this compound is a heterobifunctional linker that combines two powerful reactive groups: a tetrazine moiety for bioorthogonal "click chemistry" and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. The overall stability of a bioconjugate created with this linker is a function of the stability of the bonds formed by each of these reactive ends.

At a Glance: Stability of Linker Components

The stability of a bioconjugate is dictated by its weakest link. For the this compound, two key reactions and their resulting bonds must be considered: the reaction of the NHS ester with a primary amine to form an amide bond, and the reaction of the tetrazine with a strained alkene (like trans-cyclooctene, TCO) to form a dihydropyridazine linkage.

FeatureTetrazine-TCO LigationNHS Ester-Amine CouplingMaleimide-Thiol Addition
Resulting Bond DihydropyridazineAmideThioether
Bond Stability Highly stable in aqueous solution, blood serum, and in the presence of thiols.[1]Very stable under physiological conditions.Susceptible to retro-Michael reaction and thiol exchange, especially with endogenous thiols like glutathione.[1]
Key Stability Concern Degradation of the tetrazine ring, particularly at high pH or in the presence of reducing agents.Hydrolysis of the NHS ester prior to conjugation, which is highly pH-dependent.Reversibility of the thioether bond, leading to premature cleavage of the conjugate.[1]

Quantitative Comparison of Linker Stability

NHS Ester Hydrolysis

The NHS ester is highly susceptible to hydrolysis, a competing reaction to the desired amination. The rate of hydrolysis is highly dependent on pH.

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-life
7.025Several hours
8.025~1-2 hours
8.525~30-60 minutes
9.025Minutes

This data is synthesized from multiple sources and represents typical values for NHS esters.

Tetrazine Moiety Stability

The stability of the tetrazine ring is influenced by its substituents and the pH of the environment. Electron-donating groups, such as methyl groups, tend to increase stability compared to unsubstituted tetrazines. Degradation is generally accelerated under highly basic conditions.

Table 2: Stability of Tetrazine Derivatives in Aqueous Buffer

Tetrazine DerivativeConditionsPercent Remaining after 12h
Phenyl-tetrazinePBS, pH 7.4, 37°C>75%
Dipyridyl-tetrazinePBS, pH 7.4, 37°C15-40%

Data adapted from studies on various tetrazine derivatives to illustrate the effect of substituents.

Comparative Stability of the Final Conjugate Bond

The bond formed by the bioorthogonal reaction of tetrazine with TCO is significantly more stable than the thioether bond formed from a maleimide-thiol reaction, which is a common alternative for site-specific conjugation.

Table 3: Comparative Stability of Tetrazine-TCO vs. Maleimide-Thiol Linkages

LinkageConditionsStability
Tetrazine-TCO Human PlasmaHigh stability, with some reports of >90% intact conjugate after extended periods.[1]
Maleimide-Thiol Human PlasmaCan be as low as ~50% intact conjugate after 7 days due to retro-Michael reaction and thiol exchange.[1]

Experimental Protocols

To aid researchers in their own stability assessments, we provide detailed methodologies for key experiments.

Protocol 1: Assessing the Hydrolytic Stability of the NHS Ester

This protocol allows for the determination of the hydrolysis rate of the NHS ester moiety by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) at various pH values)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Equilibrate the reaction buffer to the desired temperature in a quartz cuvette.

  • Add a small volume of the NHS ester stock solution to the buffer to achieve the desired final concentration.

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • The rate of increase in absorbance is proportional to the rate of NHS release, and thus the rate of hydrolysis. The half-life can be calculated from the first-order rate constant.

Protocol 2: Assessing the Stability of the Tetrazine Moiety

This protocol describes how to monitor the stability of the tetrazine ring by measuring its characteristic absorbance in the visible range (typically 510-540 nm).

Materials:

  • This compound bioconjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Incubator or water bath

  • UV-Vis spectrophotometer or HPLC with a UV-Vis detector

Procedure:

  • Dissolve the tetrazine bioconjugate in the reaction buffer to a known concentration.

  • Take an initial absorbance reading at the λmax of the tetrazine (t=0).

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At regular time intervals, measure the absorbance at the same wavelength.

  • Plot the percentage of remaining absorbance (relative to t=0) against time to determine the stability profile and half-life.

Protocol 3: Comprehensive Stability Assessment of the Bioconjugate by HPLC-MS

This protocol provides a framework for monitoring the degradation of the entire bioconjugate, allowing for the identification of various degradation products.

Materials:

  • This compound bioconjugate

  • Reaction buffer (e.g., PBS, pH 7.4, or plasma)

  • Quenching solution (e.g., formic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Incubate the bioconjugate in the reaction buffer at 37°C.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analyze the quenched samples by HPLC-MS.

  • Monitor the disappearance of the peak corresponding to the intact bioconjugate and the appearance of new peaks corresponding to degradation products.

  • The identity of the degradation products can be determined by their mass-to-charge ratio.

Visualizing the Experimental Workflow

To provide a clearer understanding of the stability assessment process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_nhs NHS Ester Hydrolysis Assessment cluster_tetrazine Tetrazine Stability Assessment cluster_hplc Overall Bioconjugate Stability (HPLC-MS) nhs_start Prepare this compound stock in DMSO nhs_buffer Equilibrate buffer in cuvette nhs_mix Add NHS ester to buffer nhs_buffer->nhs_mix nhs_monitor Monitor Absorbance at 260 nm nhs_mix->nhs_monitor tz_start Dissolve Tetrazine bioconjugate in buffer tz_t0 Measure initial absorbance (t=0) tz_start->tz_t0 tz_incubate Incubate at 37°C tz_t0->tz_incubate tz_monitor Measure absorbance at intervals tz_incubate->tz_monitor hplc_start Incubate bioconjugate in buffer/plasma hplc_aliquot Withdraw and quench aliquots at time points hplc_start->hplc_aliquot hplc_analyze Analyze by HPLC-MS hplc_aliquot->hplc_analyze hplc_data Monitor disappearance of parent peak and appearance of degradation products hplc_analyze->hplc_data

Caption: Experimental workflows for assessing the stability of this compound bioconjugates.

Conclusion

The this compound linker offers a powerful tool for bioconjugation, leading to the formation of highly stable conjugates. The amide bond formed from the NHS ester moiety is robust under physiological conditions. The dihydropyridazine bond resulting from the tetrazine-TCO ligation exhibits superior stability compared to the thioether bond from maleimide-based linkers, which are prone to cleavage in the presence of endogenous thiols.

While the NHS ester is susceptible to hydrolysis before conjugation and the tetrazine ring can degrade under certain conditions, these limitations can be managed through careful control of reaction parameters such as pH and the avoidance of reducing agents. For applications requiring high stability, particularly in the challenging in vivo environment, bioconjugates formed with this compound represent a more reliable choice than their maleimide-based counterparts. Researchers should, however, perform their own stability assessments under their specific experimental conditions to ensure the optimal performance of their bioconjugates.

References

A Head-to-Head Comparison: Tetrazine-PEG5-NHS Ester vs. Other Amine-Reactive Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Amine-Reactive Crosslinker

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The choice of crosslinker is a critical decision that dictates the efficiency, stability, and functionality of the resulting bioconjugate. Among the diverse toolkit of amine-reactive crosslinkers, Tetrazine-PEG5-NHS ester has emerged as a powerful reagent, offering a unique combination of amine reactivity and bioorthogonal ligation capabilities. This guide provides an objective, data-driven comparison of this compound with other commonly used amine-reactive crosslinkers to inform the selection of the optimal tool for your specific bioconjugation needs.

Introduction to Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are designed to form stable covalent bonds with primary amines (-NH₂), which are abundantly available on proteins at the N-terminus and on the side chains of lysine residues.[1] This reactivity enables the conjugation of a wide array of molecules, including fluorescent dyes, biotin, therapeutic agents, and other proteins. This guide will focus on the comparison of this compound with three widely used alternatives:

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC): A heterobifunctional crosslinker with an NHS ester for amine coupling and a maleimide group for reaction with sulfhydryl groups.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS): A "zero-length" crosslinking chemistry that facilitates the formation of an amide bond between a carboxyl group and a primary amine.

  • Standard N-hydroxysuccinimide (NHS) Esters: Homobifunctional or monofunctional reagents that react with primary amines to form stable amide bonds.

Mechanism of Action: A Tale of Different Chemistries

The fundamental difference between these crosslinkers lies in their reaction mechanisms and the resulting linkages.

This compound is a heterobifunctional linker that operates in a two-stage process.[2][3] First, the N-hydroxysuccinimide (NHS) ester reacts with a primary amine on the target biomolecule to form a stable amide bond. This initial step is followed by a highly specific and rapid bioorthogonal "click chemistry" reaction between the tetrazine moiety and a trans-cyclooctene (TCO) group on a second molecule.[4][5] The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the conjugate.[4]

SMCC is also a heterobifunctional crosslinker that facilitates a two-step conjugation.[6] The NHS ester first reacts with primary amines on one molecule. The now maleimide-activated molecule can then react with a sulfhydryl (-SH) group on a second molecule to form a stable thioether bond.

EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker is incorporated into the final product.[7][8] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This activated carboxyl group can then react with a primary amine to form a native amide bond.[7]

Standard NHS Esters directly react with primary amines via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[9][10]

Performance Comparison: A Quantitative Analysis

The selection of a crosslinker should be based on a careful consideration of its performance characteristics. The following tables summarize key quantitative data for this compound and its alternatives.

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)Standard NHS Esters
Target Functional Groups Primary Amines (-NH₂) and trans-cyclooctene (TCO)Primary Amines (-NH₂) and Sulfhydryls (-SH)Carboxyls (-COOH) and Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Bond Amide and DihydropyridazineAmide and ThioetherAmideAmide
Spacer Arm Length ~26.9 Å8.3 Å0 Å (Zero-length)Variable
Reaction pH (Optimal) NHS reaction: 7.2-8.5[10]NHS reaction: 7.2-8.5; Maleimide reaction: 6.5-7.5[6]Activation: 4.5-6.0; Coupling: 7.2-8.5[8]7.2-8.5[10]
Reaction Speed NHS reaction: minutes to hours; Tetrazine-TCO reaction: extremely fast (up to 10⁶ M⁻¹s⁻¹)NHS reaction: minutes to hours; Maleimide reaction: minutes to hoursMinutes to hoursMinutes to hours
Bond Stability Amide: Highly stable[11][12]; Dihydropyridazine: Highly stableAmide: Highly stable[11]; Thioether (from maleimide): Susceptible to retro-Michael reaction and thiol exchange in vivo[13][14][15]Amide: Highly stable[11][12]Highly stable[11][12]
Side Reactions NHS ester hydrolysis[10]NHS ester hydrolysis; Maleimide hydrolysis at pH > 7.5[6]O-acylisourea intermediate hydrolysis; Formation of N-acylurea byproduct[16]NHS ester hydrolysis[10]

Table 1: Key Characteristics of Amine-Reactive Crosslinkers

ParameterThis compoundSMCCEDC/NHSStandard NHS Esters
Conjugation Efficiency High (driven by highly efficient bioorthogonal reaction)Generally high, but can be affected by hydrolysis of both reactive groupsVariable, sensitive to reaction conditions and hydrolysis of intermediatesHigh, but sensitive to hydrolysis
NHS Ester Hydrolysis Half-life (pH 7.0, 0°C) Not specifically reported, but expected to be in the range of hours, similar to other NHS esters.4-5 hours[10]N/A (intermediate is formed in situ)4-5 hours[10][17]
NHS Ester Hydrolysis Half-life (pH 8.6, 4°C) Not specifically reported, but expected to be in the range of minutes, similar to other NHS esters.~10 minutes[10]N/A~10 minutes[10][17]
Serum Stability of Conjugate High (stable amide and dihydropyridazine bonds)Moderate to low (thioether bond is a point of instability)[14][15]High (stable amide bond)High (stable amide bond)

Table 2: Quantitative Performance Data

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are generalized methodologies for key experiments.

Protocol 1: Protein Labeling with this compound

This protocol describes the initial amine-labeling step.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column.

Protocol 2: Two-Step Protein-Protein Conjugation using SMCC

Materials:

  • Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfhydryl-containing protein (Protein 2)

  • SMCC

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Activate Protein 1: Dissolve SMCC in DMSO or DMF. Add a 10- to 20-fold molar excess of SMCC to the Protein 1 solution. Incubate for 30-60 minutes at room temperature.

  • Remove Excess SMCC: Purify the maleimide-activated Protein 1 using a desalting column equilibrated with a suitable buffer (pH 6.5-7.5).

  • Conjugation: Immediately add the purified, activated Protein 1 to the sulfhydryl-containing Protein 2. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins.

Protocol 3: Two-Step Protein-Protein Conjugation using EDC/NHS

Materials:

  • Carboxyl-containing protein (Protein 1) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-6.0)

  • Amine-containing protein (Protein 2) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • EDC

  • NHS (or Sulfo-NHS for a water-soluble option)

  • Quenching buffer (e.g., 2-mercaptoethanol)

  • Desalting column

Procedure:

  • Activate Protein 1: To the Protein 1 solution, add EDC and NHS. Incubate for 15 minutes at room temperature.

  • Quench EDC: Add 2-mercaptoethanol to quench the unreacted EDC.

  • Buffer Exchange (Optional but Recommended): Remove excess reagents and byproducts by passing the solution through a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2).

  • Conjugation: Add the activated Protein 1 to the amine-containing Protein 2. Incubate for 2 hours at room temperature.

  • Purification: Purify the conjugate using a desalting column or dialysis.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) depict the workflows for each conjugation chemistry.

Tetrazine_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation Protein_NH2 Protein with Primary Amines Reaction1 Reaction (pH 7.2-8.5) Protein_NH2->Reaction1 Tetrazine_NHS This compound Tetrazine_NHS->Reaction1 Quench1 Quench Reaction Reaction1->Quench1 Purify1 Purification Quench1->Purify1 Tetrazine_Protein Tetrazine-Labeled Protein Purify1->Tetrazine_Protein Reaction2 IEDDA Click Reaction Tetrazine_Protein->Reaction2 TCO_Molecule TCO-Modified Molecule TCO_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

SMCC_Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Thiol Reaction Protein1_NH2 Protein 1 with Primary Amines Reaction1 Reaction (pH 7.2-8.5) Protein1_NH2->Reaction1 SMCC_reagent SMCC SMCC_reagent->Reaction1 Purify1 Purification Reaction1->Purify1 Maleimide_Protein1 Maleimide-Activated Protein 1 Purify1->Maleimide_Protein1 Reaction2 Reaction (pH 6.5-7.5) Maleimide_Protein1->Reaction2 Protein2_SH Protein 2 with Sulfhydryls Protein2_SH->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: Workflow for two-step bioconjugation using SMCC.

EDC_NHS_Workflow cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling Protein1_COOH Protein 1 with Carboxyl Groups Reaction1 Activation (pH 4.5-6.0) Protein1_COOH->Reaction1 EDC_NHS EDC + NHS EDC_NHS->Reaction1 Quench_EDC Quench EDC Reaction1->Quench_EDC Buffer_Exchange Buffer Exchange (Optional) Quench_EDC->Buffer_Exchange Activated_Protein1 NHS-Activated Protein 1 Buffer_Exchange->Activated_Protein1 Reaction2 Coupling (pH 7.2-8.0) Activated_Protein1->Reaction2 Protein2_NH2 Protein 2 with Primary Amines Protein2_NH2->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: Workflow for two-step bioconjugation using EDC/NHS.

Conclusion: Making an Informed Decision

The choice of an amine-reactive crosslinker is a critical decision that should be guided by the specific requirements of the application.

Choose this compound when:

  • Bioorthogonal ligation is desired: The tetrazine-TCO reaction offers exceptional specificity and speed, allowing for conjugation in complex biological environments with minimal off-target reactions.[3]

  • High conjugation efficiency is critical: The rapid kinetics of the "click" reaction can drive the overall conjugation to completion.[5]

  • Enhanced hydrophilicity and biocompatibility are needed: The PEG spacer improves solubility and can reduce the immunogenicity of the final conjugate.[4]

Choose SMCC when:

  • Conjugation to sulfhydryl groups is the goal: The maleimide group provides a specific target for cysteine residues.

  • A well-established and characterized crosslinker is preferred: SMCC has a long history of use in bioconjugation.

  • Potential instability of the thioether bond is acceptable for the application. [13][14]

Choose EDC/NHS when:

  • A "zero-length" crosslinker is required: No additional spacer atoms are introduced between the conjugated molecules.[7]

  • You are conjugating a carboxyl-containing molecule to an amine-containing molecule.

  • You have good control over reaction conditions to minimize side reactions.

Choose standard NHS esters when:

  • Simple and direct labeling of primary amines is sufficient.

  • You are performing a one-step conjugation or creating a homobifunctional crosslink.

By carefully considering the data and protocols presented in this guide, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate amine-reactive crosslinker for their bioconjugation needs, ultimately leading to more robust and reproducible results.

References

Safety Operating Guide

Proper Disposal of Tetrazine-PEG5-NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of reactive chemical reagents is paramount for ensuring laboratory safety and environmental protection. Tetrazine-PEG5-NHS ester is a bifunctional linker containing a reactive N-hydroxysuccinimide (NHS) ester and a tetrazine moiety. While the polyethylene glycol (PEG) spacer is generally of low toxicity, the compound as a whole is classified as an irritant and harmful if swallowed.[1] Proper disposal requires adherence to specific protocols to mitigate risks associated with its reactivity and potential hazards.

This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal steps should be performed inside a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.[2]
Body Protection A standard laboratory coat.[2]
Respiratory Use only in a well-ventilated area, preferably a fume hood.[1]

Hazard Summary for this compound:

The following table summarizes the hazard classifications based on the Safety Data Sheet (SDS) for a closely related compound, Tetrazine-Ph-PEG5-NHS ester.[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Respiratory Tract IrritationH335May cause respiratory irritation.

Disposal Workflow

The proper disposal of this compound involves a multi-step process designed to neutralize its reactivity and ensure compliance with institutional and regulatory standards. The logical flow of this process is outlined below.

G cluster_prep Preparation & Neutralization (in Fume Hood) cluster_disposal Waste Management A 1. Collect Waste This compound (Solid or in Solution) B 2. Quench Reactive NHS Ester (e.g., with mild base) A->B Add quenching agent slowly C 3. Neutralize Solution (Adjust pH to 6-8) B->C After 1-2 hours reaction D 4. Transfer to Hazardous Waste Container C->D Transfer quenched waste E 5. Label Container (Full chemical name, hazards, date) D->E Securely cap container F 6. Store in Designated Secondary Containment Area E->F G 7. Arrange Pickup by EHS (Environmental Health & Safety) F->G

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Protocol

The primary objective of this disposal procedure is to safely neutralize the reactive NHS ester group before the waste is collected for final disposal by your institution's hazardous waste program.[3][4] This quenching step converts the ester to a more stable and less reactive amide or carboxylate, minimizing potential hazards.

Experimental Protocol: Quenching and Collection of this compound Waste

Objective: To hydrolyze the reactive NHS ester moiety to render the chemical waste less reactive for final disposal.

Materials:

  • Waste this compound (solid or dissolved in an organic solvent like DMSO or DMF).

  • 1 M Sodium Hydroxide (NaOH) solution or a saturated sodium bicarbonate solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • pH indicator strips.

  • Appropriately sized, compatible hazardous waste container (plastic is preferred over glass where compatible).[3]

  • Hazardous waste tag.[3][4]

Procedure:

  • Preparation and Segregation:

    • Perform all steps in a chemical fume hood while wearing appropriate PPE.

    • Collect all waste containing this compound into a designated beaker or flask. This includes unused stock solutions and reaction quench solutions.

    • If the waste is dissolved in a large volume of organic solvent (e.g., DMSO, DMF), proceed with the quenching step. Do not attempt to remove the solvent via evaporation unless it is part of a standard, safe laboratory procedure.

  • Quenching the NHS Ester:

    • Slowly and with stirring, add a quenching solution to the waste. A mild base is recommended to control the reaction.

      • Option A (Milder): Add an equal volume of saturated sodium bicarbonate solution.

      • Option B (Stronger): Cautiously add 1 M NaOH solution dropwise. Be aware that this reaction can be exothermic.

    • Stir the mixture at room temperature for a minimum of 2 hours to ensure the complete hydrolysis of the NHS ester.

  • Neutralization:

    • After the quenching period, check the pH of the solution using a pH strip. The solution will be basic.

    • Neutralize the solution by adding 1 M HCl dropwise with stirring until the pH is between 6 and 8.[2]

  • Containerization and Labeling:

    • Carefully transfer the neutralized, quenched solution into a designated hazardous chemical waste container.

    • Securely cap the container.[5]

    • Affix a hazardous waste tag to the container.[3] Fill out the tag completely and legibly with the following information:

      • The words "Hazardous Waste".[3]

      • Full common chemical names of all contents. For this mixture, list "Hydrolyzed Tetrazine-PEG5," "N-hydroxysuccinimide," the solvent (e.g., "Water," "DMSO"), and any salts formed during neutralization (e.g., "Sodium Chloride"). Do not use abbreviations or chemical formulas.[3]

      • The estimated volume or mass of each component.

      • The date of waste generation.[3]

      • Your name, department, and lab room number.[3]

      • Check the appropriate hazard pictograms (e.g., irritant).[3]

  • Storage and Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area with secondary containment.[4]

    • Segregate the container from incompatible waste streams, such as strong acids.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.[3][4] Never pour chemical waste down the sink or dispose of it in the regular trash.[3][6]

Disposal of Contaminated Materials
  • Labware/Glassware: Any labware contaminated with this compound should be rinsed with a suitable solvent (e.g., acetone, ethanol). This rinsate must be collected and treated as hazardous waste as described above. After triple rinsing, the glassware can typically be washed and reused.[5]

  • Solid Waste: PPE (gloves, etc.), absorbent pads, and other solid materials contaminated with the chemical should be collected in a separate, clearly labeled container or bag for solid hazardous waste and disposed of through your EHS office.[7]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical waste management guidelines, as local regulations may vary.[8]

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.